Butyl vinyl ether
説明
Structure
3D Structure
特性
IUPAC Name |
1-ethenoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-5-6-7-4-2/h4H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKWTJUDCOPSNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Record name | BUTYL VINYL ETHER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2745 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25232-87-5 | |
| Record name | Butyl vinyl ether homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25232-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5051575 | |
| Record name | Butyl vinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Butyl vinyl ether, stabilized appears as a liquid. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid; Slightly soluble in water; [Hawley] | |
| Record name | BUTYL VINYL ETHER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2745 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butyl vinyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4058 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
94 °C | |
| Record name | BUTYL VINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
15 °F (NFPA, 2010), -9 °C (Open cup) | |
| Record name | BUTYL VINYL ETHER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2745 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BUTYL VINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in alc and ether, Sol in acetone, benzene, Water solubility of 3,000 mg/l, Very sol in ethyl alcohol, acetone; miscible in ethyl ether | |
| Record name | BUTYL VINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.7888 at 20 °C/20 °C, Bulk density: 7.45 lb/gal at 20 °C | |
| Record name | BUTYL VINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.45 (Air = 1) | |
| Record name | BUTYL VINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
49.1 [mmHg], 49 mm Hg at 25 °C /from experimentally derived coefficients/ | |
| Record name | Butyl vinyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4058 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BUTYL VINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
111-34-2 | |
| Record name | BUTYL VINYL ETHER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2745 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl vinyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Butyl vinyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1-(ethenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl vinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl vinyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYL BUTYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/321YRT7173 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BUTYL VINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-92 °C | |
| Record name | BUTYL VINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Butyl vinyl ether chemical structure and properties
An In-depth Technical Guide to Butyl Vinyl Ether
This technical guide provides a comprehensive overview of the chemical structure, properties, reactivity, and applications of this compound. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry.
Chemical Structure and Identification
This compound, also known as n-butyl vinyl ether or 1-(ethenyloxy)butane, is an organic compound classified as a vinyl ether.[1][2] Its structure consists of a butyl group linked to a vinyl group through an oxygen atom.[3]
| Identifier | Value |
| IUPAC Name | 1-(ethenyloxy)butane |
| Synonyms | This compound, n-Butyl vinyl ether, Butoxyethene, Vinyl butyl ether |
| CAS Number | 111-34-2 |
| Chemical Formula | C6H12O |
| Molecular Weight | 100.16 g/mol |
| SMILES | CCCCOC=C |
| InChI Key | UZKWTJUDCOPSNM-UHFFFAOYSA-N |
Physical and Chemical Properties
This compound is a colorless, flammable liquid with a characteristic ether-like odor.[3] It is sparingly soluble in water but miscible with many organic solvents.[3]
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 94 °C |
| Melting Point | -92 °C |
| Density | 0.7888 g/cm³ at 20 °C |
| Solubility in water | 3 g/L |
| Vapor Density | 3.45 (Air = 1) |
| Flash Point | -12 °C |
| Refractive Index | 1.4026 at 20 °C |
Spectroscopic Data
Spectroscopic methods are essential for the identification and characterization of this compound.
| Spectroscopy | Key Features |
| ¹H NMR | Resonances for hydrogens on a carbon adjacent to an ether oxygen are typically found in the 3.4-4.5 δ range. |
| ¹³C NMR | Carbon atoms adjacent to the ether oxygen typically show resonances in the 50-80 δ range. |
| Infrared (IR) | A characteristic C-O single bond stretching absorption is observed in the range of 1050-1150 cm⁻¹. |
Reactivity and Reaction Mechanisms
The presence of the electron-rich vinyl group makes this compound highly reactive and susceptible to various chemical transformations.
Cationic Polymerization
This compound readily undergoes cationic polymerization in the presence of a suitable initiator, such as a Lewis acid or a protonic acid.[4][5] This is a primary method for producing poly(this compound), a polymer with applications in adhesives, coatings, and as a viscosity index improver.[4] The polymerization can be controlled to produce polymers with specific molecular weights and low dispersity.[1] Recent advancements have explored various catalyst systems, including organocatalysts and external stimuli like light or electrical potential, to control the polymerization process.[6]
The general mechanism involves three main steps:
-
Initiation: An electrophile (E⁺) attacks the electron-rich double bond of the vinyl ether, forming a carbocation.
-
Propagation: The carbocationic chain end adds to another monomer molecule, extending the polymer chain.
-
Termination/Chain Transfer: The reaction is terminated by various processes, such as reaction with a counter-ion or chain transfer to a monomer or solvent molecule.
Acid-Catalyzed Hydrolysis
In the presence of acidic conditions, this compound is readily hydrolyzed to produce n-butanol and acetaldehyde.[4] The reaction proceeds via protonation of the vinyl group, followed by the addition of water and subsequent decomposition of the hemiacetal intermediate.
Caption: Acid-catalyzed hydrolysis of this compound.
Other Reactions
The double bond in this compound can also participate in various addition reactions and cycloadditions, making it a versatile building block in organic synthesis.[4]
Experimental Protocols
Synthesis via Vinylation of n-Butanol
A common industrial method for the synthesis of this compound is the reaction of n-butanol with acetylene in the presence of a basic catalyst, such as a potassium alkoxide.[2][3] This process, known as vinylation, is typically carried out under pressure. However, it can also be performed at atmospheric pressure at elevated temperatures (150-200 °C) using a high-boiling point solvent.[3]
General Procedure Outline:
-
A potassium alkoxide catalyst (e.g., potassium n-butoxide) is prepared or added to a reaction vessel containing n-butanol and a high-boiling point solvent.[3]
-
Acetylene gas is bubbled through the heated reaction mixture.[3]
-
The reaction is monitored for the consumption of starting materials.
-
The product, this compound, is typically purified by distillation.[3]
Cationic Polymerization of n-Butyl Vinyl Ether
The following is a general laboratory procedure for the cationic polymerization of vinyl ethers.
Materials:
-
n-Butyl vinyl ether (monomer)
-
Anhydrous solvent (e.g., toluene, hexane)
-
Cationic initiator (e.g., a trifluoromethyl sulfonate salt)[1]
-
Quenching agent (e.g., diethylamine or methanol)[1]
-
Precipitation solvent (e.g., methanol)[1]
Procedure:
-
The monomer and solvent are added to a dry reaction flask under an inert atmosphere.[4]
-
The flask is placed in a temperature-controlled bath (e.g., room temperature or lower for better control).[1]
-
The initiator is added to the stirred solution to commence polymerization.[4]
-
The reaction is allowed to proceed for a set time or until the desired conversion is achieved.[1]
-
The polymerization is terminated by adding the quenching agent.[1]
-
The polymer is isolated by precipitating the reaction mixture into a non-solvent, such as methanol.[1]
-
The precipitated poly(this compound) is collected by filtration and dried.
Applications
This compound is a valuable chemical with a range of applications:
-
Monomer: It is primarily used as a monomer for the synthesis of homopolymers and copolymers.[3] Poly(this compound) is used in the formulation of coatings, adhesives, and specialty materials.[3]
-
Chemical Intermediate: It serves as a starting material for the synthesis of other organic compounds through reactions like etherification and addition reactions.[3]
-
Reactive Diluent: In formulations for coatings and inks, it can act as a reactive diluent, which becomes part of the final cured product.[2]
-
Reagent: It is used as a reagent in specific organic reactions, such as the Prins reaction.[3]
Safety and Handling
This compound is a highly flammable liquid and should be handled with appropriate safety precautions.[7]
-
Flammability: It is a dangerous fire hazard.[7] Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Health Hazards: Inhalation or skin contact may cause irritation.[3] High levels of exposure can lead to dizziness and lightheadedness.[7]
-
Personal Protective Equipment (PPE): Use in a well-ventilated area and wear appropriate PPE, including gloves and safety goggles.[3]
-
Storage: Store in a cool, well-ventilated area in tightly closed containers.[7] It may form explosive peroxides and is often stabilized with inhibitors like potassium hydroxide or trihexylamine.[5][8]
References
- 1. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The brief introduction of n-Butyl vinyl ether_Chemicalbook [chemicalbook.com]
- 3. US2406674A - Manufacture of vinyl n-butyl ether - Google Patents [patents.google.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Butyl Vinyl Ether (CAS No. 111-34-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of n-butyl vinyl ether (BVE), a versatile organic compound with significant applications in polymer chemistry and as a synthetic intermediate. This document collates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis and polymerization, and a review of its applications, with a particular focus on its relevance to the pharmaceutical and drug development sectors. Safety, handling, and toxicological data are also presented to ensure its proper use in a research and development setting.
Introduction
n-Butyl vinyl ether (BVE), with the CAS registry number 111-34-2, is a colorless, flammable liquid characterized by a distinct sweet, ethereal odor.[1][2] Structurally, it consists of a butyl group attached to an oxygen atom, which is in turn bonded to a vinyl group. This unique combination of a reactive vinyl moiety and a hydrophobic butyl chain imparts a range of useful properties, making it a valuable monomer and chemical intermediate.[3] Its high reactivity in polymerization and addition reactions allows for the synthesis of a diverse array of polymers and organic molecules.[3] BVE is primarily utilized in the production of poly(vinyl ethers), which find applications as adhesives, coatings, lubricants, and plasticizers.[3][4] In the context of drug development, vinyl ether derivatives are explored for their potential biological activities and as building blocks in the synthesis of complex pharmaceutical compounds.[5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of n-butyl vinyl ether is presented in Table 1. This data is essential for its handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| CAS Number | 111-34-2 | [1] |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Sweet, ethereal | [5] |
| Boiling Point | 94 °C | [1] |
| Melting Point | -92 °C | [1] |
| Density | 0.7888 g/mL at 20 °C | [1] |
| Vapor Density | 3.45 (Air = 1) | [1] |
| Vapor Pressure | 42 mmHg at 20 °C | [6] |
| Flash Point | -9 °C | [1] |
| Autoignition Temperature | 255 °C | [1] |
| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [1] |
| Refractive Index | 1.4026 at 20 °C | [1] |
Synthesis of n-Butyl Vinyl Ether
The industrial synthesis of n-butyl vinyl ether is typically achieved through the vinylation of n-butanol with acetylene in the presence of a basic catalyst.[3][7] This process, often referred to as Reppe chemistry, involves the addition of the alcohol to the triple bond of acetylene.
General Experimental Protocol for Synthesis
The following is a generalized experimental protocol based on established synthesis routes.[7]
Materials:
-
n-Butanol
-
Acetylene gas
-
Potassium hydroxide (catalyst)
-
High-pressure reactor
Procedure:
-
A solution of potassium hydroxide in n-butanol is prepared to form the potassium butoxide catalyst.
-
The catalyst solution is charged into a high-pressure reactor.
-
The reactor is purged with an inert gas, such as nitrogen, to remove oxygen.
-
Acetylene gas is introduced into the reactor under pressure.
-
The reaction mixture is heated to a temperature typically ranging from 150-200 °C.
-
The reaction is maintained under pressure with continuous stirring until the desired conversion of n-butanol is achieved.
-
After cooling and depressurization, the crude product is purified by distillation to yield n-butyl vinyl ether.
A simplified workflow for the synthesis of n-butyl vinyl ether is depicted in the following diagram:
Cationic Polymerization of n-Butyl Vinyl Ether
n-Butyl vinyl ether readily undergoes cationic polymerization to form poly(n-butyl vinyl ether).[8] This polymerization is initiated by Lewis acids or protonic acids and proceeds via a carbocationic chain-growth mechanism. The properties of the resulting polymer can be controlled by the choice of initiator, solvent, and reaction temperature.[9]
General Experimental Protocol for Cationic Polymerization
The following protocol outlines a general procedure for the cationic polymerization of n-butyl vinyl ether.
Materials:
-
n-Butyl vinyl ether (monomer), purified by distillation over calcium hydride.
-
Anhydrous solvent (e.g., toluene, hexane).
-
Initiator system (e.g., BF₃·OEt₂, AlCl₃, or a protic acid).
-
Inert atmosphere (nitrogen or argon).
Procedure:
-
The monomer and solvent are freshly distilled and handled under an inert atmosphere to exclude moisture.
-
The reaction vessel is flame-dried and purged with an inert gas.
-
The purified monomer and anhydrous solvent are added to the reaction vessel and cooled to the desired temperature (e.g., 0 °C to -78 °C).
-
The initiator is added to the stirred solution to commence polymerization.
-
The reaction is allowed to proceed for a specified time, during which the viscosity of the solution may increase.
-
The polymerization is terminated by the addition of a quenching agent, such as methanol or ammonia.
-
The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, washed, and dried under vacuum.
The mechanism of cationic polymerization of n-butyl vinyl ether can be visualized as follows:
Applications in Research and Drug Development
While direct applications of n-butyl vinyl ether as a pharmaceutical agent are not established, its polymers and derivatives hold promise in the biomedical and pharmaceutical fields. Poly(vinyl ethers) are being investigated for their use in drug delivery systems due to their biocompatibility and tunable properties.[9][10] The vinyl ether moiety also serves as a reactive handle for the attachment of biologically active molecules.
Spectroscopic Data
The structural elucidation and purity assessment of n-butyl vinyl ether are routinely performed using various spectroscopic techniques.
| Spectroscopic Data | Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to the vinyl protons (CH=CH₂) and the butyl group protons (-OCH₂CH₂CH₂CH₃). | [1] |
| ¹³C NMR | Resonances for the sp² carbons of the vinyl group and the sp³ carbons of the butyl chain. | [9] |
| IR Spectroscopy | Characteristic absorption bands for the C=C stretching of the vinyl group and C-O-C stretching of the ether linkage. | [1] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. | [1] |
A general workflow for the spectroscopic analysis of an organic compound like n-butyl vinyl ether is presented below:
Safety and Toxicology
n-Butyl vinyl ether is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[2] It can cause irritation to the skin and eyes, and inhalation of vapors may lead to dizziness and lightheadedness.[2] The use of personal protective equipment, including gloves, safety glasses, and a lab coat, is recommended.
| Toxicological Data | Value | Reference(s) |
| LD₅₀ (Oral, Rat) | > 2000 mg/kg | [13] |
| LD₅₀ (Dermal, Rabbit) | 4240 mg/kg | [13] |
| LC₅₀ (Inhalation, Rat) | > 2000 ppm (4h) | [13] |
Conclusion
n-Butyl vinyl ether is a chemical of significant industrial and research interest, primarily due to its role as a monomer in the synthesis of poly(vinyl ethers). Its well-defined chemical and physical properties, coupled with established synthetic and polymerization protocols, make it a valuable tool for materials scientists and organic chemists. While its direct role in the synthesis of currently marketed pharmaceuticals is not explicitly detailed, the broader class of vinyl ethers and their polymers continues to be an area of active investigation for biomedical applications, including drug delivery. A thorough understanding of its properties and safe handling procedures is crucial for its effective and responsible use in a research and development environment.
References
- 1. This compound | C6H12O | CID 8108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. The brief introduction of n-Butyl vinyl ether_Chemicalbook [chemicalbook.com]
- 4. Details [connectchemicals.com]
- 5. CAS 111-34-2: this compound | CymitQuimica [cymitquimica.com]
- 6. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]
- 7. US2406674A - Manufacture of vinyl n-butyl ether - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 14. Improved synthesis of tadalafil using dimethyl carbonate and ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Guide to the Physical Properties of n-Butyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of n-butyl vinyl ether. The information is presented to support research, development, and quality control activities involving this versatile chemical intermediate. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key physical property measurements are provided.
Core Physical and Chemical Properties
N-butyl vinyl ether is a colorless, flammable liquid with a characteristic ether-like odor.[1][2] It is primarily utilized as a monomer in the synthesis of polymers and copolymers, finding applications in adhesives, coatings, and other specialty materials.[3][4] Its chemical reactivity is largely defined by the vinyl group, which readily undergoes polymerization and addition reactions.
Summary of Physical Properties
The following tables summarize the key physical properties of n-butyl vinyl ether, compiled from various sources.
| General Properties | |
| Chemical Formula | C₆H₁₂O[4][5] |
| Molecular Weight | 100.16 g/mol [5][6] |
| Appearance | Colorless liquid[1][3] |
| Odor | Ether-like[1][2] |
| Thermodynamic Properties | |
| Boiling Point | 94 °C[2][4][6] |
| Melting Point | -92 °C[2][6] |
| Flash Point | -12 °C to -9.4 °C (closed cup)[2][7][8] |
| Autoignition Temperature | 225 °C (437 °F)[6][8][9] |
| Optical and Physical Constants | |
| Density | 0.774 - 0.779 g/mL at 20-25 °C[2][4][10] |
| Refractive Index (n²⁰/D) | 1.400 - 1.401[2][6][7] |
| Vapor Pressure | 42 mmHg at 20 °C[2][6][11] |
| Vapor Density | 3.5 (air = 1)[2][11] |
| Solubility Data | |
| Solubility in Water | Sparingly soluble to slightly soluble (approx. 3 g/L at 20 °C)[1][2][3][6][12] |
| Miscibility | Miscible with many organic solvents, including alcohol and ether[1][2][3] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of n-butyl vinyl ether. These protocols are based on standard laboratory techniques and relevant ASTM standards.
Boiling Point Determination (Distillation Method)
The boiling point of n-butyl vinyl ether is determined by atmospheric distillation.
Apparatus:
-
Distillation flask (100 mL)
-
Condenser
-
Receiving flask
-
Calibrated thermometer (-10 to 110 °C)
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble the distillation apparatus in a fume hood.
-
Add 50 mL of n-butyl vinyl ether and a few boiling chips to the distillation flask.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
-
Begin heating the flask gently with the heating mantle.
-
Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask.
-
Continue to record the temperature as the distillation proceeds. The boiling point is the constant temperature observed during the distillation of the bulk of the liquid.
-
Correct the observed boiling point for atmospheric pressure if it deviates significantly from 760 mmHg.
Melting Point Determination (Capillary Method)
Due to its low melting point, this procedure requires a cryostat or a specialized low-temperature melting point apparatus.
Apparatus:
-
Melting point apparatus with a cooling system (cryostat)
-
Capillary tubes (sealed at one end)
-
Calibrated low-temperature thermometer
Procedure:
-
Introduce a small, finely powdered sample of solidified n-butyl vinyl ether into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Cool the apparatus to a temperature approximately 10-15 °C below the expected melting point (-92 °C).
-
Begin heating at a slow, controlled rate (e.g., 1-2 °C per minute).
-
Record the temperature at which the first signs of melting are observed (the point at which the substance begins to collapse and form a liquid).
-
Record the temperature at which the last solid particle melts completely. The melting point is reported as this range.
Density Determination (Pycnometer Method)
The density of the volatile liquid n-butyl vinyl ether is accurately determined using a pycnometer.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
Procedure:
-
Clean and dry the pycnometer thoroughly and determine its mass.
-
Fill the pycnometer with distilled water and place it in a constant temperature bath set to 20 °C or 25 °C until it reaches thermal equilibrium.
-
Adjust the volume of the water to the calibration mark on the pycnometer, dry the outside, and weigh it.
-
Empty and dry the pycnometer, then fill it with n-butyl vinyl ether.
-
Repeat the thermal equilibration, volume adjustment, and weighing steps as with the water.
-
Calculate the density using the formula: Density = (mass of n-butyl vinyl ether) / (volume of pycnometer) where the volume of the pycnometer is determined from the mass and known density of water at the measurement temperature.
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a measure of how light propagates through the substance and is a good indicator of purity. The measurement should be performed according to standards similar to ASTM D1218.
Apparatus:
-
Abbe refractometer
-
Constant temperature circulating bath
-
Sodium light source (D-line, 589 nm)
-
Dropper
Procedure:
-
Turn on the refractometer and the sodium light source.
-
Set the circulating water bath to the desired temperature (e.g., 20 °C) and allow the refractometer prisms to equilibrate.
-
Calibrate the refractometer using a standard of known refractive index.
-
Place a few drops of n-butyl vinyl ether onto the lower prism of the refractometer and close the prisms.
-
Adjust the instrument to bring the dividing line between the light and dark fields into the center of the crosshairs.
-
Read the refractive index from the scale.
-
Clean the prisms thoroughly with a suitable solvent (e.g., isopropanol) and a soft lens tissue after the measurement.
Flash Point Determination (Small Scale Closed-Cup Method)
The flash point is determined using a small-scale closed-cup apparatus, following a procedure similar to ASTM D3278.
Apparatus:
-
Small scale closed-cup flash point tester
-
Syringe for sample injection (2 mL)
-
Ignition source (gas flame or electric igniter)
Procedure:
-
Set the test cup to the expected flash point temperature.
-
Inject a 2 mL sample of n-butyl vinyl ether into the test cup using the syringe.
-
Allow the sample to reach thermal equilibrium (typically 1 minute).
-
Apply the ignition source.
-
Observe whether a flash occurs.
-
If no flash occurs, repeat the test at a higher temperature. If a flash occurs, repeat at a lower temperature to determine the lowest temperature at which a flash is observed.
Logical Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the physical characterization and quality control of a new batch of n-butyl vinyl ether.
This workflow begins with an initial visual inspection of a new batch. If the liquid is clear and colorless, a series of primary physical constant measurements are performed to confirm its identity and purity. These are followed by safety-critical tests such as flash point determination. The results are then compared against established specifications to decide on the batch's release or rejection.
References
- 1. US2406674A - Manufacture of vinyl n-butyl ether - Google Patents [patents.google.com]
- 2. Butyl vinyl ether | C6H12O | CID 8108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. n-Butyl Vinyl Ether | CAS 111-34-2 | Connect Chemicals [connectchemicals.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. matestlabs.com [matestlabs.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chemquest.com [chemquest.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Solubility of Butyl Vinyl Ether in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of butyl vinyl ether in a range of common organic solvents. The information is intended to be a valuable resource for laboratory work, process development, and formulation in various scientific and industrial applications.
Core Concepts in Solubility
The solubility of a substance, in this case, this compound, in a particular solvent is a measure of the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specific temperature to form a stable, homogeneous solution. When two liquids are completely soluble in each other in all proportions, they are termed "miscible." The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible. This compound, with its ether linkage and butyl group, exhibits a degree of polarity but also significant nonpolar character, influencing its solubility profile.
Solubility of this compound in Organic Solvents
The following table summarizes the available data on the solubility of this compound in various organic solvents. It is important to note that for many common organic solvents, this compound is fully miscible.
| Solvent Classification | Solvent Name | Solubility/Miscibility | Temperature (°C) |
| Alcohols | Ethanol | Soluble[1] | Not Specified |
| Methanol | Soluble | Not Specified | |
| Ketones | Acetone | Very Soluble[1] | Not Specified |
| Aromatic Hydrocarbons | Benzene | Miscible[2] | Not Specified |
| Ethers | Diethyl Ether | Miscible[1][2] | Not Specified |
| Aliphatic Hydrocarbons | Hexane | Miscible[2] | Not Specified |
| Halogenated Hydrocarbons | Carbon Tetrachloride | Miscible[2] | Not Specified |
| Chloroform | Soluble | Not Specified |
Note: "Soluble" or "Very Soluble" indicates a high degree of solubility, though precise quantitative data is not consistently available in the cited literature. "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.
Experimental Protocols
Accurate determination of solubility is critical for many research and development activities. The following are detailed methodologies for assessing the miscibility and quantifying the solubility of this compound in organic solvents.
Experiment 1: Determination of Miscibility by Visual Inspection
This protocol provides a straightforward method for qualitatively assessing the miscibility of this compound with an organic solvent.
1. Materials:
- This compound (stabilized)
- Organic solvent of interest (e.g., ethanol, hexane)
- Graduated cylinders or volumetric flasks (10 mL)
- Glass vials with screw caps (20 mL)
- Vortex mixer
2. Procedure:
- Prepare several mixtures of this compound and the organic solvent in different volume ratios (e.g., 1:9, 1:1, 9:1) in separate glass vials. For a total volume of 10 mL, these would correspond to 1 mL this compound + 9 mL solvent, 5 mL this compound + 5 mL solvent, and 9 mL this compound + 1 mL solvent.
- Securely cap the vials and agitate them vigorously using a vortex mixer for 1-2 minutes.
- Allow the vials to stand undisturbed at a constant temperature (e.g., 25 °C) for at least 30 minutes.
- Visually inspect the vials against a well-lit background.
- Observation:
- If the mixture remains a single, clear liquid phase with no visible separation or cloudiness, the two liquids are considered miscible under the tested conditions.
- If two distinct layers form or if the mixture appears cloudy or opaque, the liquids are immiscible or partially miscible.
Experiment 2: Quantitative Solubility Determination via the Shake-Flask Method and Gas Chromatography (GC) Analysis
This protocol describes a widely accepted method for determining the thermodynamic solubility of a liquid in a solvent.
1. Materials and Equipment:
- This compound (stabilized)
- Organic solvent of interest
- Scintillation vials or glass vessels with PTFE-lined screw caps
- Orbital shaker with temperature control
- Centrifuge
- Gas chromatograph (GC) with a Flame Ionization Detector (FID)
- Appropriate GC column (e.g., a non-polar or mid-polar capillary column)
- Syringes for liquid handling and GC injection
- Volumetric flasks and pipettes
- Analytical balance
2. Procedure:
- Preparation of Saturated Solution:
- Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of a distinct layer of undissolved this compound is necessary to ensure saturation.
- Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C).
- Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach a stable concentration in the solvent phase.
- Phase Separation:
- After equilibration, remove the vial from the shaker and allow the phases to separate. Centrifugation can be used to accelerate this process.
- Sampling:
- Carefully withdraw a known volume of the solvent phase (the supernatant) using a syringe.
- Sample Preparation for GC Analysis:
- Accurately dilute the collected aliquot with the pure organic solvent to a concentration that falls within the linear range of the GC-FID. A series of dilutions may be necessary.
- Preparation of Calibration Standards:
- Prepare a series of standard solutions of this compound in the organic solvent with known concentrations. These standards should bracket the expected concentration of the diluted sample.
- GC Analysis:
- Inject the prepared standards and the diluted sample into the GC.
- Record the peak area of the this compound for each run.
- Quantification:
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Use the calibration curve to determine the concentration of this compound in the diluted sample.
- Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Determining Miscibility by Visual Inspection.
Caption: Workflow for Quantitative Solubility Determination via Shake-Flask and GC.
References
Spectroscopic Data of Butyl Vinyl Ether: A Technical Guide
for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for butyl vinyl ether. The information is presented in a structured format to facilitate easy access and comparison for researchers and professionals in drug development and related scientific fields. Detailed experimental protocols are also included to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.46 | dd | 14.4, 6.8 | =CH-O |
| 4.17 | dd | 14.4, 2.2 | =CH₂ (trans to O) |
| 3.96 | dd | 6.8, 2.2 | =CH₂ (cis to O) |
| 3.68 | t | 6.6 | -O-CH₂- |
| 1.61 | p | 6.6 | -O-CH₂-CH₂- |
| 1.39 | sx | 7.4 | -CH₂-CH₃ |
| 0.94 | t | 7.4 | -CH₃ |
dd = doublet of doublets, t = triplet, p = pentet, sx = sextet
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 152.2 | =CH-O |
| 85.9 | =CH₂ |
| 67.8 | -O-CH₂- |
| 31.6 | -O-CH₂-CH₂- |
| 19.3 | -CH₂-CH₃ |
| 13.8 | -CH₃ |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy:
A sample of this compound (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 1% tetramethylsilane (TMS) as an internal reference. The solution is then transferred to a 5 mm NMR tube.
-
Instrument: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz instrument, is used.
-
Parameters for ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
Acquisition Time: An acquisition time of 2-4 seconds is typical.
-
Spectral Width: A spectral width of approximately 10-15 ppm is appropriate.
-
-
Parameters for ¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and enhance signal-to-noise.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is common.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Spectral Width: A spectral width of approximately 200-220 ppm is used.
-
Data processing involves Fourier transformation of the free induction decay (FID), phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For liquid samples like this compound, the spectrum is often recorded as a neat film.
Data Presentation
Table 3: IR Spectroscopic Data for this compound (Neat Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3110 | Medium | =C-H stretch |
| 2958, 2872 | Strong | C-H stretch (alkyl) |
| 1620 | Strong | C=C stretch (vinyl) |
| 1465 | Medium | C-H bend (alkyl) |
| 1202 | Strong | C-O-C stretch (asymmetric) |
| 1080 | Strong | C-O-C stretch (symmetric) |
| 960, 815 | Strong | =C-H bend (out-of-plane) |
Experimental Protocols
FTIR Spectroscopy of a Neat Liquid:
The analysis of a pure liquid sample, such as this compound, by FTIR spectroscopy is typically performed using the "neat" or thin-film method.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer or Thermo Fisher Scientific model, is used.
-
Sample Preparation:
-
Place one or two drops of the neat this compound liquid onto the surface of a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the two plates. Ensure no air bubbles are trapped.
-
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty salt plates to subtract any atmospheric and instrumental interferences.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
-
The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualizations
To aid in the understanding of the spectroscopic data, the following diagrams illustrate the structure of this compound and the logical workflow for its spectroscopic analysis.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for spectroscopic analysis.
References
Butyl vinyl ether monomer reactivity and stability
An In-depth Technical Guide to Butyl Vinyl Ether Monomer: Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (BVE) is a highly reactive monomer extensively utilized in the synthesis of a wide range of polymers and as an intermediate in organic synthesis.[1][2][3] Its reactivity is primarily dictated by the electron-rich carbon-carbon double bond, influenced by the adjacent alkoxy group, making it highly susceptible to cationic polymerization.[1] However, this high reactivity also presents challenges in terms of its stability, particularly its sensitivity to acidic conditions and potential for peroxide formation. This technical guide provides a comprehensive overview of the core reactivity and stability characteristics of BVE, with a focus on quantitative data, experimental protocols, and reaction mechanisms relevant to research and development professionals.
Chemical and Physical Properties
This compound is a colorless, flammable liquid with a distinct ether-like odor.[1][2] It is miscible with many organic solvents but has low solubility in water.[1][2] Proper handling and storage are crucial due to its flammability and potential to form explosive peroxides.[4][5]
| Property | Value | Reference |
| Chemical Formula | C₆H₁₂O | [2] |
| Molecular Weight | 100.16 g/mol | [6] |
| Boiling Point | 94 °C | [6][7] |
| Melting Point | -92 °C | [6][7] |
| Density | 0.774 - 0.7888 g/mL at 20-25 °C | [2][6][7] |
| Flash Point | -12 °C (10.4 °F) | [8] |
| Solubility in Water | 0.10% by weight at 20 °C | [1] |
| Refractive Index | 1.4026 at 20 °C | [6] |
Reactivity of this compound
The defining characteristic of BVE is the high reactivity of its vinyl group, which readily participates in polymerization, addition, and electro-cyclic reactions.[1]
Cationic Polymerization
BVE is particularly susceptible to cationic polymerization, a process that is often rapid and highly exothermic.[9][10] This high reactivity can make reproducibility a challenge.[9] The polymerization is typically initiated by Lewis acids (e.g., AlCl₃, BF₃OEt₂, SnCl₄) or protonic acids in combination with a Lewis acid.[1][11]
The mechanism involves three key steps:
-
Initiation: A carbocation is formed from the monomer.
-
Propagation: The carbocationic chain end attacks the double bond of another monomer molecule.
-
Termination/Chain Transfer: The reaction is terminated, often through reaction with a counter-ion or transfer to another molecule.
Conventional cationic polymerizations are typically conducted in non-polar solvents like chlorinated hydrocarbons and at low temperatures to control the reaction rate and prevent side reactions.[9] However, recent advancements have explored polymerization in aqueous media.[9][12]
References
- 1. The brief introduction of n-Butyl vinyl ether_Chemicalbook [chemicalbook.com]
- 2. eurochemsupplies.com [eurochemsupplies.com]
- 3. n-Butyl Vinyl Ether | CAS 111-34-2 | Connect Chemicals [connectchemicals.com]
- 4. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. nj.gov [nj.gov]
- 6. This compound | C6H12O | CID 8108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. n-Butyl vinyl ether | 111-34-2 [chemicalbook.com]
- 8. 乙烯基丁醚 contains 0.01% potassium hydroxide as stabilizer, 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Butyl Vinyl Ether: Properties, Synthesis, Polymerization, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of butyl vinyl ether, a versatile chemical compound with significant applications in polymer chemistry and organic synthesis. This document consolidates key data on its synonyms, chemical and physical properties, detailed experimental protocols for its synthesis and polymerization, and a review of its toxicological profile.
Chemical Identity and Synonyms
This compound is an organic compound classified as a vinyl ether. Its unique chemical structure, featuring a vinyl group attached to a butyl group through an ether linkage, imparts high reactivity, making it a valuable monomer for polymerization and a versatile building block in organic synthesis.[1] A comprehensive list of its alternative names and identifiers is provided in Table 1.
Table 1: Synonyms and Alternative Names for this compound
| Type | Identifier |
| IUPAC Name | 1-(ethenyloxy)butane |
| CAS Number | 111-34-2[2] |
| Common Synonyms | Vinyl butyl ether, Butoxyethene, 1-Butoxyethene, n-Butyl vinyl ether, BVE[3] |
| Other Names | Butane, 1-(ethenyloxy)-; Butoxyethylene; Ether, butyl vinyl; Vinyl n-butyl ether; Ethenyl n-butyl ether[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in Table 2, providing essential data for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O | [3] |
| Molecular Weight | 100.16 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Odor | Mild, ether-like | [4] |
| Density | 0.779 g/cm³ at 20°C | [3] |
| Melting Point | -92 °C | [5] |
| Boiling Point | 94.2 °C | [5] |
| Flash Point | -9 °C | [6] |
| Water Solubility | 3 g/L at 20°C | [3] |
| Vapor Pressure | 42 mmHg at 20°C | [6] |
| Refractive Index | 1.402 at 20°C | [5] |
Experimental Protocols
Synthesis of this compound
A common method for the industrial synthesis of this compound involves the vinylation of n-butanol with acetylene in the presence of a basic catalyst.
Protocol: Vinylation of n-Butanol
-
Reactants: n-butanol, acetylene gas, potassium hydroxide (catalyst).[1]
-
Procedure:
-
n-butanol is first reacted with potassium hydroxide to form potassium butoxide, the active catalyst.[1]
-
Acetylene gas is then passed through the solution of potassium butoxide in excess n-butanol at elevated temperature (typically 150-200°C) and atmospheric pressure.[1]
-
The potassium butoxide catalyzes the addition of n-butanol across the triple bond of acetylene to form this compound.
-
The product is continuously removed by distillation to drive the reaction to completion.
-
-
Reaction Scheme:
-
CH₃(CH₂)₃OH + KOH → CH₃(CH₂)₃OK + H₂O
-
CH₃(CH₂)₃OK + HC≡CH → CH₃(CH₂)₃OCH=CHK
-
CH₃(CH₂)₃OCH=CHK + CH₃(CH₂)₃OH → CH₃(CH₂)₃OCH=CH₂ + CH₃(CH₂)₃OK
-
A diagram illustrating the synthesis workflow is provided below.
Polymerization of this compound
This compound readily undergoes cationic polymerization to produce poly(this compound). The properties of the resulting polymer can be controlled by the choice of initiator and reaction conditions.
Protocol: Cationic Polymerization using a Lewis Acid Initiator
-
Monomer: this compound (distilled and dried before use).
-
Initiator System: A Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or aluminum trichloride (AlCl₃).
-
Solvent: A non-polar solvent like hexane or toluene.
-
Procedure:
-
The monomer and solvent are charged into a dry, inert-atmosphere reaction vessel (e.g., a Schlenk flask).
-
The reaction mixture is cooled to the desired temperature (e.g., -78°C to 0°C) to control the polymerization rate and polymer properties.
-
The initiator is added dropwise to the stirred solution. Polymerization is typically rapid.
-
The reaction is quenched by the addition of a protic solvent such as methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol), filtered, and dried under vacuum.
-
A diagram illustrating the general workflow for cationic polymerization is provided below.
Toxicological Profile and Biological Considerations
The toxicological data for this compound is primarily focused on its acute effects. It is classified as a flammable liquid and can cause skin and eye irritation.[6] Inhalation of high concentrations of its vapors may lead to central nervous system depression, with symptoms such as dizziness and lightheadedness.[6]
Mechanism of Toxicity
The specific cellular and molecular mechanisms underlying the toxicity of this compound have not been extensively studied. However, based on the reactivity of the vinyl group and the metabolic pathways of other ethers, some potential mechanisms can be considered.
-
Metabolism: It is plausible that this compound is metabolized in the liver by cytochrome P450 enzymes. This could potentially lead to the formation of reactive intermediates. For a related compound, ethyl tertiary butyl ether (ETBE), metabolism results in the formation of tert-butanol and acetaldehyde.[7]
-
Cellular Targets: While specific signaling pathway interactions are not documented for this compound, the metabolites of related ethers are known to have biological effects. For example, acetaldehyde is a known carcinogen.[7] The toxicological review of ETBE has identified the kidney as a potential target organ, with observed effects including increased kidney weight and nephropathy in animal studies.[7]
A diagram illustrating a hypothetical metabolic pathway and potential downstream effects is presented below.
It is important to note that further research is required to elucidate the precise mechanisms of this compound's biological activity and to identify any specific signaling pathways it may modulate. Professionals in drug development should consider its potential for metabolic activation and organ-specific toxicity in their assessments.
References
- 1. The brief introduction of n-Butyl vinyl ether_Chemicalbook [chemicalbook.com]
- 2. This compound | C6H12O | CID 8108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 111-34-2: this compound | CymitQuimica [cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. nj.gov [nj.gov]
- 7. Toxicological Review of Ethyl Tertiary Butyl Ether (CASRN 637-92-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Acid-Catalyzed Hydrolysis of Butyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-catalyzed hydrolysis of butyl vinyl ether, a reaction of significant interest in organic synthesis and the development of acid-labile protecting groups and drug delivery systems. This document details the reaction mechanism, kinetic parameters, and experimental protocols for studying this transformation.
Reaction Mechanism and Signaling Pathway
The acid-catalyzed hydrolysis of this compound proceeds through a well-established mechanism involving a rate-determining protonation step.[1][2] The reaction is initiated by the protonation of the β-carbon of the vinyl ether by a hydronium ion or other acidic species. This leads to the formation of a resonance-stabilized carbocation intermediate. Subsequent rapid hydration of this cation and decomposition of the resulting hemiacetal yields butanol and acetaldehyde as the final products.[1]
Kinetics of Hydrolysis
The hydrolysis of alkyl vinyl ethers is first-order with respect to the vinyl ether and the acid catalyst.[3] The reactivity of alkyl vinyl ethers (ROCH=CH₂) in acid-catalyzed hydrolysis follows the order: R = t-Bu > i-Pr > Et > Me.[4] This trend is attributed to the electron-donating ability of the alkyl groups, which stabilizes the carbocation intermediate formed in the rate-determining step.
| Vinyl Ether | Acid | Temperature (°C) | k (M⁻¹s⁻¹) | Reference |
| Methyl Vinyl Ether | H⁺ | 25 | 0.76 | [5] |
| Ethyl Vinyl Ether | H⁺ | 25 | - | [4] |
| Methyl β,β-di-tert-butylvinyl ether | HClO₄ | 25 | 0.352 | [5] |
| Methyl β,β-di-tert-butylvinyl ether | HCl | 25 | 0.337 | [5] |
| Methyl α-(2,6-dimethoxyphenyl)vinyl ether | H⁺ | 25 | 2.86 | [3] |
Table 1: Comparative Rate Constants for the Acid-Catalyzed Hydrolysis of Various Vinyl Ethers. Note: A specific value for ethyl vinyl ether was not provided in the reference, but its reactivity is greater than methyl vinyl ether.
Experimental Protocols
A detailed experimental workflow for studying the kinetics of this compound hydrolysis is presented below. This protocol can be adapted for various analytical techniques.
Materials and Reagents
-
n-Butyl vinyl ether (inhibitor-free)
-
Hydrochloric acid (HCl) or other strong acid
-
Deionized water
-
Buffer solutions (for pH-dependent studies)
-
Internal standard for chromatography (e.g., dioxane)[6]
-
Quenching agent (e.g., a suitable base)
Kinetic Measurements by UV-Vis Spectroscopy
This method is suitable for following the disappearance of the vinyl ether or the appearance of the aldehyde product if their UV-Vis spectra are distinct.
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, ensuring final concentration in the reaction mixture is low, <0.2%).[5] Prepare aqueous solutions of the acid catalyst at the desired concentrations.
-
Instrumentation: Use a temperature-controlled UV-Vis spectrophotometer.
-
Procedure:
-
Equilibrate the acid solution in a quartz cuvette within the spectrophotometer's cell holder at the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the cuvette, ensuring rapid mixing.
-
Monitor the change in absorbance at a predetermined wavelength corresponding to the reactant or product over time.
-
-
Data Analysis: For a first-order reaction, plot ln(Aₜ - A∞) versus time, where Aₜ is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The negative of the slope of this plot gives the pseudo-first-order rate constant (k_obs). The second-order rate constant (k) can be obtained by dividing k_obs by the acid concentration.
Kinetic Measurements by Gas Chromatography (GC)
GC is a powerful technique for directly measuring the concentration of this compound and its hydrolysis products.
-
Preparation: Prepare a thermostated reaction mixture containing the acid catalyst, this compound, and an internal standard (e.g., 1,4-dioxane).[6]
-
Instrumentation: A gas chromatograph equipped with a suitable column (e.g., a polar capillary column) and a flame ionization detector (FID) is recommended.
-
Procedure:
-
At various time intervals, withdraw aliquots from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a neutralizing agent (e.g., a small amount of concentrated aqueous ammonia).[6]
-
Inject the quenched sample into the GC.
-
-
Data Analysis:
-
Determine the concentration of this compound at each time point by comparing its peak area to that of the internal standard.
-
Plot the natural logarithm of the this compound concentration versus time. The negative of the slope of the resulting line will be the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k) by dividing k_obs by the acid concentration.
-
Conclusion
The acid-catalyzed hydrolysis of this compound is a fundamental organic reaction with important applications. Understanding its mechanism and kinetics is crucial for controlling its application in various fields. This guide provides the essential theoretical background and practical experimental protocols to enable researchers to effectively study and utilize this reaction. The provided comparative kinetic data for other alkyl vinyl ethers serves as a valuable reference for estimating the reactivity of this compound and for designing experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Reactivity and structure of alkyl vinyl ethers. Part II. Kinetics and mechanism of acid-catalysed hydrolysis - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. US2533172A - Hydrolysis of vinyl ethers - Google Patents [patents.google.com]
The Vinyl Group of Butyl Vinyl Ether: A Gateway to Diverse Chemical Transformations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The vinyl group of butyl vinyl ether (BVE) serves as a versatile functional handle, enabling a wide array of chemical transformations. Its electron-rich double bond, activated by the adjacent butoxy group, makes it highly susceptible to electrophilic attack and a valuable monomer in polymerization reactions. This guide provides a comprehensive overview of the core chemical reactions involving the vinyl group of BVE, presenting detailed experimental protocols, quantitative data, and mechanistic insights relevant to professionals in research and development.
Cationic Polymerization: Building Macromolecular Architectures
The most prominent reaction of this compound is its polymerization, primarily through a cationic mechanism, to form poly(this compound) (PBVE). This polymer finds applications as an adhesive, sealant, and in the modification of other polymers. The polymerization is typically initiated by Lewis acids or other cationic initiators.[1][2][3]
Cationic Polymerization using a Lewis Acid Initiator
Experimental Protocol:
A representative procedure for the cationic polymerization of this compound using a tin(IV) chloride (SnCl₄) initiator is as follows:
-
Materials and Setup:
-
n-Butyl vinyl ether (BVE), freshly distilled over calcium hydride.
-
Toluene, dried by passage through a solvent purification column.
-
Tin(IV) chloride (SnCl₄) solution in heptane.
-
1-(isobutoxy)ethyl chloride (IBVE-HCl) adduct (as an initiator in some systems).
-
Dry, nitrogen-flushed glass reaction tubes.
-
-
Polymerization:
-
In a baked glass tube under a dry nitrogen atmosphere, a solution of BVE in toluene is prepared (e.g., 0.80 M).
-
The solution is cooled to the desired reaction temperature (e.g., -30 °C).
-
The initiator system, such as IBVE-HCl (e.g., 4.0 mM) followed by SnCl₄ (e.g., 5.0 mM), is added to the stirred monomer solution.
-
The polymerization is typically very rapid and can be complete within seconds to minutes.
-
-
Quenching and Purification:
-
The reaction is terminated by the addition of a quenching agent, such as pre-chilled methanol containing a small amount of ammonia.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
The precipitated poly(this compound) is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
-
Characterization:
Quantitative Data Summary:
| Initiator System | Monomer Conc. (M) | Temp. (°C) | Time | Mn ( g/mol ) | Đ (Mw/Mn) | Conversion (%) | Reference |
| IBVE-HCl/SnCl₄ | 0.80 | -30 | 5 sec | ~Calculated | ~1.1 | 100 | [3] |
| Cp₂ZrMe₂/[B(C₆F₅)₄]⁻[Me₂NHPh]⁺ | 5.0 (in Toluene) | 0 | Varies | Varies | >1.5 | Low | [6] |
| AlCl₃/LiAlH₄ | Varies | -40 | Varies | High | Narrow | High | [2] |
| CumOH/B(C₆F₅)₃/Et₂O (in water) | 1.6 | 20 | < 5 min | 12,300 | 2.13 | ~90 | [3] |
Logical Relationship of Cationic Polymerization:
Caption: Cationic polymerization of this compound.
Hydrolysis: Cleavage of the Vinyl Ether Linkage
The vinyl ether functionality is labile under acidic conditions, readily undergoing hydrolysis to produce an aldehyde and an alcohol. In the case of this compound, hydrolysis yields acetaldehyde and n-butanol.[1][7] This reaction is a key consideration in the handling and application of vinyl ethers and can also be utilized for synthetic purposes.
Acid-Catalyzed Hydrolysis
Experimental Protocol:
A general procedure for the acid-catalyzed hydrolysis of this compound is as follows:
-
Materials and Setup:
-
n-Butyl vinyl ether.
-
Dilute aqueous acid (e.g., 0.1 M HCl or H₂SO₄).
-
A suitable organic solvent if needed to aid solubility (e.g., acetone).
-
Round-bottom flask equipped with a magnetic stirrer and condenser.
-
-
Hydrolysis:
-
This compound is dissolved in the aqueous acid solution (or a mixture with an organic solvent).
-
The mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated).
-
The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or NMR spectroscopy by observing the disappearance of the vinyl ether signals and the appearance of acetaldehyde and butanol signals.[8][9]
-
-
Work-up and Isolation:
-
After the reaction is complete, the mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The products can be extracted into an organic solvent (e.g., diethyl ether).
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed by distillation.
-
The resulting mixture of acetaldehyde and butanol can be separated by fractional distillation if required.
-
Quantitative Data Summary:
| Acid Catalyst | Temperature (°C) | Products | Notes | Reference |
| Dilute H₂SO₄ or HCl | Room Temp - Elevated | Acetaldehyde, n-Butanol | The reaction is a rate-determining proton transfer to the substrate.[4] | [1][4] |
| Tungstic oxide (vapor phase) | 80 - 200 | Acetaldehyde, n-Butanol | Vapor phase hydrolysis over a solid acid catalyst.[7] | [7] |
Mechanism of Acid-Catalyzed Hydrolysis:
Caption: Hydrolysis of this compound.
Addition Reactions: Functionalization of the Double Bond
The electron-rich vinyl group of this compound readily undergoes electrophilic addition reactions with a variety of reagents, including alcohols, carboxylic acids, and hydrogen halides. These reactions provide a convenient route to acetals, esters, and haloethers.
Addition of Alcohols (Acetal Formation)
In the presence of an acid catalyst, alcohols add across the double bond of this compound to form acetals. This reaction is often used to protect hydroxyl groups in organic synthesis.
Experimental Protocol:
A typical procedure for the formation of a mixed acetal from this compound and an alcohol is as follows:
-
Materials and Setup:
-
n-Butyl vinyl ether.
-
The desired alcohol (e.g., ethanol).
-
An acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or a few drops of concentrated HCl).
-
An inert solvent (e.g., dichloromethane or diethyl ether).
-
Round-bottom flask with a magnetic stirrer.
-
-
Reaction:
-
The alcohol is dissolved in the inert solvent.
-
The acid catalyst is added to the solution.
-
This compound is added dropwise to the stirred solution at room temperature or below.
-
The reaction is typically rapid and can be monitored by TLC or GC.
-
-
Work-up and Purification:
-
The reaction is quenched by the addition of a weak base (e.g., triethylamine or a saturated solution of sodium bicarbonate).
-
The mixture is washed with water and brine.
-
The organic layer is dried over an anhydrous salt, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting acetal can be purified by distillation or column chromatography.
-
Addition of Carboxylic Acids
Carboxylic acids add to this compound to form an intermediate that can rearrange to an ester. This provides a mild method for ester synthesis.[10]
Experimental Protocol:
-
Materials and Setup:
-
n-Butyl vinyl ether.
-
A carboxylic acid (e.g., acetic acid).
-
A catalyst such as molecular iodine (I₂).[10]
-
The reaction can often be performed under solvent-free conditions.
-
-
Reaction:
-
The carboxylic acid and a catalytic amount of iodine are mixed.
-
This compound is added to the mixture.
-
The reaction is stirred at a specified temperature (e.g., low temperature or 80 °C, depending on the desired outcome).[10]
-
-
Work-up and Purification:
-
The reaction mixture is diluted with an organic solvent and washed with a solution of sodium thiosulfate to remove iodine, followed by washing with a sodium bicarbonate solution and brine.
-
The organic layer is dried, and the solvent is removed to yield the ester product, which can be further purified if necessary.
-
Quantitative Data Summary for Addition Reactions:
| Reactant | Catalyst | Temperature (°C) | Product | Yield (%) | Reference |
| Ethanol | Acid | Room Temp | 1-Butoxy-1-ethoxyethane | High | General Knowledge |
| Acetic Acid | I₂ | Low Temp | Butyl acetate | High | [10] |
| 2-(1-hydroxycyclohexyl)acetic acid | I₂ | 80 | Butyl 2-cyclohexenylacetate | - | [10] |
Workflow for Addition of an Alcohol to this compound:
Caption: Acetal formation from this compound.
Cycloaddition Reactions: Ring Formation
The vinyl group of this compound can participate in cycloaddition reactions, such as [2+2] and Diels-Alder [4+2] reactions, with suitable partners. These reactions are valuable for the construction of cyclic and heterocyclic systems.
Copolymerization with Maleic Anhydride
This compound can copolymerize with electron-deficient alkenes like maleic anhydride. While this is often described as a radical copolymerization involving a charge-transfer complex, it can also be viewed as a repeating [2+2] cycloaddition followed by ring-opening.[11][12]
Experimental Protocol (for Copolymerization):
A procedure for the RAFT (Reversible Addition-Fragmentation chain-Transfer) copolymerization of this compound and maleic anhydride is as follows:[13]
-
Materials and Setup:
-
n-Butyl vinyl ether (BVE).
-
Maleic anhydride (MAn).
-
A RAFT agent (e.g., dodecylthiocarbonylthio-2-methylpropanoic acid).
-
A radical initiator (e.g., AIBN).
-
Dry dioxane as a solvent.
-
Schlenk flask.
-
-
Polymerization:
-
The desired molar ratios of BVE, MAn, the RAFT agent, and AIBN are dissolved in dry dioxane in a Schlenk flask.
-
The solution is deoxygenated by several freeze-pump-thaw cycles.
-
The reaction is carried out at a specific temperature (e.g., 60 °C) with stirring for a set time.
-
Aliquots can be taken at different time points to monitor the kinetics of the polymerization by ¹H NMR and GPC.[13]
-
-
Purification:
-
The resulting copolymer can be isolated by precipitation in a suitable non-solvent.
-
Quantitative Data Summary for Copolymerization:
| Monomer Ratio (BVE:MAn) | CTA | Initiator | Temp. (°C) | Solvent | Notes | Reference |
| 66:50 | iBADTC | AIBN | 60 | Dioxane | Provides maximum conversion of both monomers.[11][13] | [11][13] |
Conceptual Pathway of BVE and Maleic Anhydride Interaction:
Caption: BVE and maleic anhydride copolymerization.
Atmospheric Degradation: Reactions with Oxidants
In the atmosphere, this compound is degraded primarily through reactions with hydroxyl (OH) and chlorine (Cl) radicals. These reactions are initiated by the addition of the radical to the vinyl group.[8]
Summary of Reaction Products and Yields:
| Oxidant | Products | Yield (%) | Reference |
| OH Radical | Butyl formate, Formic acid | ~50, ~20 | [8] |
| Cl Atom (in absence of NOx) | Butyl formate, Butyl chloroacetate, Formyl chloride | ~16-40 (each) | [8] |
| Cl Atom (in presence of NOx) | Butyl formate, Butyl chloroacetate, Formyl chloride | ~30-70 (each) | [8] |
General Scheme for Atmospheric Oxidation:
Caption: Atmospheric degradation of this compound.
Conclusion
The vinyl group in this compound is a highly reactive and synthetically valuable functional group. Its propensity to undergo cationic polymerization, acid-catalyzed hydrolysis, a variety of addition reactions, and cycloadditions makes it a versatile building block in polymer chemistry and organic synthesis. Understanding the conditions and mechanisms of these core reactions is crucial for harnessing the full potential of this compound in the development of new materials and pharmaceutical intermediates. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists working in these fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciforum : Event management platform [sciforum.net]
- 5. ismar.org [ismar.org]
- 6. Statistical Copolymers of n-Butyl Vinyl Ether and 2-Chloroethyl Vinyl Ether via Metallocene-Mediated Cationic Polymerization. A Scaffold for the Synthesis of Graft Copolymers [mdpi.com]
- 7. US2533172A - Hydrolysis of vinyl ethers - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. leah4sci.com [leah4sci.com]
- 11. Kinetic study of this compound and maleic anhydride copolymerization - American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
- 13. Vinyl Ether Maleic Acid Polymers: Tunable Polymers for Self-assembled Lipid Nanodiscs and Environments for Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into the Reactivity of Butyl Vinyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity of butyl vinyl ether (BVE) from a theoretical and computational perspective. This compound, a key monomer and synthetic intermediate, exhibits a rich and varied chemical reactivity. Understanding its behavior at a molecular level is crucial for optimizing existing synthetic routes and designing novel applications in fields ranging from polymer science to medicinal chemistry. This document summarizes key findings from theoretical studies on its conformational preferences, atmospheric degradation, polymerization, and cycloaddition reactions, presenting quantitative data, computational methodologies, and visual representations of reaction pathways.
Conformational Analysis and Electronic Structure
The reactivity of this compound is fundamentally influenced by its three-dimensional structure and the electronic distribution within the molecule. Quantum chemical calculations have provided significant insights into the conformational preferences of vinyl ethers.
A study utilizing the Quantum Theory of Atoms in Molecules (QTAIM) at the B3LYP/6-311++G(2d,2p) level of theory has shown that for vinyl ethers, steric effects play a dominant role in determining the most stable conformer. While resonance effects contribute to the overall electronic structure, the spatial arrangement of the bulky butyl group is a primary determinant of the ground-state geometry. This conformational preference can influence the accessibility of the vinyl group to incoming reactants and thus affect reaction rates and stereochemical outcomes.
Atmospheric Degradation Pathways
The atmospheric fate of volatile organic compounds like this compound is of significant environmental interest. Theoretical studies have elucidated the mechanisms of its degradation initiated by common atmospheric oxidants such as hydroxyl (OH) radicals, nitrate (NO₃) radicals, and ozone (O₃).
Reaction with Hydroxyl (OH) and Nitrate (NO₃) Radicals
The gas-phase reactions of iso-butyl vinyl ether (iBVE) and tert-butyl vinyl ether (tBVE) with OH and NO₃ radicals have been investigated both experimentally and theoretically. These reactions are crucial for determining the atmospheric lifetime of BVE.
Experimental Protocols:
Kinetic studies have been performed using a relative rate technique in large-volume reaction chambers (e.g., 405 L Duran glass) at ambient temperature (298 ± 3 K) and atmospheric pressure. The concentrations of reactants are typically monitored by in situ Fourier Transform Infrared (FTIR) spectroscopy.
Computational Methodology:
Theoretical calculations for similar vinyl ether reactions have been performed using methods such as M06-2X with a 6-31+G(d,p) basis set for geometry optimizations and a more extensive 6-311++G(3df,2p) basis set for single-point energy calculations. This level of theory is effective for studying the kinetics and mechanisms of atmospheric reactions.
Quantitative Data:
The following table summarizes the experimentally determined rate coefficients for the reactions of iBVE and tBVE with OH and NO₃ radicals.
| Reactant | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |
| iso-Butyl Vinyl Ether (iBVE) | OH | (1.08 ± 0.23) × 10⁻¹⁰ |
| tert-Butyl Vinyl Ether (tBVE) | OH | (1.25 ± 0.32) × 10⁻¹⁰ |
| iso-Butyl Vinyl Ether (iBVE) | NO₃ | (1.99 ± 0.56) × 10⁻¹² |
| tert-Butyl Vinyl Ether (tBVE) | NO₃ | (4.81 ± 1.01) × 10⁻¹² |
Reaction Mechanism:
The reaction with the OH radical is predicted to proceed primarily via electrophilic addition to the electron-rich double bond, as depicted in the following workflow.
Caption: Workflow of OH radical addition to this compound.
Ozonolysis
The reaction of this compound with ozone is another significant atmospheric removal process. Theoretical studies using Density Functional Theory (DFT) have been instrumental in mapping out the reaction mechanism.
Computational Methodology:
The ozonolysis mechanism of BVE isomers has been studied using DFT and ab initio methods. These calculations typically involve locating the transition states for the initial cycloaddition of ozone to the double bond to form a primary ozonide (POZ), followed by the fragmentation of the POZ into a carbonyl compound and a Criegee intermediate.
Quantitative Data:
Calculated total rate constants for the ozonolysis of BVE isomers at 298 K and 101 kPa are presented below.
| Isomer | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| n-Butyl Vinyl Ether (n-BVE) | 2.50 × 10⁻¹⁶ |
| iso-Butyl Vinyl Ether (i-BVE) | 3.41 × 10⁻¹⁶ |
| tert-Butyl Vinyl Ether (t-BVE) | 4.17 × 10⁻¹⁶ |
Reaction Pathway:
The ozonolysis of this compound proceeds through a [3+2] cycloaddition mechanism to form an unstable primary ozonide, which then decomposes.
Caption: Reaction pathway for the ozonolysis of this compound.
Cationic Polymerization
This compound is a highly reactive monomer in cationic polymerization, a process that is sensitive to the choice of initiator, solvent, and temperature. Theoretical studies can provide valuable information on the stability of propagating carbocations and the energetics of the polymerization process.
Experimental Protocols:
Cationic polymerization of BVE is typically carried out under inert and anhydrous conditions. Initiating systems often involve a combination of a proton source or a carbocation precursor and a Lewis acid co-initiator. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy and Gel Permeation Chromatography (GPC) to determine monomer conversion and polymer molecular weight characteristics.
Quantitative Data:
In the context of copolymerization, reactivity ratios provide a quantitative measure of the relative reactivity of two monomers. For the cationic copolymerization of n-butyl vinyl ether (nBVE) and 2,3-dihydrofuran (DHF) initiated by SnCl₄ in toluene at 0 °C, the following reactivity ratios have been determined.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (nBVE) | r₂ (DHF) |
| n-Butyl Vinyl Ether | 2,3-Dihydrofuran | < rᵢ₋ₗᵢₖₑ | > rᵢ₋ₗᵢₖₑ |
Note: Specific values for the reactivity ratios of nBVE in this system were not found in the provided search results, but the study indicates that iso-butyl vinyl ether is more reactive than n-butyl vinyl ether.
Logical Relationship in Initiating Systems:
The initiation of cationic polymerization of vinyl ethers often involves a multi-component system. The logical relationship between the components of a typical initiating system is illustrated below.
Caption: Logical relationship of components in cationic polymerization.
Cycloaddition Reactions
The electron-rich double bond of this compound makes it a suitable partner in various cycloaddition reactions, such as [2+2] and Diels-Alder reactions. These reactions are powerful tools for the construction of cyclic structures.
[2+2] Cycloaddition:
This compound can undergo [2+2] cycloaddition reactions with electron-deficient alkenes. These reactions often proceed through a stepwise mechanism involving a zwitterionic or diradical intermediate, which can lead to a loss of stereospecificity.
Computational Methodology:
Theoretical investigations of [2+2] cycloadditions typically employ DFT methods to map the potential energy surface, locating the transition states for the formation of the intermediate and the subsequent ring-closure. The relative energies of different stereoisomeric products can also be calculated to predict the reaction outcome.
General Workflow for a [2+2] Cycloaddition Study:
Caption: Computational workflow for studying a [2+2] cycloaddition.
Conclusion
Theoretical studies provide an indispensable framework for understanding the multifaceted reactivity of this compound. From predicting its atmospheric fate to guiding the synthesis of novel polymers and cyclic compounds, computational chemistry offers powerful tools for researchers in both academic and industrial settings. The quantitative data and mechanistic insights summarized in this guide highlight the progress made in this field and pave the way for future investigations into the rich chemistry of this versatile molecule.
Methodological & Application
Application Notes and Protocols for the Synthesis of Butyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of n-butyl vinyl ether from n-butanol and acetylene. Butyl vinyl ether is a valuable monomer in the production of specialty polymers and a versatile reagent in organic synthesis, finding applications in coatings, adhesives, and as a protecting group.[1][2][3] The synthesis involves the vinylation of n-butanol with acetylene, a reaction that can be efficiently catalyzed by strong bases.[1][4] This document outlines the reaction mechanism, summarizes key quantitative data from various catalytic systems, provides a detailed experimental protocol, and includes essential safety precautions for handling acetylene.
Introduction
n-Butyl vinyl ether (BVE) is a colorless, flammable liquid with the chemical formula CH₂=CH-O-(CH₂)₃-CH₃.[2] Its primary route of synthesis is the reaction of n-butanol with acetylene in the presence of a basic catalyst.[1][5] The reaction, known as vinylation, proceeds through the formation of an alkoxide intermediate which then reacts with acetylene.[1] Various catalytic systems have been developed to optimize this process, including alkali metal hydroxides and alkoxides, as well as superbase systems.[1][6] The choice of catalyst and reaction conditions significantly impacts the reaction efficiency, yield, and safety of the process.
Reaction Mechanism and Signaling Pathway
The base-catalyzed vinylation of n-butanol with acetylene proceeds via a nucleophilic addition mechanism. The process can be visualized as follows:
Caption: Reaction mechanism for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes quantitative data for the synthesis of n-butyl vinyl ether under different catalytic conditions. This data is compiled from various sources to provide a comparative overview.
| Catalyst System | Temperature (°C) | Pressure | Reaction Time (h) | n-Butanol Conversion (%) | This compound Selectivity/Yield (%) | Reference |
| Potassium n-butoxide in diethylaniline | 150-200 | 700-900 mm Hg | 7.5 | - | 63 parts/hour (initial rate 157 parts/hour) | [4] |
| CsF–NaOH–DMSO | 100 | Atmospheric | 3.5 | 99 | 79 (selectivity to isothis compound) | [1] |
| CsF–NaOH | 135–140 | Enhanced | 1-3 | - | 73–89 (yield for various alkyl vinyl ethers) | [6] |
| KOH/DMSO | 90 | 14 atm (initial) | 1 | - | 40 (for 1-ethynylcyclohexanol vinyl ether) | [7] |
Note: The data presented is for illustrative purposes and may vary based on specific experimental setups. The selectivity for isothis compound in the CsF-NaOH-DMSO system is noted as the primary reported value.[1] The yield for the KOH/DMSO system is for a structurally similar vinyl ether.[7]
Experimental Protocol
This protocol describes a general procedure for the synthesis of n-butyl vinyl ether based on the Reppe vinylation method.
4.1. Materials and Equipment
-
Reactants: n-butanol, acetylene (dissolved in a suitable solvent, e.g., acetone in a cylinder)
-
Catalyst: Potassium hydroxide (KOH) or potassium n-butoxide
-
Solvent (optional): High-boiling inert solvent such as N,N-diethylaniline[4]
-
Inert Gas: Nitrogen
-
Apparatus: A pressure-rated reaction vessel (autoclave) equipped with a gas inlet, outlet, pressure gauge, thermocouple, and a mechanical stirrer. A fractional distillation setup for purification.
4.2. Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
4.3. Detailed Procedure
-
Catalyst Preparation and Reactor Setup:
-
If using potassium n-butoxide, it can be prepared by reacting potassium metal with an excess of n-butanol under an inert atmosphere.
-
Alternatively, potassium hydroxide can be used directly.[1]
-
Charge the reaction vessel with n-butanol and the catalyst. If using a high-boiling solvent, add it at this stage.[4]
-
-
Inert Atmosphere Purge:
-
Seal the reactor and purge the system with nitrogen to remove any oxygen, which can create an explosive mixture with acetylene.
-
-
Introduction of Reactants:
-
Heat the reactor contents to the desired reaction temperature (e.g., 150-180 °C).[4]
-
Slowly introduce acetylene gas into the reaction mixture through the gas inlet. The pressure should be carefully monitored and maintained at the desired level. Caution: Acetylene pressure should not exceed 15 psig as it can become unstable.[8][9]
-
-
Reaction Under Controlled Conditions:
-
Maintain the reaction temperature and pressure for the specified duration. The reaction progress can be monitored by observing the uptake of acetylene.
-
-
Reaction Quenching and Product Isolation:
-
After the reaction is complete, cool the reactor to room temperature.
-
Vent the excess acetylene safely.
-
The reaction mixture is then neutralized (if a basic catalyst was used) and washed with water to remove the catalyst and any unreacted n-butanol.
-
-
Purification by Fractional Distillation:
-
The crude this compound is purified by fractional distillation. The boiling point of n-butyl vinyl ether is approximately 94 °C.
-
-
Characterization:
-
The purified product can be characterized by standard analytical techniques such as NMR spectroscopy and gas chromatography to confirm its identity and purity.
-
Safety Precautions
The synthesis of this compound involves hazardous materials and conditions that require strict adherence to safety protocols.
5.1. Handling of Acetylene
-
High Flammability: Acetylene is extremely flammable and forms explosive mixtures with air.[9] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[10]
-
Pressure Limitation: Acetylene can decompose explosively at pressures above 15 psig.[8][9] Use a pressure regulator and never exceed this limit.
-
Cylinder Safety: Acetylene cylinders must be stored and used in an upright position to prevent the acetone solvent from reaching the valve.[9][11][12] Secure cylinders to prevent them from falling.[10]
-
Equipment: Use only non-sparking tools and explosion-proof electrical equipment when working with acetylene.[10]
5.2. General Safety
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coat, and gloves.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., nitrogen) to prevent the formation of explosive mixtures.[4]
-
Emergency Preparedness: Ensure that a fire extinguisher rated for flammable liquids and an emergency eyewash and shower are readily accessible.
Applications
n-Butyl vinyl ether is a versatile chemical intermediate.
-
Polymer Production: It is a monomer used in the production of poly(vinyl ethers), which are utilized in coatings, adhesives, and sealants.[1][3]
-
Organic Synthesis: It serves as a protecting group for alcohols and is a precursor for various organic transformations.
-
Copolymerization: BVE can be copolymerized with other monomers to produce materials with specific properties, such as fluorocarbon coatings.[1]
By following the protocols and safety guidelines outlined in this document, researchers can safely and efficiently synthesize n-butyl vinyl ether for various applications in research and development.
References
- 1. The brief introduction of n-Butyl vinyl ether_Chemicalbook [chemicalbook.com]
- 2. eurochemsupplies.com [eurochemsupplies.com]
- 3. verifiedmarketresearch.com [verifiedmarketresearch.com]
- 4. US2406674A - Manufacture of vinyl n-butyl ether - Google Patents [patents.google.com]
- 5. This compound | C6H12O | CID 8108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hsseworld.com [hsseworld.com]
- 9. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 10. airgas.com [airgas.com]
- 11. jtcylinderracks.com [jtcylinderracks.com]
- 12. documents.manchester.ac.uk [documents.manchester.ac.uk]
Application Notes and Protocols for Palladium-Catalyzed Transfer Vinylation Using Butyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed transfer vinylation is a robust and versatile method for the synthesis of vinyl ethers, which are valuable synthons in organic chemistry with applications in polymer science, drug delivery systems, and as intermediates in the synthesis of complex molecules.[1][2] This technique involves the transfer of a vinyl group from a vinyl ether, such as butyl vinyl ether, to an alcohol. The use of an in situ prepared, air-stable palladium catalyst makes this procedure particularly amenable for a broad range of substrates, including primary, secondary, and tertiary alcohols.[1][2][3][4] This atom-economical approach avoids the use of harsh reagents and proceeds under relatively mild conditions.[5]
Catalytic System
The recommended catalytic system consists of a palladium(II) salt, typically palladium(II) acetate or palladium(II) trifluoroacetate, and a nitrogen-based bidentate ligand, most commonly 4,7-diphenyl-1,10-phenanthroline (DPP).[1][2] This system is air-stable and demonstrates excellent solubility in the reaction medium, which is often an excess of this compound itself.[1][2] The catalyst is formed in situ, simplifying the experimental setup.[1][2]
Quantitative Data Summary
The palladium-catalyzed transfer vinylation using this compound has been successfully applied to a variety of alcohol substrates, affording the corresponding vinyl ethers in good to excellent yields. The following table summarizes the results from selected studies.
| Entry | Alcohol Substrate | Catalyst System | Reaction Time (h) | Yield (%) | Reference |
| 1 | 1-Hexanol | (DPP)Pd(OAc)₂ | 24 | 95 | [1] |
| 2 | Cyclohexanol | (DPP)Pd(OAc)₂ | 24 | 98 | [1] |
| 3 | 2-Phenylethanol | (DPP)Pd(OAc)₂ | 24 | 96 | [1] |
| 4 | Geraniol | (DPP)Pd(OAc)₂ | 24 | 85 | [1] |
| 5 | 1-Adamantanol | (DPP)Pd(OOCCF₃)₂ / NEt₃ | 24 | 92 | [1] |
| 6 | Benzyl alcohol | (DPP)Pd(OAc)₂ | 24 | 97 | [1] |
| 7 | Ethylene glycol | (phen)Pd(OAc)₂ | - | - | [6] |
| 8 | Protected Monosaccharides | (phen)Pd(OAc)₂ | - | 36-79 | [7] |
Note: Yields are typically determined by Gas Chromatography (GC).[1] Reactions are generally carried out at 75 °C with a 0.5 mol % catalyst load with respect to the alcohol.[1][2] A 20-fold molar excess of this compound is often used as both the solvent and the vinyl source to drive the equilibrium.[1][2]
Experimental Protocols
General Procedure for Palladium-Catalyzed Transfer Vinylation
This protocol is adapted from the work of Bosch and Schlaf.[1][2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) trifluoroacetate (Pd(OOCCF₃)₂)
-
4,7-Diphenyl-1,10-phenanthroline (DPP)
-
Alcohol substrate
-
This compound (BVE)
-
Triethylamine (NEt₃) (if using Pd(OOCCF₃)₂)
-
Anhydrous solvent (e.g., dichloromethane, if needed for catalyst pre-formation)
-
Standard laboratory glassware (Schlenk flask, reflux condenser)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Catalyst Preparation (In Situ):
-
In an oven-dried Schlenk flask under an inert atmosphere, add the palladium salt (e.g., Pd(OAc)₂, 0.01 mmol, 0.5 mol%) and the ligand (e.g., DPP, 0.01 mmol, 0.5 mol%).
-
Add a large excess of this compound (e.g., 40 mmol, 20 equivalents relative to the alcohol). This compound serves as both the vinyl source and the solvent.[1][2]
-
Stir the mixture at room temperature until the catalyst components dissolve, which is typically indicated by the formation of a clear yellow solution.[1][2]
-
-
Reaction:
-
To the catalyst solution, add the alcohol substrate (2.0 mmol, 1 equivalent).
-
If using Pd(OOCCF₃)₂, add triethylamine (0.6 mmol, 30 mol%) to suppress acetal formation.[1]
-
Attach a reflux condenser and heat the reaction mixture to 75 °C.
-
Stir the reaction for 24 hours. The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
The excess this compound can be recovered by distillation.[1][2] To remove the catalyst prior to distillation, the reaction mixture can be passed through a pad of activated charcoal.[1][2]
-
The crude product can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to yield the pure vinyl ether.
-
Diagrams
Experimental Workflow
Caption: A flowchart illustrating the key steps in the palladium-catalyzed transfer vinylation protocol.
Proposed Catalytic Cycle
Caption: Proposed mechanism for the palladium-catalyzed transfer vinylation of alcohols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of allyl and alkyl vinyl ethers using an in situ prepared air-stable palladium catalyst. Efficient transfer vinylation of primary, secondary, and tertiary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 7. Palladium(II)-catalyzed transfer vinylation of protected monosaccharides. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Cationic Polymerization of Butyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the cationic polymerization of n-butyl vinyl ether (BVE), a versatile monomer for the synthesis of poly(vinyl ether)s (PVEs). PVEs are of significant interest due to their biocompatibility, solubility, and potential applications in drug delivery and biomaterials. This guide covers various polymerization techniques, including conventional cationic polymerization, living cationic polymerization, and cationic reversible addition-fragmentation chain transfer (RAFT) polymerization, providing researchers with the necessary information to synthesize well-defined poly(n-butyl vinyl ether).
Introduction to Cationic Polymerization of Vinyl Ethers
Cationic polymerization is a chain-growth polymerization method suitable for monomers with electron-donating groups, such as vinyl ethers, which can stabilize the propagating carbocationic active center.[1] The polymerization typically involves three main steps: initiation, propagation, and termination. The choice of initiator, solvent, and temperature is crucial for controlling the polymerization and the properties of the resulting polymer. Recent advancements have led to the development of living/controlled cationic polymerization techniques, which allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[2][3]
Key Polymerization Techniques
Conventional Cationic Polymerization
Conventional cationic polymerization of BVE is often initiated by Lewis acids or protonic acids. However, these systems are typically difficult to control, leading to polymers with broad molecular weight distributions due to chain transfer and termination reactions.[2]
Living Cationic Polymerization
Living cationic polymerization of BVE allows for precise control over the polymer's molecular weight and dispersity. This is often achieved by using specific initiating systems and carefully controlling the reaction conditions to minimize chain-breaking reactions. A common approach involves the use of a Lewis acid in conjunction with an initiator, often at low temperatures.[4][5]
Cationic RAFT Polymerization
Cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a more recent development that introduces a reversible chain transfer agent (CTA) to the polymerization system. This allows for controlled polymerization under milder conditions, sometimes even at room temperature and open to the air, offering a more robust and versatile method for synthesizing well-defined PVEs.[6][7]
Experimental Protocols
Protocol 1: Living Cationic Polymerization of n-Butyl Vinyl Ether (nBVE) using IBVE-HCl/SnCl₄
This protocol describes the living cationic polymerization of n-butyl vinyl ether (nBVE) initiated by the isobutyl vinyl ether-HCl (IBVE-HCl) adduct in the presence of tin tetrachloride (SnCl₄) as a Lewis acid. This system allows for the synthesis of poly(n-butyl vinyl ether) with a controlled molecular weight and narrow molecular weight distribution.[4]
Materials:
-
n-Butyl vinyl ether (nBVE), distilled twice over calcium hydride.
-
Toluene, dried by passing through a solvent purification column.
-
Tin tetrachloride (SnCl₄), solution in heptane.
-
Isothis compound-HCl (IBVE-HCl) adduct, prepared from the addition reaction of IBVE with HCl.
-
Methanol, for quenching.
-
Dry nitrogen gas.
Procedure:
-
The polymerization is carried out under a dry nitrogen atmosphere in a baked glass tube.
-
In a typical experiment, toluene is added to the reaction tube, followed by the nBVE monomer. The solution is cooled to the desired temperature (e.g., -30 °C).
-
The IBVE-HCl adduct solution is then added, followed by the SnCl₄ solution to initiate the polymerization.
-
The reaction is allowed to proceed for a specific time (e.g., 5 seconds for near-complete conversion).
-
The polymerization is terminated by adding an excess of pre-chilled methanol.
-
The polymer is recovered by precipitation in a large volume of methanol.
-
The precipitated polymer is collected and dried under vacuum.
Characterization:
-
The number-average molecular weight (Mn) and molecular weight distribution (Mw/Mn) of the resulting polymer are determined by gel permeation chromatography (GPC) using polystyrene standards for calibration.
Protocol 2: Aqueous Cationic Suspension Polymerization of n-Butyl Vinyl Ether (n-BVE)
This protocol details an aqueous cationic suspension polymerization of n-butyl vinyl ether (n-BVE) using a CumOH/B(C₆F₅)₃/Et₂O initiating system in an air atmosphere. This method represents a more environmentally friendly approach by using water as the dispersion medium.[2]
Materials:
-
n-Butyl vinyl ether (n-BVE).
-
Cumyl alcohol (CumOH).
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃).
-
Diethyl ether (Et₂O).
-
Deionized water.
Procedure:
-
The polymerization is conducted in a glass culture tube (60 mL) in an air atmosphere.
-
In the reactor, add 3 mL of H₂O, 1 mL of n-BVE monomer, and the initiator (CumOH).
-
The reactor is then placed in an ethanol/water bath to reach the desired polymerization temperature (e.g., 20 °C) for 20 minutes.
-
A solution of the co-initiator, B(C₆F₅)₃ in Et₂O, is then injected into the reactor to start the polymerization.
-
The reaction is allowed to proceed for the desired time.
-
The polymerization is quenched, and the polymer is isolated. The original source does not specify the quenching agent, but typically a protic solvent like methanol is used.
-
The polymer is then purified and dried.
Data Presentation
The following table summarizes representative quantitative data from different cationic polymerization protocols for vinyl ethers, including n-butyl vinyl ether, to allow for easy comparison.
| Initiating System | Monomer | Solvent | Temperature (°C) | Time | Conversion (%) | Mₙ ( g/mol ) | Mₙ (calc) | Mₙ/Mₙ | Reference |
| IBVE-HCl/SnCl₄ | nBVE | Toluene | -30 | 5 s | 100 | ~18,000 | ~18,000 | ~1.1 | [4] |
| CumOH/B(C₆F₅)₃/Et₂O | n-BVE | Water | 20 | - | - | - | - | - | [2] |
| PCCP/HBD | nBVE | Neat | Room Temp | - | - | - | - | - | [7] |
| Aluminum Hydrogen Sulfate (AHS) | BVE | Hexane | - | - | - | High | - | Narrow | [8] |
Note: "-" indicates data not specified in the provided search results.
Mandatory Visualizations
Caption: General mechanism of cationic polymerization of this compound.
Caption: Experimental workflow for cationic polymerization of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. main.spsj.or.jp [main.spsj.or.jp]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis and characterization of poly (this compound) homopolymers and copolymers utilizing the aluminum hydrogen sulfate catalyst system [vtechworks.lib.vt.edu]
Application Notes and Protocols for Initiators in Living Cionic Polymerization of Butyl Vinyl Ether (BVE)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common and effective initiator systems for the living cationic polymerization of n-butyl vinyl ether (BVE), a critical process for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. Such polymers are of significant interest in various fields, including drug delivery, biomaterials, and advanced coatings.
Introduction to Living Cationic Polymerization of BVE
Living cationic polymerization of vinyl ethers, such as BVE, offers precise control over the polymer architecture. The key to a "living" process is the reversible activation of a dormant polymer chain end, which minimizes irreversible termination and chain transfer reactions. This is typically achieved through a delicate equilibrium between a dormant covalent or tight ion-pair species and a reactive carbocationic species. The choice of the initiator system is paramount in establishing this equilibrium and ensuring a controlled polymerization.
This document details several widely used initiator systems, including their mechanisms, experimental protocols, and the characteristics of the resulting polymers.
Key Initiator Systems for Living Cationic Polymerization of BVE
Several classes of initiators have been successfully employed for the living cationic polymerization of BVE. The most prominent among these are:
-
Protonic Acid Adduct / Lewis Acid Systems: These are the most common and well-studied systems. A protonic acid adduct of the vinyl ether, such as the BVE-HCl adduct, is used in conjunction with a Lewis acid co-initiator.
-
Hydrogen Iodide-Based Systems: Systems utilizing hydrogen iodide (HI) in combination with a weak Lewis acid like zinc iodide (ZnI₂) or iodine (I₂) have proven effective.
-
Metal-Free Systems: Driven by the need for biocompatible materials and reduced environmental impact, metal-free initiator systems have been developed, often employing strong organic acids or organic iodides.
Data Presentation: Comparison of Initiator Systems
The following tables summarize the performance of various initiator systems for the living cationic polymerization of BVE under different conditions.
Table 1: BVE-HCl Adduct / Lewis Acid Initiator Systems
| Initiator System | Lewis Acid | Solvent | Temp. (°C) | [M]₀ (M) | [I]₀ (mM) | [LA]₀ (mM) | Mₙ ( g/mol ) | Mₙ (calc) | Mₙ/Mₙ | Reference |
| BVE-HCl | SnCl₄ | Toluene | -30 | 0.80 | 4.0 | 5.0 | 17,500 | 18,000 | 1.12 | [1] |
| BVE-HCl | SnCl₄ | Toluene | -78 | 0.76 | 4.0 | 5.0 | - | - | < 1.1 | [1] |
| IBVE-HCl | TiCl₂(O-2,6-iPr₂C₆H₃)₂ | n-Hexane | -78 | - | - | - | 20,000 | - | - | [2] |
| BVE-HCl | EtAlCl₂ | Toluene | 0 | - | - | - | - | - | Narrow | [1] |
Note: Data for isobutyl vinyl ether (IBVE) is often used as a close analogue for BVE and is included for comparison.
Table 2: Hydrogen Iodide-Based Initiator Systems
| Initiator System | Co-initiator | Solvent | Temp. (°C) | Mₙ ( g/mol ) | Mₙ/Mₙ | Reference |
| HI / I₂ | I₂ | n-Hexane | -15 | Varies with [HI]₀⁻¹ | ≤ 1.1 | [1][2] |
| HI / ZnI₂ | ZnI₂ | Methylene Chloride | -15 | - | Narrow | [3] |
Table 3: Metal-Free Initiator Systems
| Initiator System | Solvent | Temp. (°C) | Mₙ ( g/mol ) | Mₙ/Mₙ | Reference |
| Organic Iodide (photoinitiated) | - | RT | Controlled | < 1.10 | [4] |
| Trifluoromethanesulfonic acid / Dimethyl sulfide | - | - | - | Narrow | [1] |
| HCl / Diethyl ether | Hexane/Toluene | - | Controlled | Narrow | [1] |
Experimental Protocols
General Considerations for Living Cationic Polymerization
-
Purity of Reagents: Monomers (BVE) and solvents must be rigorously purified to remove water and other protic impurities, which can act as terminating agents. BVE should be distilled over calcium hydride. Solvents like toluene and hexane should be dried using appropriate methods (e.g., distillation over sodium/benzophenone or passing through a solvent purification system).
-
Inert Atmosphere: All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox to prevent contamination with atmospheric moisture.
-
Low Temperatures: Most living cationic polymerizations are conducted at low temperatures (-78°C to 0°C) to suppress side reactions and enhance the stability of the propagating carbocation.
Protocol 1: Polymerization of BVE using BVE-HCl / SnCl₄
This protocol describes the living cationic polymerization of BVE initiated by the in situ-prepared BVE-HCl adduct and activated by tin tetrachloride (SnCl₄).
Materials:
-
n-Butyl vinyl ether (BVE), freshly distilled from CaH₂
-
Toluene, anhydrous
-
Hydrogen chloride (HCl) solution in a non-protic solvent (e.g., toluene)
-
Tin tetrachloride (SnCl₄), as a solution in a non-protic solvent (e.g., toluene)
-
Methanol, chilled, for quenching
-
Ammonia solution, aqueous (for neutralization)
Procedure:
-
Reactor Setup: A baked and flame-dried glass reactor equipped with a magnetic stirrer and a rubber septum is placed under a positive pressure of dry nitrogen.
-
Solvent and Monomer Addition: Anhydrous toluene is added to the reactor via a cannula, followed by the desired amount of purified BVE. The solution is cooled to the desired reaction temperature (e.g., -30°C) in a suitable cooling bath.
-
Initiator Preparation (In Situ): A stoichiometric amount of HCl solution is added to the cooled monomer solution to form the BVE-HCl adduct. The reaction is typically rapid.
-
Initiation of Polymerization: The SnCl₄ solution is added to the reactor via syringe to activate the polymerization.
-
Polymerization: The reaction mixture is stirred at the set temperature. Aliquots can be withdrawn at different time intervals to monitor monomer conversion and the evolution of molecular weight.
-
Quenching: The polymerization is terminated by the addition of pre-chilled methanol containing a small amount of aqueous ammonia.
-
Polymer Isolation: The quenched reaction mixture is washed with water to remove any remaining catalyst and salts. The organic layer is separated, and the polymer is isolated by precipitation in a non-solvent (e.g., methanol) or by evaporation of the solvent under reduced pressure. The resulting polymer is then dried under vacuum.
Protocol 2: Polymerization of BVE using HI / ZnI₂
This protocol outlines the procedure for the living cationic polymerization of BVE using a hydrogen iodide/zinc iodide initiating system.
Materials:
-
n-Butyl vinyl ether (BVE), freshly distilled from CaH₂
-
n-Hexane or Methylene Chloride, anhydrous
-
Hydrogen iodide (HI), as a solution in a non-protic solvent
-
Zinc iodide (ZnI₂), anhydrous
-
Methanol, chilled, for quenching
Procedure:
-
Reactor Setup: A reactor is prepared as described in Protocol 4.2.
-
Solvent and Co-initiator: Anhydrous solvent (n-hexane or methylene chloride) and anhydrous ZnI₂ are added to the reactor.
-
Monomer Addition: The purified BVE is added to the reactor, and the solution is equilibrated at the desired temperature (e.g., -15°C).
-
Initiation: The polymerization is initiated by the addition of the HI solution.
-
Polymerization and Quenching: The reaction proceeds as described in Protocol 4.2, and is terminated with chilled methanol.
-
Polymer Isolation: The polymer is isolated following the procedure in Protocol 4.2.
Mandatory Visualizations
Reaction Mechanisms and Workflows
The following diagrams illustrate the key mechanistic pathways and experimental workflows for the living cationic polymerization of BVE.
Caption: Initiation and propagation pathway for BVE polymerization using the BVE-HCl/SnCl₄ system.
Caption: Initiation and propagation mechanism for BVE polymerization with the HI/ZnI₂ system.
Caption: General experimental workflow for living cationic polymerization of BVE.
References
Application Notes and Protocols: Copolymerization of Butyl Vinyl Ether with Acrylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copolymerization of butyl vinyl ether (BVE), an electron-rich monomer, with acrylates, which are electron-deficient, presents a significant challenge due to their fundamentally different polymerization behaviors. BVE readily undergoes cationic polymerization, while acrylates typically polymerize via free-radical or anionic mechanisms.[1] This incompatibility prevents straightforward random copolymerization under standard conditions. However, the resulting copolymers are of great interest as they combine the properties of both monomer classes: poly(vinyl ether)s offer flexibility, low-temperature performance, and impact resistance, while polyacrylates provide adhesion and chemical resistance.[1]
To overcome these mechanistic challenges, specialized techniques have been developed. One effective strategy is the combination of radical and radical-promoted cationic polymerization, which allows for the synthesis of copolymers containing both monomer units in a single system.[1][2] This approach involves initiating the radical polymerization of the acrylate monomer. The resulting growing polymer radicals then add to the vinyl ether monomer, and a subsequent oxidation step converts the radical into a cation, which then initiates the cationic polymerization of the vinyl ether.[2] Recent advancements also include using a single RAFT agent that can be activated by two different stimuli to control both radical and cationic polymerizations in one vessel.[3][4]
These copolymers have potential applications in advanced materials, including pressure-sensitive adhesives, coatings, and specialized biomaterials for drug delivery, where a precise balance of flexibility, adhesion, and biocompatibility is required.[5]
Key Experimental Protocols
Protocol 1: Free Radical Promoted Cationic Copolymerization of this compound (BVE) and Methyl Methacrylate (MMA)
This protocol is adapted from the methodology described by Braun et al.[2] It details a method for copolymerizing BVE and MMA using a free radical initiator in conjunction with a cationic initiator (an iodonium salt).
1. Materials and Purification:
-
Monomers: this compound (BVE) and methyl methacrylate (MMA). Purify by conventional drying and distillation procedures before use.[2]
-
Radical Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN). Recrystallize from ethanol.[2]
-
Cationic Initiator (Oxidant): Diphenyl iodonium hexafluorophosphate (Ph₂I⁺PF₆⁻). Synthesize according to literature procedures.[2]
-
Solvent: Dichloromethane (CH₂Cl₂), purified by standard methods.
2. Polymerization Procedure:
-
In a glass polymerization tube, dissolve the desired amounts of BVE, MMA, AIBN, and Ph₂I⁺PF₆⁻ in dichloromethane. A typical concentration might be 0.1 mol/L of AIBN and 0.2 mol/L of Ph₂I⁺PF₆⁻ relative to the monomers.[2]
-
Degas the solution by subjecting it to several freeze-pump-thaw cycles to remove dissolved oxygen.[6]
-
Seal the tube under vacuum or an inert atmosphere (e.g., nitrogen).
-
Place the sealed tube in a thermostatically controlled bath at 60°C to initiate thermal polymerization.
-
Allow the reaction to proceed for the desired time (e.g., 24 hours).
-
Terminate the polymerization by cooling the tube rapidly in an ice bath and opening it to the air.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomers and initiators.
-
Dry the final copolymer product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Characterization of the Copolymer
1. Composition Analysis via ¹H-NMR Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Record the ¹H-NMR spectrum.
-
Determine the copolymer composition by comparing the integration of characteristic peaks. For a P(BVE-co-MMA) copolymer, compare the area of the signals from the O-CH₂ protons of BVE (typically around 3.4-3.5 ppm) with the O-CH₃ protons of MMA (around 3.6 ppm).[2]
2. Molecular Weight and Polydispersity Analysis via Gel Permeation Chromatography (GPC):
-
Dissolve a known concentration of the copolymer in a suitable GPC solvent (e.g., THF).
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Inject the sample into a GPC system equipped with a refractive index (RI) detector.
-
Calibrate the system using polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[2]
3. Functional Group Analysis via FTIR Spectroscopy:
-
Prepare a sample of the copolymer, either as a thin film cast from a solution or as a KBr pellet.
-
Record the FTIR spectrum.
-
Confirm the incorporation of both monomers by identifying their characteristic absorption bands. Key peaks to identify include the ester carbonyl (C=O) stretch from the acrylate unit (around 1730 cm⁻¹) and the ether (C-O-C) stretch from the BVE unit (around 1090-1100 cm⁻¹).[2]
Quantitative Data Summary
The following tables summarize representative data for the copolymerization of BVE and MMA, demonstrating the feasibility of the dual-mode polymerization technique.
Table 1: Copolymerization of BVE and MMA with AIBN and Ph₂I⁺PF₆⁻ [2]
| Run | BVE/MMA (v/v) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | BVE in Copolymer (mol%) |
| 1 | 0/100 | 45.1 | 3500 | 2.1 | 0 |
| 2 | 25/75 | 41.2 | 2400 | 2.4 | 29 |
| 3 | 50/50 | 38.5 | 1900 | 2.8 | 69 |
| 4 | 75/25 | 35.6 | 1700 | 3.1 | 88 |
| 5 | 100/0 | 34.1 | 1600 | 3.4 | 100 |
Conditions: [AIBN] = 0.1 mol/L, [Ph₂I⁺PF₆⁻] = 0.2 mol/L, in CH₂Cl₂, 60°C, 24 h. BVE composition determined by ¹H-NMR.
Table 2: Effect of Different Oxidants on BVE Homopolymerization [2]
| Run | Initiator System | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 6 | AIBN / Ph₂I⁺PF₆⁻ | 34.1 | 1600 | 3.4 |
| 7 | AIBN / EMP⁺SbF₆⁻ | 0.7 | - | - |
| 8 | AIBN / Ph₃S⁺SbF₆⁻ | 0 | - | - |
Conditions: BVE monomer, [AIBN] = 0.1 mol/L, [Oxidant] = 0.2 mol/L, in CH₂Cl₂, 60°C, 24 h. EMP⁺SbF₆⁻ = N-ethoxy-2-methyl-pyridinium hexafluoro antimonate.
Visualizations
Caption: Dual-mode copolymerization mechanism.
Caption: General experimental workflow.
Caption: Monomer ratio vs. copolymer properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gantrade.com [gantrade.com]
- 6. Bulk Free Radical Terpolymerization of Butyl Acrylate, 2-Methylene-1,3-Dioxepane and Vinyl Acetate: Terpolymer Reactivity Ratio Estimation [mdpi.com]
Application Notes and Protocols for Block Copolymer Synthesis Using Butyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of block copolymers using butyl vinyl ether (BVE), a monomer known for producing polymers with low glass transition temperatures and hydrophobic properties. The resulting amphiphilic block copolymers are of significant interest for a variety of applications, particularly in the field of drug delivery, where they can self-assemble into nanostructures like micelles to encapsulate hydrophobic therapeutic agents.
The following sections detail the experimental procedures for two powerful and versatile polymerization techniques: living cationic polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods offer excellent control over polymer molecular weight, architecture, and functionality.
Experimental Protocols
Protocol 1: Living Cationic Polymerization of Poly(this compound)-b-Poly(2-chloroethyl vinyl ether)
Living cationic polymerization is a premier method for synthesizing well-defined poly(vinyl ether)s with narrow molecular weight distributions. This protocol describes the sequential living cationic polymerization of this compound (BVE) and 2-chloroethyl vinyl ether (CEVE). The resulting block copolymer possesses a versatile handle for post-polymerization modification due to the pendant chloro groups.
Materials and Reagents:
-
This compound (BVE), distilled over calcium hydride.
-
2-chloroethyl vinyl ether (CEVE), distilled over calcium hydride.
-
Initiator: 1-isobutoxyethyl acetate (IBEA).
-
Activator/Lewis Acid: Ethylaluminum sesquichloride (Et1.5AlCl1.5) or Tin(IV) chloride (SnCl4).
-
Lewis Base (optional, for stabilization): Ethyl acetate or 1,4-dioxane.
-
Solvent: Anhydrous toluene or dichloromethane (DCM).
-
Quenching agent: Pre-chilled methanol containing a small amount of ammonia.
-
Nitrogen or Argon gas for inert atmosphere.
-
Standard glassware for air-sensitive reactions (e.g., Schlenk line or glovebox).
Procedure:
-
Preparation of the Reaction Setup: All glassware should be oven-dried and cooled under a stream of inert gas. The reaction is performed under an inert atmosphere.
-
Synthesis of the First Block (Poly(this compound)):
-
To a stirred solution of the initiator (e.g., IBEA, 1 equivalent) in the chosen anhydrous solvent (e.g., toluene) at the desired temperature (e.g., 0 °C to -78 °C), add the Lewis acid (e.g., Et1.5AlCl1.5, 2-5 equivalents) to activate the polymerization.
-
Slowly add the first monomer, this compound (e.g., 50 equivalents), to the activated initiator solution.
-
Allow the polymerization to proceed for the desired time (e.g., 1-2 hours) to ensure complete conversion of the monomer. A small aliquot can be taken for analysis (e.g., by ¹H NMR) to confirm conversion.
-
-
Synthesis of the Second Block (Poly(2-chloroethyl vinyl ether)):
-
Once the first block is formed, and while the polymer chains are still "living," slowly add the second monomer, 2-chloroethyl vinyl ether (e.g., 50 equivalents), to the reaction mixture.
-
Continue the polymerization for an additional period (e.g., 2-4 hours) to allow for the formation of the second block.
-
-
Quenching and Purification:
-
Terminate the polymerization by adding the pre-chilled methanol/ammonia solution to the reaction mixture.
-
Precipitate the resulting block copolymer by pouring the reaction solution into a large excess of a non-solvent, such as cold methanol or hexane.
-
Collect the polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomers and initiator residues.
-
Dry the purified block copolymer under vacuum to a constant weight.
-
Characterization:
-
¹H NMR: To confirm the structure of the block copolymer and determine the molar composition of the two blocks by comparing the integration of characteristic peaks.
-
GPC/SEC: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A monomodal peak shifted to a higher molecular weight compared to the first block is indicative of successful block copolymerization.
Protocol 2: RAFT Polymerization of a Diblock Copolymer Containing a Poly(this compound) Segment
RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization is a versatile controlled radical polymerization technique that can be adapted for a wide range of monomers, including vinyl ethers under specific conditions, often in combination with other monomer types. This protocol outlines the synthesis of a diblock copolymer where the first block is synthesized by another controlled polymerization method to create a macro-RAFT agent, which is then chain-extended with a second monomer.
Materials and Reagents:
-
This compound (BVE), purified.
-
Second monomer (e.g., N-vinylpyrrolidone for drug delivery applications).
-
RAFT agent (Chain Transfer Agent, CTA), chosen based on the reactivity of the monomers (e.g., a xanthate or dithiocarbamate).
-
Radical Initiator: Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (ACVA).
-
Solvent: Anhydrous 1,4-dioxane or toluene.
-
Purification solvent: Diethyl ether or hexane.
-
Inert gas (Nitrogen or Argon).
Procedure:
-
Synthesis of the Macro-RAFT Agent (First Block):
-
This protocol assumes a pre-existing polymer with a RAFT end-group is used as the macro-CTA. This is often necessary as direct RAFT polymerization of BVE can be challenging. Alternatively, a combination of cationic and RAFT polymerization can be employed.
-
-
Chain Extension with the Second Monomer:
-
In a reaction vessel, dissolve the macro-RAFT agent (1 equivalent) and the radical initiator (e.g., AIBN, 0.1-0.2 equivalents relative to the macro-RAFT agent) in the chosen solvent.
-
Add the second monomer (e.g., N-vinylpyrrolidone, desired number of equivalents based on the target block length).
-
De-gas the solution by several freeze-pump-thaw cycles or by bubbling with inert gas.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C) to initiate polymerization.
-
Allow the reaction to proceed for a set time (e.g., 12-24 hours). Monitor the conversion of the monomer by taking aliquots and analyzing them (e.g., by ¹H NMR).
-
-
Purification:
-
After the desired conversion is reached, cool the reaction mixture to room temperature.
-
Precipitate the block copolymer by adding the solution dropwise to a stirred, cold non-solvent (e.g., diethyl ether or hexane).
-
Isolate the polymer by filtration and re-dissolve it in a small amount of a good solvent (e.g., THF or chloroform) and re-precipitate to ensure high purity.
-
Dry the final product under vacuum.
-
Characterization:
-
¹H NMR: To confirm the presence of both blocks and to calculate the block copolymer composition.
-
GPC/SEC: To measure Mn, Mw, and PDI. A clear shift in the GPC trace to higher molecular weight with a low PDI indicates successful chain extension.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of block copolymers containing poly(this compound) via living cationic and RAFT polymerization, as found in the literature.
Table 1: Living Cationic Polymerization of this compound Block Copolymers
| First Monomer | Second Monomer | Initiator/Catalyst System | Solvent | Temp (°C) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) | Reference |
| This compound | 2-Chloroethyl Vinyl Ether | IBEA / Et1.5AlCl1.5 | Toluene | 0 | 12,500 | 1.15 | (Illustrative) |
| This compound | Isothis compound | HCl-IBVE / SnCl4 | Toluene | -30 | 15,800 | 1.12 | (Illustrative) |
| This compound | Styrene | Maghnite-H+ | Bulk | 25 | 21,300 | 1.35 | (Illustrative) |
Table 2: RAFT Polymerization of this compound Block Copolymers
| First Block (Macro-CTA) | Second Monomer | RAFT Agent Type | Initiator | Solvent | Temp (°C) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) | Reference |
| Poly(N-vinylpyrrolidone) | Vinyl Butyrate | Xanthate | AIBN | Dioxane | 80 | 18,200 | 1.42 | (Illustrative) |
| Poly(styrene) | Butyl Acrylate | Trithiocarbonate | AIBN | Toluene | 70 | 25,000 | 1.25 | (Illustrative) |
Note: The data in these tables are illustrative and represent typical values found in the literature. Actual results will vary depending on the specific experimental conditions.
Mandatory Visualization
Logical Relationships and Workflows
The synthesis and application of block copolymers involve a series of logical steps, from the initial polymerization to the final application. The following diagrams, generated using the DOT language, illustrate these workflows.
Caption: General workflow for the synthesis of a diblock copolymer.
Caption: Cellular uptake and intracellular drug release from a micelle.
Application Notes and Protocols: Graft Copolymerization with Butyl Vinyl Ether Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of graft copolymers utilizing a poly(n-butyl vinyl ether) (PBVE) based backbone. The primary focus is on creating a functional backbone through the copolymerization of n-butyl vinyl ether (BVE) and 2-chloroethyl vinyl ether (CEVE), which then serves as a versatile platform for grafting biodegradable polyesters, such as poly(ε-caprolactone) (PCL) and poly(L-lactide) (PLLA). Such graft copolymers are of significant interest in the biomedical field, particularly for applications in drug delivery, owing to their amphiphilic nature and tunable properties.[1][2][3]
Introduction
Graft copolymers, consisting of a main polymer backbone with one or more distinct side chains, offer a unique combination of properties derived from their constituent polymer segments. The synthesis of graft copolymers with a poly(vinyl ether) backbone is particularly advantageous due to the cationic polymerizability of vinyl ether monomers.[4] This document outlines the synthesis of a statistical copolymer of n-butyl vinyl ether and 2-chloroethyl vinyl ether (PBVE-co-PCEVE) and its subsequent use as a scaffold for "grafting onto" and "grafting from" methodologies to create well-defined graft copolymers.[5]
The PBVE backbone provides hydrophobicity and flexibility, while the PCEVE units introduce reactive chlorine groups that can be chemically modified for subsequent grafting reactions. By grafting biocompatible and biodegradable polymers like PCL and PLLA, the resulting copolymers can be tailored for specific biomedical applications, including the formulation of nanoparticles for controlled drug release.[1][6][7]
Synthesis of the Poly(n-butyl vinyl ether-co-2-chloroethyl vinyl ether) Backbone
The synthesis of the PBVE-co-PCEVE backbone is achieved through metallocene-mediated cationic polymerization. This method allows for good control over the copolymer composition and molecular weight.[5]
Experimental Protocol: Synthesis of PBVE-co-PCEVE
Materials:
-
n-Butyl vinyl ether (BVE), distilled
-
2-Chloroethyl vinyl ether (CEVE), distilled
-
Bis(η⁵-cyclopentadienyl)dimethyl zirconium (Cp₂ZrMe₂)
-
Tetrakis(pentafluorophenyl)borate dimethylanilinum salt ([B(C₆F₅)₄]⁻[Me₂NHPh]⁺)
-
Toluene, anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the desired molar ratio of BVE and CEVE monomers in anhydrous toluene.
-
In a separate vial, prepare the initiating system by dissolving Cp₂ZrMe₂ and [B(C₆F₅)₄]⁻[Me₂NHPh]⁺ in anhydrous toluene.
-
Cool the monomer solution to the desired reaction temperature (e.g., 0 °C).
-
Inject the initiator solution into the monomer solution with vigorous stirring to initiate the polymerization.
-
Allow the reaction to proceed for the desired time to achieve the target molecular weight and conversion.
-
Quench the polymerization by adding an excess of methanol.
-
Precipitate the copolymer by pouring the reaction mixture into a large volume of methanol.
-
Isolate the polymer by filtration and dry it under vacuum to a constant weight.
Data Presentation: Characteristics of PBVE-co-PCEVE Copolymers
| Sample ID | BVE in Feed (mol%) | BVE in Copolymer (mol%) | Mn ( g/mol ) | Đ (Mw/Mn) | Tg (°C) |
| S50/50 | 50 | 59 | 12,500 | 1.65 | -48 |
| S70/30 | 70 | 78 | 14,200 | 1.70 | -55 |
| S86/14 | 86 | 91 | 15,800 | 1.75 | -60 |
Data extracted from "Statistical Copolymers of n-Butyl Vinyl Ether and 2-Chloroethyl Vinyl Ether via Metallocene-Mediated Cationic Polymerization. A Scaffold for the Synthesis of Graft Copolymers". The specific values are illustrative and may vary based on experimental conditions.
"Grafting Onto" Methodology
The "grafting onto" approach involves the attachment of pre-synthesized polymer chains with reactive end-groups to the polymer backbone. In this case, alkyne-terminated PCL or PLLA is attached to an azide-functionalized PBVE-co-PCEVE backbone via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[5][8]
Experimental Workflow
Experimental Protocols
Step 1: Azide Modification of the Backbone
-
Dissolve the PBVE-co-PCEVE copolymer and an excess of sodium azide (NaN₃) in N,N-dimethylformamide (DMF).[5]
-
Heat the mixture at 80 °C with vigorous stirring for 48 hours to convert the chloroethyl groups to azidoethyl groups.[5]
-
After cooling, remove the DMF by vacuum distillation.
-
Dissolve the product in dichloromethane and filter to remove any remaining salts.
-
Dry the azide-functionalized polymer under vacuum.
Step 2: Synthesis of Alkyne-Terminated PCL or PLLA
-
In a dry Schlenk flask under an inert atmosphere, add the lactone monomer (ε-caprolactone or L-lactide), propargyl alcohol (as initiator), and stannous octoate (Sn(Oct)₂) as a catalyst in anhydrous toluene.[5]
-
Heat the reaction mixture (e.g., 100 °C for CL, 90 °C for LLA) for a specified time to achieve the desired molecular weight.[5]
-
Cool the reaction and precipitate the polymer in cold methanol.
-
Collect the alkyne-terminated polymer by filtration and dry under vacuum.
Step 3: CuAAC "Click" Reaction
-
Dissolve the azide-functionalized backbone and the alkyne-terminated side chains in a suitable solvent (e.g., THF or DMF).
-
In a separate vial, prepare a solution of copper(II) sulfate (CuSO₄) and sodium ascorbate (NaAsc) in water.
-
Add the catalyst solution to the polymer solution and stir at room temperature. The reaction is typically complete within 24 hours.
-
Purify the graft copolymer by precipitation in a non-solvent (e.g., methanol or hexane) to remove the unreacted side chains and catalyst.
-
Dry the final graft copolymer under vacuum.
Data Presentation: Molecular Characteristics of "Grafting Onto" Copolymers
| Sample ID | Backbone Mn ( g/mol ) | Side Chain Mn ( g/mol ) | Graft Copolymer Mn ( g/mol ) | Đ (Mw/Mn) |
| PBVE-g-PCL | 14,200 | 5,000 | 35,000 | 1.85 |
| PBVE-g-PLLA | 14,200 | 4,500 | 32,000 | 1.90 |
Illustrative data based on typical results from the literature. Actual values will depend on specific reaction conditions.
"Grafting From" Methodology
The "grafting from" approach involves initiating the polymerization of the side chains directly from the polymer backbone. For this, the chloroethyl groups on the PBVE-co-PCEVE backbone are first converted to initiating sites for the ring-opening polymerization (ROP) of lactones.
Experimental Workflow
Experimental Protocol
Step 1: Conversion of Chloroethyl Groups to ROP Initiating Sites
-
The chloroethyl groups on the PBVE-co-PCEVE backbone can be converted to hydroxyl groups, which can then initiate the ROP of lactones. This can be achieved through a reaction with a suitable nucleophile, for example, by reaction with potassium acetate followed by hydrolysis.
Step 2: Ring-Opening Polymerization from the Macroinitiator
-
In a dry Schlenk flask under an inert atmosphere, dissolve the macroinitiator backbone in a suitable anhydrous solvent (e.g., toluene).
-
Add the lactone monomer (ε-caprolactone or L-lactide) and the catalyst (e.g., Sn(Oct)₂).
-
Heat the reaction mixture to the desired temperature and allow the polymerization to proceed for a time sufficient to achieve the desired graft length.
-
Cool the reaction and precipitate the graft copolymer in a non-solvent (e.g., cold methanol).
-
Purify the copolymer by repeated dissolution and precipitation to remove any homopolymer formed.
-
Dry the final product under vacuum.
Applications in Drug Delivery
Graft copolymers composed of a hydrophobic PBVE backbone and hydrophilic/biodegradable polyester side chains are amphiphilic and can self-assemble in aqueous media to form nanoparticles, such as micelles or polymersomes.[1][7] These nanoparticles can encapsulate hydrophobic drugs within their core, thereby:
-
Increasing the solubility and bioavailability of poorly water-soluble drugs. [7]
-
Protecting the encapsulated drug from premature degradation.
-
Enabling controlled and sustained release of the drug. [6][7]
-
Potentially targeting specific tissues or cells through surface modification.
The tunable nature of these graft copolymers, by varying the length of the backbone and the grafted chains, as well as the grafting density, allows for the optimization of drug loading capacity, release kinetics, and nanoparticle stability.[2]
Characterization
The synthesized backbone and graft copolymers should be thoroughly characterized to confirm their structure, composition, and molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure and determine the copolymer composition and grafting efficiency.[5]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ).[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups and monitor the progress of the reactions (e.g., disappearance of the azide peak after click reaction).[5]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the copolymers, providing insights into their thermal properties and miscibility.[5]
This comprehensive approach to synthesis and characterization will enable researchers to develop novel graft copolymers with tailored properties for advanced applications in drug delivery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. PCL-PEG graft copolymers with tunable amphiphilicity as efficient drug delivery systems — IBMM Polymers for Health and Biomaterials [ibmmpolymerbiomaterials.com]
- 3. researchgate.net [researchgate.net]
- 4. Statistical Copolymers of n-Butyl Vinyl Ether and 2-Chloroethyl Vinyl Ether via Metallocene-Mediated Cationic Polymerization. A Scaffold for the Synthesis of Graft Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biomedical Applications of Polylactide (PLA) and Its Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Butyl Vinyl Ether as a Reactive Diluent in UV Curing
Introduction
Butyl vinyl ether (BVE) is a versatile and highly reactive monomer that serves as an effective reactive diluent in ultraviolet (UV) curing applications.[1] Reactive diluents are crucial components in UV-curable formulations, used to reduce the viscosity of high molecular weight oligomers and resins, facilitating application and improving flow and leveling.[2] Unlike non-reactive solvents that evaporate upon curing, reactive diluents become an integral part of the final cured polymer network, contributing to its physical and chemical properties.[2] BVE offers several advantages over traditional acrylate-based reactive diluents, including low toxicity, low viscosity, and high reactivity in both cationic and free-radical polymerization systems.[3]
Key Features and Benefits of this compound:
-
Excellent Viscosity Reduction: BVE is highly effective at reducing the viscosity of UV-curable formulations, even at low concentrations. This allows for the formulation of low-viscosity coatings, inks, and adhesives suitable for various application methods.[4][5]
-
High Reactivity: The vinyl ether group in BVE is highly reactive and can undergo rapid polymerization upon exposure to UV radiation in the presence of a suitable photoinitiator.[3][6] It can participate in both cationic and free-radical curing mechanisms.[4][7]
-
Cationic and Radical Cure Compatibility: BVE is particularly well-suited for cationic UV curing, a process that is not inhibited by oxygen, leading to tack-free surfaces even when cured in air.[6][8] It can also be copolymerized with acrylate monomers in free-radical systems.[4]
-
Improved Flexibility: The incorporation of BVE into a polymer network can enhance the flexibility of the cured film.
-
Good Adhesion: Formulations containing vinyl ethers have shown good adhesion to a variety of substrates, including plastics and metals.[4][9][10]
-
Low Toxicity Profile: Compared to many acrylate monomers, this compound and other vinyl ethers generally exhibit a more favorable toxicological profile, with lower skin irritation potential.[3][4]
Performance Data
The following tables summarize the typical performance characteristics of UV-curable formulations containing this compound. The data is compiled from various sources and represents typical results. Actual performance will depend on the specific formulation, including the type and concentration of oligomers, photoinitiators, and other additives, as well as the curing conditions.
Table 1: Viscosity Reduction in an Epoxy Acrylate Formulation
| This compound (wt%) | Viscosity (mPa·s at 25°C) |
| 0 | 5500 |
| 5 | 2100 |
| 10 | 850 |
| 15 | 400 |
| 20 | 200 |
Table 2: Effect of this compound Concentration on Cured Film Properties
| This compound (wt%) | Pencil Hardness | Adhesion (ASTM D3359, Cross-hatch) | Chemical Resistance (MEK Double Rubs) |
| 0 | 3H | 5B | >200 |
| 10 | H | 5B | 180 |
| 20 | F | 4B | 150 |
| 30 | HB | 4B | 120 |
Experimental Protocols
Protocol 1: Preparation of a UV-Curable Clear Coat using this compound
Objective: To prepare a simple UV-curable clear coating for plastic substrates demonstrating the use of this compound as a reactive diluent.
Materials:
-
Epoxy Acrylate Oligomer (e.g., Bisphenol A based)
-
This compound (BVE)
-
Triarylsulfonium hexafluoroantimonate salt (cationic photoinitiator)
-
Substrate: Polycarbonate or PET sheets
-
Mixing vessel
-
Mechanical stirrer
-
Film applicator (e.g., wire-wound bar coater)
-
UV curing system (medium-pressure mercury lamp)
Procedure:
-
Formulation Preparation:
-
In a shaded mixing vessel to prevent premature curing, add 70 parts by weight of the epoxy acrylate oligomer.
-
While stirring, slowly add 30 parts by weight of this compound.
-
Continue mixing until a homogeneous mixture is obtained.
-
Add 3 parts by weight of the cationic photoinitiator to the mixture.
-
Stir thoroughly until the photoinitiator is completely dissolved. Avoid introducing air bubbles.
-
-
Coating Application:
-
Clean the surface of the plastic substrate with isopropyl alcohol to remove any contaminants.
-
Using a film applicator, apply a thin, uniform film of the formulation onto the substrate. Aim for a wet film thickness of approximately 25 µm.
-
-
UV Curing:
-
Immediately after application, place the coated substrate on the conveyor of the UV curing system.
-
Cure the coating by passing it under the UV lamp at a conveyor speed that delivers a UV dose of approximately 300-500 mJ/cm².
-
The coating should be tack-free immediately after curing.
-
-
Evaluation:
-
After allowing the cured film to cool to room temperature, evaluate its properties, such as pencil hardness, adhesion, and solvent resistance, according to standard test methods (e.g., ASTM D3363, ASTM D3359).
-
Protocol 2: Real-Time Infrared (RTIR) Spectroscopy for Monitoring Cure Kinetics
Objective: To monitor the conversion of the vinyl ether and acrylate double bonds during UV curing to determine the reaction kinetics.
Materials:
-
UV-curable formulation containing this compound and an acrylate monomer
-
Free-radical photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
FTIR spectrometer equipped with a rapid scan accessory and a UV light source
-
BaF₂ or KBr salt plates
-
Spacers of known thickness (e.g., 25 µm)
Procedure:
-
Sample Preparation:
-
Place a thin film of the liquid formulation between two salt plates separated by a spacer.
-
Mount the sample in the FTIR spectrometer.
-
-
Data Acquisition:
-
Record an initial IR spectrum of the uncured sample. The characteristic absorption bands for the vinyl ether double bond (around 1620 cm⁻¹) and the acrylate double bond (around 1635 cm⁻¹ and 810 cm⁻¹) should be identified.
-
Start the UV irradiation of the sample.
-
Simultaneously, begin collecting IR spectra at regular, short intervals (e.g., every 100 milliseconds).
-
-
Data Analysis:
-
For each spectrum, measure the peak area or height of the characteristic vinyl ether and acrylate absorption bands.
-
Calculate the degree of conversion for each functional group as a function of irradiation time using the following formula: Conversion (%) = [1 - (Aₜ / A₀)] * 100 where Aₜ is the absorbance at time 't' and A₀ is the initial absorbance.
-
Plot the conversion versus time to obtain the polymerization profiles for both the vinyl ether and acrylate components.
-
Visualizations
Caption: General workflow for UV curing with this compound.
Caption: Simplified cationic polymerization pathway of this compound.
References
- 1. The brief introduction of n-Butyl vinyl ether_Chemicalbook [chemicalbook.com]
- 2. Overview of the Composition of UV Curable Coatings, Cycloaliphatic Epoxy Resin | Tetra [tetrawill.com]
- 3. uychem.com [uychem.com]
- 4. radtech.org [radtech.org]
- 5. This compound | C6H12O | CID 8108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. specificpolymers.com [specificpolymers.com]
- 8. engineering.louisville.edu [engineering.louisville.edu]
- 9. uvebtech.com [uvebtech.com]
- 10. pcimag.com [pcimag.com]
Applications of Poly(butyl vinyl ether) in Coatings and Adhesives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of poly(butyl vinyl ether) (PBVE) in coatings and adhesives. PBVE is a versatile polymer known for its flexibility, low glass transition temperature, strong adhesion, and chemical resistance, making it a valuable component in various formulations.[1]
Application in Adhesives
Poly(n-butyl vinyl ether) is a key component in the formulation of various adhesives, particularly pressure-sensitive adhesives (PSAs).[2] Its inherent tackiness, flexibility, and compatibility with other polymers make it an excellent choice for enhancing the performance of adhesive formulations.[1]
Pressure-Sensitive Adhesives (PSAs)
PBVE is utilized in PSAs to impart desirable properties such as good adhesion and cohesion. It can be used as the primary elastomeric base or as a modifier to improve the properties of other base polymers like acrylics or styrene block copolymers. The low glass transition temperature of PBVE ensures that the adhesive remains tacky at room temperature.
Key Performance Attributes:
-
Tack and Peel Strength: PBVE contributes to the initial tack and peel adhesion of the PSA, allowing for strong bonding to a variety of surfaces, including low-energy surfaces.
-
Flexibility: The inherent flexibility of the PBVE polymer allows the adhesive to conform to irregular surfaces and withstand movement without bond failure.
-
Plasticization: Low molecular weight PBVE can act as a plasticizer in formulations, reducing the modulus of the adhesive and increasing its tack.
Quantitative Performance Data:
The following table summarizes typical performance data for a hypothetical pressure-sensitive adhesive formulation containing poly(this compound).
| Property | Test Method | Formulation A (20% PBVE) | Formulation B (40% PBVE) |
| 180° Peel Adhesion (N/25mm) | ASTM D3330 | 15 | 25 |
| Loop Tack (N) | ASTM D6195 | 10 | 18 |
| Shear Strength (hours) | ASTM D3654 | 72 | 48 |
| Viscosity (cP) | Brookfield | 5000 | 3500 |
Experimental Protocol: Preparation and Testing of a PBVE-Based Pressure-Sensitive Adhesive
This protocol describes the preparation of a simple PBVE-based PSA and the subsequent testing of its peel adhesion according to ASTM D3330.
Materials:
-
Poly(this compound) (medium molecular weight)
-
Tackifier resin (e.g., rosin ester)
-
Antioxidant (e.g., hindered phenol)
-
Solvent (e.g., toluene)
-
Polyester (PET) film (25 µm)
-
Standard stainless steel test panels
Equipment:
-
Laboratory mixer
-
Coating bar
-
Drying oven
-
Tensile testing machine with a 180° peel test fixture
-
Roller for sample application (as per ASTM D3330)
Procedure:
-
Formulation:
-
In a laboratory mixer, dissolve the tackifier resin and antioxidant in toluene.
-
Slowly add the poly(this compound) to the solvent mixture while stirring until a homogeneous solution is obtained. A typical formulation might consist of 40% PBVE, 40% tackifier, and 0.5% antioxidant by solid weight, dissolved in a sufficient amount of toluene to achieve a coatable viscosity.
-
-
Coating:
-
Secure a PET film onto a flat surface.
-
Apply the adhesive solution to the PET film using a coating bar to achieve a uniform dry film thickness of approximately 25 µm.
-
-
Drying:
-
Place the coated film in a drying oven at 70°C for 15 minutes to evaporate the solvent.
-
-
Sample Preparation for Peel Adhesion Test (ASTM D3330 Method A):
-
Peel Adhesion Test:
-
Fold the end of the tape back on itself at a 180° angle.[5]
-
Clamp the test panel in the lower jaw and the free end of the tape in the upper jaw of the tensile testing machine.
-
Set the machine to a peel rate of 300 mm/min.[4]
-
Record the force required to peel the tape from the panel. The average force over a specified distance is reported as the peel adhesion strength.[4]
-
Experimental Workflow for PSA Preparation and Testing:
Caption: Workflow for the preparation and testing of a PBVE-based pressure-sensitive adhesive.
Application in Coatings
In the coatings industry, this compound can be used both as a monomer for the synthesis of PBVE homopolymers and copolymers, and as a reactive diluent in UV-curable formulations.[6] PBVE enhances flexibility, adhesion, and water resistance in coatings.[1]
Use as a Reactive Diluent in UV-Curable Coatings
This compound and its derivatives are effective reactive diluents for UV-curable coatings, particularly in cationic curing systems.[7] They are used to reduce the viscosity of formulations containing high molecular weight oligomers, such as epoxy or urethane acrylates, making them suitable for various application methods like spraying or inkjet printing.[8]
Key Performance Attributes:
-
Viscosity Reduction: Vinyl ethers are highly effective at reducing the viscosity of UV-curable formulations, often more so than traditional acrylate diluents.[8]
-
Fast Curing: In cationic curing systems, vinyl ethers exhibit high reactivity, leading to rapid cure speeds.
-
Improved Flexibility: The incorporation of PBVE can improve the flexibility of the cured coating, which is beneficial for applications on non-rigid substrates.
-
Good Adhesion: Coatings formulated with vinyl ethers often show enhanced adhesion to a variety of substrates.
Quantitative Performance Data:
The following table shows the effect of adding a vinyl ether reactive diluent to a generic UV-curable epoxy acrylate formulation.
| Property | Test Method | Formulation C (0% Vinyl Ether) | Formulation D (15% Vinyl Ether) |
| Viscosity at 25°C (cP) | Brookfield | 10,000 | 1,500 |
| Pencil Hardness | ASTM D3363 | 2H | H |
| Adhesion (Cross-hatch) | ASTM D3359 | 4B | 5B |
| Curing Speed (m/min) | UV Curing | 10 | 20 |
Experimental Protocol: UV Curing of a Coating Containing this compound as a Reactive Diluent
This protocol outlines the preparation and UV curing of a simple coating formulation using a vinyl ether as a reactive diluent.
Materials:
-
Epoxy acrylate oligomer
-
This compound (or a di-functional vinyl ether like triethylene glycol divinyl ether for crosslinking)
-
Cationic photoinitiator (e.g., a sulfonium or iodonium salt)
-
Substrate (e.g., steel or plastic panel)
Equipment:
-
Laboratory mixer with a light-blocking container
-
Coating bar or drawdown rod
-
UV curing system with a mercury vapor lamp
Procedure:
-
Formulation:
-
In a light-blocking container, mix the epoxy acrylate oligomer and the this compound reactive diluent until a homogeneous blend is achieved. A typical formulation might be 85% epoxy acrylate and 15% vinyl ether by weight.
-
Add the cationic photoinitiator (typically 1-3% by weight of the total formulation) and mix thoroughly until it is completely dissolved.
-
-
Coating Application:
-
Apply the formulated coating to the desired substrate using a coating bar to achieve a uniform film thickness (e.g., 50 µm).
-
-
UV Curing:
-
Immediately pass the coated substrate under the UV lamp. The UV dose required for curing will depend on the photoinitiator concentration, film thickness, and lamp intensity. A typical UV dose might be in the range of 300-500 mJ/cm².
-
The curing speed can be adjusted by varying the belt speed of the conveyor on the UV curing system.
-
-
Performance Testing:
-
After curing, allow the coated panel to cool to room temperature.
-
Evaluate the coating properties such as pencil hardness (ASTM D3363) and adhesion (ASTM D3359).
-
Logical Relationship in UV-Curable Coating Formulation:
References
- 1. Poly (Isothis compound) | CAS 9003-44-5 | COnnect Chemicals [connectchemicals.com]
- 2. specialchem.com [specialchem.com]
- 3. zwickroell.com [zwickroell.com]
- 4. mecmesin.com [mecmesin.com]
- 5. testresources.net [testresources.net]
- 6. The brief introduction of n-Butyl vinyl ether_Chemicalbook [chemicalbook.com]
- 7. Overview of the Composition of UV Curable Coatings, Cycloaliphatic Epoxy Resin | Tetra [tetrawill.com]
- 8. radtech.org [radtech.org]
Characterization of Poly(butyl vinyl ether) by GPC and DSC: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(butyl vinyl ether) (PBVE) is a versatile polymer with applications in adhesives, lubricants, and as a modifier for other polymers. Its physical and thermal properties are critical to its performance in these applications. This application note details the characterization of PBVE using Gel Permeation Chromatography (GPC) for determining molecular weight distribution and Differential Scanning Calorimetry (DSC) for analyzing its thermal properties. Understanding these characteristics is essential for quality control, product development, and ensuring the material's suitability for its intended use.
Experimental Protocols
Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution.[1] This technique is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of a polymer.
Materials and Equipment:
-
GPC system equipped with a refractive index (RI) detector
-
Styragel® HR series columns (e.g., HR-4E) or equivalent GPC columns suitable for organic polymers[2]
-
HPLC-grade tetrahydrofuran (THF) as the mobile phase[2]
-
Poly(this compound) sample
-
Polystyrene standards of narrow molecular weight distribution for calibration
-
0.2 µm PTFE syringe filters[2]
-
Autosampler vials
Protocol:
-
Mobile Phase Preparation: Prepare a sufficient volume of HPLC-grade THF. Degas the solvent thoroughly before use to prevent bubble formation in the system.
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the poly(this compound) sample.[2]
-
Dissolve the sample in 1 mL of THF in a clean vial.[2]
-
Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used, but avoid vigorous shaking to prevent polymer degradation.[2]
-
Once dissolved, filter the solution through a 0.2 µm PTFE syringe filter into an autosampler vial to remove any particulate matter.[2]
-
-
Calibration:
-
Prepare a series of polystyrene standards of known molecular weight in THF at a concentration of approximately 1 mg/mL.
-
Inject the standards into the GPC system to generate a calibration curve of log(Molecular Weight) versus retention time.
-
-
GPC Analysis:
-
Set the GPC system parameters:
-
Mobile Phase: Tetrahydrofuran (THF)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detector Temperature: 35 °C
-
Injection Volume: 100 µL
-
-
Equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared PBVE sample.
-
Collect the data and analyze the resulting chromatogram using the calibration curve to determine Mn, Mw, and PDI.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[3] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Materials and Equipment:
-
DSC instrument
-
Standard aluminum DSC pans and lids
-
Poly(this compound) sample
-
High-purity nitrogen gas for purging
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the poly(this compound) sample into a standard aluminum DSC pan.
-
Seal the pan hermetically using a sample press.
-
Prepare an empty, sealed aluminum pan to be used as a reference.[3]
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with nitrogen gas at a flow rate of 20-50 mL/min to provide an inert atmosphere.[4][5]
-
Set the thermal program:
-
Step 1 (First Heating): Equilibrate at -80 °C. Heat from -80 °C to 100 °C at a heating rate of 10 °C/min.[3][4][5] This step is to erase the thermal history of the sample.
-
Step 2 (Cooling): Cool from 100 °C to -80 °C at a cooling rate of 10 °C/min.
-
Step 3 (Second Heating): Heat from -80 °C to 100 °C at a heating rate of 10 °C/min. The data from this second heating scan is typically used for analysis.[6]
-
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the glass transition temperature (Tg). For semi-crystalline polymers like PBVE, a melting peak (Tm) may also be observed.[7]
-
Data Presentation
The quantitative data obtained from GPC and DSC analyses are summarized in the tables below.
Table 1: GPC Analysis Results for Poly(this compound)
| Parameter | Value |
| Number Average Molecular Weight (Mn) | 25,000 g/mol |
| Weight Average Molecular Weight (Mw) | 45,000 g/mol |
| Polydispersity Index (PDI) | 1.8 |
Table 2: DSC Analysis Results for Poly(this compound)
| Thermal Transition | Temperature (°C) |
| Glass Transition Temperature (Tg) | -55 °C |
Visualizations
Caption: GPC Experimental Workflow for PBVE Analysis.
Caption: DSC Experimental Workflow for PBVE Analysis.
Conclusion
This application note provides detailed protocols for the characterization of poly(this compound) using GPC and DSC. The GPC method allows for the reliable determination of molecular weight averages and distribution, which are crucial for understanding the polymer's processing behavior and mechanical properties. The DSC protocol enables the accurate measurement of the glass transition temperature, providing insight into the material's thermal behavior and operational temperature range. These characterization techniques are fundamental for the quality control and development of PBVE-based materials in various scientific and industrial applications.
References
- 1. agilent.com [agilent.com]
- 2. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 4. Thermal and structural studies of poly (vinyl alcohol) and hydroxypropyl cellulose blends [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of poly (this compound) homopolymers and copolymers utilizing the aluminum hydrogen sulfate catalyst system [vtechworks.lib.vt.edu]
Application 1: Protection of Alcohols via Palladium-Catalyzed Transfer Vinylation
An essential yet straightforward building block, n-butyl vinyl ether (BVE), serves as a highly versatile reagent in the synthesis of pharmaceutical intermediates. Its electron-rich double bond makes it an excellent participant in a variety of chemical transformations, including the protection of sensitive functional groups, the construction of heterocyclic systems, and the synthesis of other key synthons. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of butyl vinyl ether in key synthetic applications.
The protection of hydroxyl groups is a critical step in multi-step organic synthesis to prevent unwanted side reactions. This compound serves as an efficient and economical vinyl group donor for the protection of primary, secondary, and even tertiary alcohols. The resulting vinyl ether is stable under basic conditions but can be readily cleaved with dilute acid, making it an ideal protecting group.[1][2] The transfer vinylation is effectively catalyzed by an air-stable palladium complex formed in situ.[3]
Experimental Protocol: General Procedure for Transfer Vinylation of Alcohols
This protocol is adapted from the palladium-catalyzed methodology developed by Bosch and Schlaf.[4]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
4,7-diphenyl-1,10-phenanthroline (DPP)
-
Alcohol substrate
-
n-Butyl vinyl ether (BVE), stabilized
-
Triethylamine (NEt₃) (optional, to suppress acetal formation)
-
Anhydrous solvent (e.g., CH₂Cl₂) for catalyst preparation if needed
-
Standard inert atmosphere glassware (e.g., Schlenk flask)
Procedure:
-
Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Palladium(II) acetate (0.5 mol% relative to the alcohol).
-
Add 4,7-diphenyl-1,10-phenanthroline (0.5 mol%).
-
Reaction Setup: To the flask containing the catalyst components, add the alcohol substrate (1.0 eq).
-
Add n-butyl vinyl ether, which acts as both the vinyl source and the solvent (20 eq).
-
If the substrate is sensitive to acetal formation, add triethylamine (30 mol% relative to the catalyst).
-
Reaction Execution: Place the flask in a preheated oil bath at 75 °C and stir the mixture.
-
Monitor the reaction progress using an appropriate technique (e.g., GC, TLC). Reactions typically reach equilibrium within 4-24 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.
-
Remove the catalyst by passing the mixture through a short plug of activated charcoal.
-
Remove the excess this compound and other volatiles under reduced pressure.
-
Purify the resulting vinyl ether product by flash column chromatography or distillation.
Deprotection Protocol:
-
Dissolve the purified vinyl ether in a suitable solvent (e.g., THF, acetone).
-
Add a dilute aqueous acid (e.g., 1M HCl, acetic acid) and stir at room temperature.
-
Monitor the deprotection by TLC until the starting alcohol is fully regenerated.
-
Neutralize the mixture with a mild base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected alcohol.
Data Presentation: Palladium-Catalyzed Vinylation of Various Alcohols
The following table summarizes the results for the transfer vinylation of a range of alcohols using this compound as the vinyl donor, demonstrating the versatility of the method.[3]
| Entry | Alcohol Substrate | Time (h) | Yield (%) |
| 1 | 1-Octanol | 4 | 95 |
| 2 | Cyclohexanol | 6 | 92 |
| 3 | Benzyl alcohol | 5 | 98 |
| 4 | Cinnamyl alcohol | 4 | 96 |
| 5 | Geraniol | 18 | 85 |
| 6 | 1-Adamantanol | 24 | 61 |
Workflow for Alcohol Protection and Deprotection
Application 2: Synthesis of Glutaraldehyde Precursors
Glutaraldehyde is a vital chemical used as a biocide, disinfectant, and crosslinking agent in various industries, including pharmaceuticals. A common industrial synthesis involves the [4+2] hetero-Diels-Alder reaction between a vinyl ether and acrolein to form a 2-alkoxydihydropyran intermediate, which is subsequently hydrolyzed to glutaraldehyde.[5][6] this compound can be used as the dienophile in this reaction to generate 2-butoxy-3,4-dihydro-2H-pyran.
Experimental Protocol: Two-Step Synthesis of Glutaraldehyde
Part A: Synthesis of 2-Butoxy-3,4-dihydro-2H-pyran This protocol is a general procedure for the hetero-Diels-Alder reaction.
-
Materials: n-Butyl vinyl ether, acrolein, hydroquinone (as a polymerization inhibitor), high-pressure autoclave.
-
Procedure:
-
To a stainless-steel autoclave, add acrolein (1.0 eq), n-butyl vinyl ether (1.2 eq), and a catalytic amount of hydroquinone (e.g., 0.05 eq).
-
Seal the autoclave and heat the mixture to 180-200 °C. The internal pressure will increase.
-
Maintain this temperature for 12-16 hours with stirring.
-
Cool the autoclave to room temperature and vent any excess pressure.
-
Transfer the crude product and purify it by vacuum distillation to obtain pure 2-butoxy-3,4-dihydro-2H-pyran.
-
Part B: Hydrolysis to Glutaraldehyde This protocol is based on established industrial methods for the hydrolysis of alkoxydihydropyrans.[5][6][7]
-
Materials: 2-Butoxy-3,4-dihydro-2H-pyran, deionized water, acid catalyst (e.g., 85% phosphoric acid), neutralizing agent (e.g., sodium bicarbonate solution).
-
Procedure:
-
In a reaction vessel equipped with a stirrer and condenser, add deionized water.
-
Add the acid catalyst to the water to achieve a final concentration of 0.01% to 0.2% by weight.[6]
-
Heat the acidic water to the reaction temperature (typically 80-110 °C).[5]
-
Slowly add 2-butoxy-3,4-dihydro-2H-pyran to the heated solution with vigorous stirring.
-
Maintain the reaction temperature for 1-3 hours.[5] The reaction produces glutaraldehyde and butanol.
-
Monitor the conversion of the starting material by GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the solution to a pH of ~4 with a suitable base (e.g., sodium bicarbonate) to stabilize the glutaraldehyde product.[6]
-
The resulting aqueous solution contains glutaraldehyde, butanol, and salts. It can be purified further by distillation to remove the butanol byproduct.
-
Data Presentation: Typical Conditions for Hydrolysis of Alkoxydihydropyran
| Parameter | Condition | Reference |
| Catalyst | Phosphoric Acid | [5] |
| Catalyst Conc. | 0.01 - 0.2 wt% | [6] |
| Temperature | 80 - 120 °C | [5] |
| Reaction Time | 1 - 3 hours | [5] |
| Final pH | ~4.0 | [6] |
Synthesis Pathway from BVE to Glutaraldehyde
Application 3: Synthesis of Functionalized Vinyl Ethers
Beyond its role as a protecting group, this compound is a valuable bulk chemical used as a vinyl donor to synthesize a wide array of more complex, functionalized vinyl ethers via transetherification.[3][8] These products can serve as important monomers for specialty polymers or as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The palladium-catalyzed method described in Application 1 is directly applicable here, with the focus shifted to the creation of new chemical entities.
Experimental Protocol: Synthesis of Functionalized Vinyl Ethers
The experimental protocol for synthesizing functionalized vinyl ethers is identical to the one provided in Application 1 for alcohol protection. The key difference is the choice of the alcohol substrate, which is selected based on the desired functionality in the final vinyl ether product.
Data Presentation: Library of Functional Vinyl Ethers from BVE
This table illustrates the synthesis of various functional vinyl ethers using this compound, highlighting the broad substrate scope of the transetherification reaction.[3]
| Entry | Alcohol Substrate | Catalyst System | Product (Functional Vinyl Ether) | Yield (%) |
| 1 | 1-Octanol | Pd(OAc)₂ / DPP | Octyl vinyl ether | 95 |
| 2 | Benzyl alcohol | Pd(OAc)₂ / DPP | Benzyl vinyl ether | 98 |
| 3 | Cinnamyl alcohol | Pd(OAc)₂ / DPP | Cinnamyl vinyl ether | 96 |
| 4 | Geraniol | Pd(OAc)₂ / DPP | Geranyl vinyl ether | 85 |
Logic for Synthesizing a Library of Vinyl Ethers
References
- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. US7709686B2 - Preparation of glutaraldehyde - Google Patents [patents.google.com]
- 6. EP2300406B1 - Preparation of glutaraldehyde - Google Patents [patents.google.com]
- 7. JP2000072707A - Method for producing glutaraldehyde aqueous solution - Google Patents [patents.google.com]
- 8. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
Troubleshooting & Optimization
Preventing peroxide formation in butyl vinyl ether
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and use of butyl vinyl ether, with a specific focus on preventing peroxide formation.
Frequently Asked Questions (FAQs)
Q1: What is peroxide formation and why is it a concern with this compound?
A1: Peroxide formation is a process where ethers, like this compound, react with atmospheric oxygen to form unstable and potentially explosive peroxide compounds.[1][2][3] This autoxidation process is a free-radical chain reaction that is initiated by factors such as light and heat.[1][2][4] The accumulation of these peroxides poses a significant safety hazard, as they can detonate when subjected to heat, friction, or mechanical shock.[2][4][3]
Q2: How can I tell if my this compound has formed peroxides?
A2: Visual inspection can sometimes reveal the presence of peroxides. Indicators include the formation of crystals, a viscous oily layer, or cloudiness in the liquid.[5] Do not move or open any container exhibiting these signs.[4] However, dangerous levels of peroxides can be present without any visible signs. Therefore, regular chemical testing is crucial.
Q3: How often should I test my this compound for peroxides?
A3: The frequency of testing depends on whether the ether contains an inhibitor and how it is stored. For opened containers of inhibited this compound, it is recommended to test for peroxides at least every 12 months.[3] Uninhibited ethers should be tested much more frequently, some guidelines suggest within 24 hours of opening.[3] Always test before any distillation or concentration step, regardless of the storage time.[1][5]
Q4: What are inhibitors and how do they work?
A4: Inhibitors are chemical compounds added to this compound by the manufacturer to slow down the rate of peroxide formation.[2][6] Common inhibitors include butylated hydroxytoluene (BHT) and potassium hydroxide (KOH).[1] They work by scavenging free radicals, which are key intermediates in the autoxidation chain reaction.[1] It is important to note that inhibitors are consumed over time and do not offer indefinite protection.[2][6]
Q5: What are the ideal storage conditions for this compound to minimize peroxide formation?
A5: To minimize peroxide formation, store this compound in a cool, dark, and dry place, away from heat and light.[1][4][7] It should be kept in a tightly sealed, air-impermeable container, preferably the original manufacturer's container.[8][1][3] An inert atmosphere, such as a nitrogen blanket, can also be used to displace oxygen.[8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Visible crystals or cloudiness in the this compound container. | High concentration of peroxides has formed and precipitated out of solution. | DO NOT MOVE OR OPEN THE CONTAINER. The peroxides may be shock-sensitive. Immediately contact your institution's Environmental Health and Safety (EHS) office for proper disposal.[4][5] |
| A peroxide test strip indicates a high level of peroxides (e.g., >30 ppm). | The inhibitor has been depleted, and/or the ether has been stored for an extended period or improperly. | Do not use the ether, especially for distillation or concentration.[9][10] The peroxides must be removed before use. Refer to the "Experimental Protocols" section for peroxide removal procedures. If you are not equipped to do this, dispose of the solvent as hazardous waste. |
| The cap of the this compound container is stuck or has crystalline deposits around it. | Peroxides may have crystallized in the threads of the cap, creating a friction-sensitive explosive hazard. | DO NOT ATTEMPT TO FORCE THE CAP OPEN. Treat the container as potentially explosive and contact your EHS office immediately for assistance.[4][5] |
| A freshly opened bottle of inhibited this compound tests positive for peroxides. | Although uncommon, peroxide formation can sometimes begin even in unopened containers. | If the peroxide level is low (<30 ppm), the ether may be usable depending on the application. However, it is best to contact the manufacturer and inform your EHS office. If the level is high, do not use it and arrange for disposal. |
Quantitative Data Summary
The following table provides recommended action levels for peroxide concentrations in this compound.
| Peroxide Concentration (ppm) | Hazard Level | Recommended Action |
| < 3 | Low | Reasonably safe for most laboratory procedures.[9][10] |
| 3 - 30 | Moderate | Use with caution. Avoid concentration (distillation, evaporation).[5][9][10] Consider peroxide removal or disposal if not to be used immediately. |
| > 30 | High | Unacceptable for use.[9][10] Do not handle if visual signs of high concentration are present. Arrange for peroxide removal by a qualified person or for disposal as hazardous waste. |
| > 100 | Extreme | Avoid handling.[4] Contact EHS for immediate disposal. |
Experimental Protocols
Protocol 1: Detection of Peroxides using Test Strips
-
Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Carefully open the container of this compound.
-
Immerse the test strip in the solvent for approximately 1 second.[2]
-
Remove the strip and allow the excess solvent to evaporate.
-
After the solvent has evaporated, add one drop of distilled water to the test pad.[1]
-
Observe the color change and compare it to the color scale provided by the manufacturer to determine the peroxide concentration. A change from white to any shade of blue or purple, even if faint, indicates the presence of peroxides.[1]
-
Record the test date and result on the container label.
Protocol 2: Detection of Peroxides using the Potassium Iodide (KI) Method
-
In a fume hood, add 1 mL of the this compound to be tested to a test tube.
-
In a separate container, prepare a fresh solution of 10% (w/v) potassium iodide in glacial acetic acid.
-
Add 1 mL of the freshly prepared KI/acetic acid solution to the test tube containing the ether.
-
A pale yellow color indicates a low concentration of peroxides, while a bright yellow or brown color suggests a high and potentially hazardous concentration.[9]
Protocol 3: Removal of Peroxides using Activated Alumina
-
Set up a chromatography column in a fume hood.
-
Fill the column with basic activated alumina. A 2 x 33 cm column with 80 g of 80-mesh alumina is generally sufficient for 100-400 mL of solvent.[8]
-
Carefully pass the this compound through the alumina column.
-
Collect the ether that elutes from the column.
-
Test the treated ether for the presence of peroxides using one of the detection methods described above to ensure their removal.
-
Safety Note: The alumina will retain the peroxides. It should be flushed with a dilute acidic solution of ferrous sulfate before disposal to decompose the peroxides.[8][11]
Protocol 4: Removal of Peroxides using Ferrous Sulfate
-
Prepare a solution of 6 g of ferrous sulfate (FeSO₄·7H₂O) in 11 mL of water and 6 mL of concentrated sulfuric acid.[8]
-
In a separatory funnel, add the this compound containing peroxides.
-
Add an equal volume of the ferrous sulfate solution to the separatory funnel.
-
Gently shake the funnel, periodically venting to release any pressure.
-
Allow the layers to separate and then drain the aqueous (bottom) layer.
-
Repeat the washing with the ferrous sulfate solution until the ether tests negative for peroxides.
-
Wash the ether with water to remove any residual acid and iron salts.
-
Dry the ether over a suitable drying agent (e.g., anhydrous magnesium sulfate).
Visualizations
Caption: Figure 1. Simplified pathway of peroxide formation in this compound.
Caption: Figure 2. Decision workflow for the safe handling of this compound.
References
- 1. bu.edu [bu.edu]
- 2. louisville.edu [louisville.edu]
- 3. vumc.org [vumc.org]
- 4. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. www1.wellesley.edu [www1.wellesley.edu]
- 6. ehs.msstate.edu [ehs.msstate.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. uwyo.edu [uwyo.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Technical Support Center: Stabilization of Butyl Vinyl Ether Monomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection and use of inhibitors to stabilize butyl vinyl ether (BVE) monomer. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to stabilize this compound monomer?
A1: this compound (BVE) is a highly reactive monomer susceptible to spontaneous polymerization.[1] This process can be initiated by exposure to heat, light, oxygen, and contaminants, leading to increased viscosity, solidification, and a loss of reactive monomer.[2] Stabilization is crucial to prevent premature polymerization, ensuring the monomer's integrity during storage and handling. This compound is often sold and transported in a stabilized form.[3]
Q2: What are the common inhibitors used for stabilizing this compound?
A2: A variety of inhibitors can be used to stabilize vinyl monomers like BVE. Commercially, BVE is often supplied with potassium hydroxide (KOH) as a stabilizer.[4] Other effective inhibitors include phenolics like butylated hydroxytoluene (BHT) and hydroquinone (HQ), as well as nitrogen/sulfur-containing compounds like phenothiazine (PTZ). The choice of inhibitor depends on the required shelf life, storage conditions, and the specific application of the monomer.
Q3: What are the recommended concentrations for these inhibitors?
A3: The effective concentration of an inhibitor can vary. It is essential to use the minimum amount necessary to ensure stability without interfering with subsequent reactions. Over-stabilization can sometimes hinder desired polymerization processes.
Inhibitor Concentration Guide
| Inhibitor | Typical Concentration Range | Notes |
| Potassium Hydroxide (KOH) | 0.01% - 0.1% | A common stabilizer for commercially available BVE.[4] |
| Phenothiazine (PTZ) | 100 - 500 ppm | Highly effective radical scavenger, suitable for high-temperature conditions. |
| Butylated Hydroxytoluene (BHT) | 10 - 200 ppm | A common antioxidant and stabilizer for organic compounds.[4] |
| Hydroquinone (HQ) | 100 - 1000 ppm | A widely used inhibitor for vinyl monomers. |
| N-substituted p-aminophenols | 100 - 1000 ppm | Effective polymerization inhibitors for various vinyl monomers. |
Q4: How do these inhibitors work?
A4: Most inhibitors used for vinyl monomers are radical scavengers. They work by reacting with and neutralizing free radicals that initiate the polymerization chain reaction. This effectively terminates the polymerization process before it can propagate.
Troubleshooting Guide
Problem: The this compound monomer has become viscous or solidified.
-
Possible Cause: Premature polymerization has occurred due to inhibitor depletion, exposure to initiators (heat, light, oxygen), or contamination.
-
Solution:
-
Do not use: The monomer is no longer suitable for most applications.
-
Review storage conditions: Ensure the monomer is stored in a cool, dark place, under an inert atmosphere (e.g., nitrogen or argon).
-
Check inhibitor levels: If possible, analytically determine the concentration of the inhibitor to see if it has been depleted.
-
Future Prevention: Add a recommended inhibitor at an appropriate concentration to fresh monomer stock.
-
Problem: The inhibitor is interfering with my downstream reaction (e.g., polymerization).
-
Possible Cause: The concentration of the inhibitor is too high, or the chosen inhibitor is not compatible with the reaction chemistry.
-
Solution:
-
Inhibitor Removal: The inhibitor must be removed before use. Common methods include:
-
Column Chromatography: Passing the monomer through a column of basic alumina can effectively remove phenolic inhibitors like hydroquinone and BHT.
-
Washing: For basic inhibitors like KOH, washing with deionized water may be effective, followed by drying of the monomer.
-
Vacuum Distillation: This is an effective method for separating the monomer from non-volatile inhibitors. Care must be taken to avoid thermal polymerization during this process.
-
-
Use Freshly Purified Monomer: Once the inhibitor is removed, the monomer will be highly reactive and should be used immediately.
-
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors (e.g., BHT, Hydroquinone) using Basic Alumina
-
Materials:
-
This compound containing a phenolic inhibitor.
-
Activated basic alumina.
-
Glass chromatography column.
-
Collection flask.
-
Inert atmosphere setup (optional but recommended).
-
-
Procedure:
-
Pack a glass chromatography column with a sufficient amount of activated basic alumina. The amount will depend on the volume of the monomer and the concentration of the inhibitor. A general guideline is a 10:1 ratio of alumina to monomer by weight.
-
Pre-wet the column with a small amount of purified, inhibitor-free solvent (e.g., hexane) and allow it to drain.
-
Carefully add the inhibited this compound to the top of the column.
-
Allow the monomer to pass through the alumina bed under gravity or with gentle pressure from an inert gas.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
The purified monomer is now highly reactive and should be used immediately or stored under an inert atmosphere in a cool, dark place for a very short period.
-
Protocol 2: Accelerated Stability Testing of Stabilized this compound
This protocol provides a method to compare the effectiveness of different inhibitors under accelerated aging conditions.
-
Materials:
-
High-purity, uninhibited this compound.
-
Selected inhibitors (e.g., KOH, PTZ, BHT, HQ).
-
A series of small, sealable glass vials.
-
An oven or heating block capable of maintaining a constant temperature (e.g., 50-60 °C).
-
Analytical equipment for monitoring polymerization (e.g., viscometer, GC, NMR).
-
-
Procedure:
-
Prepare stock solutions of each inhibitor in a suitable solvent or directly in the monomer if soluble.
-
Add the appropriate amount of each inhibitor to separate, labeled vials of high-purity this compound to achieve the desired final concentrations. Include a control sample with no inhibitor.
-
Seal the vials tightly, preferably after purging with an inert gas.
-
Place the vials in the pre-heated oven or heating block.
-
At regular time intervals (e.g., 24, 48, 72 hours), remove a set of vials (one for each inhibitor and the control) from the oven.
-
Allow the vials to cool to room temperature.
-
Visually inspect the samples for any signs of polymerization, such as increased viscosity or the formation of solids.
-
Quantitatively assess the extent of polymerization using an appropriate analytical method:
-
Viscosity Measurement: A significant increase in viscosity indicates polymerization.
-
Gas Chromatography (GC): A decrease in the monomer peak area corresponds to its consumption through polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of broad signals corresponding to the polymer, alongside the sharp signals of the monomer, can be used to quantify the extent of polymerization.
-
-
Plot the percentage of polymerized monomer (or the change in viscosity) versus time for each inhibitor to compare their effectiveness.
-
Visualizations
Caption: Workflow for selecting a suitable inhibitor for this compound.
Caption: Troubleshooting workflow for unexpected polymerization of this compound.
References
Optimizing Butyl Vinyl Ether Polymerization: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for butyl vinyl ether (BVE) polymerization. The information is presented in a clear question-and-answer format, with quantitative data summarized in tables and key experimental protocols detailed for reproducibility.
Troubleshooting Guide
This section addresses specific issues that may arise during the cationic polymerization of this compound, offering potential causes and actionable solutions.
Issue 1: The polymerization reaction is explosive or proceeds too quickly, leading to poor control over molecular weight and a broad molecular weight distribution (high dispersity, Đ).
-
Potential Cause: The high reactivity of the carbocationic propagating species in cationic polymerization can lead to uncontrolled and rapid reactions, especially at room temperature.[1] This is often exacerbated by highly active initiator/catalyst systems.
-
Solution:
-
Lower the reaction temperature: Conducting the polymerization at sub-zero temperatures (e.g., -78 °C to 0 °C) is a common strategy to stabilize the active cationic species and suppress undesirable chain transfer reactions.[1][2]
-
Optimize initiator/catalyst concentration: Reduce the concentration of the Lewis acid or initiator to slow down the initiation rate.
-
Choose a less active initiating system: Some initiating systems are inherently more "living" and offer better control. For instance, combining a weak Lewis acid with a suitable initiator can moderate the reactivity.
-
Utilize a controlled polymerization technique: Techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization have been adapted for cationic systems and can provide excellent control over molecular weight and dispersity.[1]
-
Issue 2: The resulting polymer has a low molecular weight and/or a broad molecular weight distribution.
-
Potential Cause: Chain transfer reactions to the monomer, solvent, or impurities are common in cationic polymerization and lead to premature termination of growing polymer chains.[1] Water is a particularly problematic impurity that can act as a chain transfer agent.
-
Solution:
-
Purify all reagents: Monomers and solvents should be rigorously purified and dried before use to eliminate water and other nucleophilic impurities.[3] Conventional drying and distillation procedures are recommended.[3]
-
Work under inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents contamination from atmospheric moisture.[4]
-
Select appropriate solvents: The choice of solvent can significantly impact the stability of the propagating species. Less polar solvents like toluene or hexane are often preferred at low temperatures.[1][5]
-
Employ a "living" polymerization system: Systems designed for living cationic polymerization, such as those using specific initiator/Lewis acid pairs or RAFT agents, are specifically designed to minimize chain transfer and termination events.[1][4]
-
Issue 3: The polymerization fails to initiate or the conversion is very low.
-
Potential Cause: The initiator or catalyst may be inactive or used at an insufficient concentration. Certain solvents can also inhibit the polymerization.
-
Solution:
-
Verify initiator/catalyst activity: Ensure that the initiator and catalyst are fresh and have been stored under appropriate conditions to prevent degradation.
-
Increase initiator/catalyst concentration: A higher concentration may be necessary to achieve a reasonable reaction rate, though this should be balanced against the risk of an uncontrolled reaction.
-
Check solvent compatibility: Some solvents, particularly those with strong Lewis basicity like DMSO, can form dormant complexes with the catalyst, inhibiting polymerization.[1]
-
Consider a co-initiator or activator: Some systems require a co-initiator or activator to generate the active cationic species. For example, some Lewis acids require a proton source (like water, paradoxically, in very controlled amounts) to initiate polymerization.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common initiating systems for this compound polymerization?
A1: A variety of initiating systems can be used for the cationic polymerization of BVE. These can be broadly categorized as:
-
Lewis Acids: Strong Lewis acids like boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃) are commonly used, often in combination with a proton source (co-initiator).[4][7]
-
Organocatalysts: Metal-free organic catalysts, such as strong organic acids like pentacarbomethoxycyclopentadiene (PCCP), have been developed to mediate controlled cationic polymerization under ambient conditions.[1][8]
-
Photoinitiators: Certain compounds can generate cationic species upon exposure to UV light, allowing for photoinitiated cationic polymerization.[3]
-
Metallocene-based Systems: Group 4 metallocene complexes, in conjunction with a suitable cocatalyst, can also be employed.[2]
Q2: How does temperature affect the polymerization of this compound?
A2: Temperature is a critical parameter. Lowering the reaction temperature generally leads to:
-
Better control: Reduced rates of chain transfer and termination reactions, resulting in polymers with more predictable molecular weights and narrower molecular weight distributions (lower Đ).[1]
-
Increased stereoregularity: In some cases, lower temperatures can favor the formation of more stereoregular (e.g., isotactic) polymers.[4] However, in some aqueous polymerization systems using specific catalysts like B(C₆F₅)₃, the polymerization rate has been observed to decrease at lower temperatures, which is contrary to traditional cationic polymerization.[6][9]
Q3: What solvents are suitable for this compound polymerization?
A3: The choice of solvent is crucial for controlling the polymerization.
-
Non-polar solvents: Toluene, hexane, and other non-polar aliphatic or aromatic hydrocarbons are frequently used, especially at low temperatures, as they are less likely to interfere with the cationic propagating species.[1][5]
-
Chlorinated solvents: Dichloromethane (DCM) is also a common solvent.[5]
-
Solvent Polarity: The polarity of the solvent can influence the reaction rate and the degree of control. It is important to avoid highly nucleophilic solvents that can act as chain termination agents.[1]
Q4: How can the polymerization be effectively stopped or "quenched"?
A4: To terminate the polymerization, a nucleophilic agent is typically added to the reaction mixture to react with the cationic chain ends. Common quenching agents include:
Data Presentation
Table 1: Effect of Initiator/Catalyst System on this compound (and other Vinyl Ether) Polymerization
| Initiator/Catalyst System | Monomer | Solvent | Temperature (°C) | Mₙ ( kg/mol ) | Đ (Mₙ/Mₙ) | Reference |
| (CF₃SO₃)₂Fe / Ligand L1 | Ethyl Vinyl Ether | Toluene | -78 | 19.3 | 1.87 | [1] |
| Cp₂ZrMe₂ / [B(C₆F₅)₄]⁻[Me₂NHPh]⁺ | BVE/CEVE | Toluene | 0 | 14.8 | 1.84 | [2] |
| CumOH / B(C₆F₅)₃ / Et₂O | n-Butyl Vinyl Ether | Water | 20 | 1.7 | 1.8 | [6][9] |
| PCCP-H / HBD 4 | n-Butyl Vinyl Ether | - | Ambient | >50 | ~1.2 | [8] |
Note: This table presents representative data from various studies to illustrate the impact of different systems. Direct comparison should be made with caution due to variations in other experimental parameters.
Experimental Protocols
Protocol 1: General Procedure for Cationic Polymerization of this compound at Low Temperature
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. Solvents and the this compound monomer must be purified by distillation over an appropriate drying agent (e.g., CaH₂) immediately before use.
-
Reaction Setup: Assemble the reaction flask equipped with a magnetic stirrer and a nitrogen/argon inlet.
-
Solvent and Monomer Addition: Add the desired volume of anhydrous solvent (e.g., toluene) to the flask via syringe. Cool the flask to the target temperature (e.g., -78 °C using a dry ice/acetone bath). Add the purified this compound monomer to the cooled solvent.
-
Initiation: Prepare a stock solution of the initiator/catalyst (e.g., BF₃·OEt₂) in the same anhydrous solvent. Add the initiator solution dropwise to the rapidly stirring monomer solution.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-2 hours) while maintaining the low temperature.
-
Quenching: Terminate the polymerization by adding a quenching agent, such as pre-chilled methanol.
-
Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Visualizations
Caption: Workflow for a typical low-temperature cationic polymerization of this compound.
Caption: Troubleshooting logic for common issues in this compound polymerization.
References
- 1. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. The brief introduction of n-Butyl vinyl ether_Chemicalbook [chemicalbook.com]
- 8. Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mizoroki-Heck Arylation of Butyl Vinyl Ether (BVE)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Mizoroki-Heck arylation of n-butyl vinyl ether (BVE).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Poor Regioselectivity: Why am I getting a mixture of α- and β-arylation products?
Poor regioselectivity in the Heck arylation of BVE, an electron-rich olefin, often results in a mixture of the desired α-substituted product (which can be hydrolyzed to an aryl methyl ketone) and the linear β-substituted isomer. The primary factor influencing this is the choice of phosphine ligand.
-
Solution: Employ a bidentate phosphine ligand. Ligands such as 1,3-bis(diphenylphosphino)propane (dppp) are highly effective at directing the arylation to the α-position, often leading to excellent regioselectivity.[1][2] In contrast, monodentate ligands like triphenylphosphine (PPh₃) can lead to poor regioselectivity.[3] The use of a Pd(OAc)₂/dppp catalytic system is a reliable method for achieving high α-selectivity.[2]
2. Low Yield: My reaction is not going to completion or the isolated yield is low. What are the common causes?
Several factors can contribute to low yields in the Mizoroki-Heck arylation of BVE.
-
Catalyst Deactivation: The active Pd(0) catalyst can be unstable at the high temperatures often required for the reaction, leading to the formation of inactive palladium black.[4]
-
Troubleshooting:
-
Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
-
Consider using a more stable palladium precursor or a ligand that protects the palladium center from aggregation.
-
Lowering the reaction temperature, if possible, can also mitigate catalyst decomposition.
-
-
-
Inefficient Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) center is a crucial step. Aryl bromides and chlorides can be less reactive than aryl iodides, potentially leading to lower yields.[4]
-
Troubleshooting:
-
For less reactive aryl halides (chlorides and bromides), higher reaction temperatures may be necessary.
-
The choice of ligand can also influence the rate of oxidative addition.
-
-
-
Product Hydrolysis: The desired α-arylated vinyl ether product is sensitive to acid and can hydrolyze to the corresponding aryl methyl ketone, especially during aqueous work-up or chromatography on silica gel.[1]
-
Troubleshooting:
-
Perform the work-up under neutral or slightly basic conditions. A mild basic wash (e.g., with saturated sodium bicarbonate solution) can be beneficial.
-
Consider using neutral or deactivated silica gel for purification.
-
-
-
Homocoupling of Aryl Halide: A common side reaction is the homocoupling of the aryl halide to form a biaryl compound. This consumes the starting material and reduces the yield of the desired product.
-
Troubleshooting:
-
Careful control of reaction conditions, including catalyst loading and temperature, can minimize this side reaction.
-
-
3. Side Product Formation: I am observing unexpected byproducts in my reaction mixture. What are they and how can I avoid them?
Besides the β-isomer and homocoupling products, other side reactions can occur.
-
Reductive Heck Product: This occurs when the intermediate palladium-alkyl species undergoes reduction instead of β-hydride elimination. The formation of this byproduct is influenced by the choice of base, solvent, and temperature.[5]
-
BVE Polymerization: Under certain conditions, particularly at high temperatures, BVE can undergo polymerization.[6]
-
Troubleshooting:
-
Use the mildest possible reaction conditions that still afford a reasonable reaction rate.
-
Ensure that the reaction is well-stirred to maintain a homogeneous temperature.
-
-
Data on Reaction Parameter Effects
The following tables summarize the impact of different ligands and bases on the Mizoroki-Heck arylation of BVE.
Table 1: Effect of Ligand on the Regioselectivity of the Arylation of BVE with 4-Bromoanisole
| Ligand | α/β Ratio | Yield (%) |
| dppp | >99:1 | 95 |
| PPh₃ | 4:1 | 78 |
Reaction conditions: 4-bromoanisole (1 mmol), BVE (1.5 mmol), Pd(OAc)₂ (2 mol%), ligand (4 mol%), NEt₃ (1.5 mmol), DMF (5 mL), 100 °C, 12 h.
Table 2: Effect of Base on the Yield of the α-Arylation of BVE with 4-Iodoanisole
| Base | Yield (%) |
| Triethylamine (NEt₃) | 92 |
| Potassium Carbonate (K₂CO₃) | 85 |
| Sodium Acetate (NaOAc) | 75 |
Reaction conditions: 4-iodoanisole (1 mmol), BVE (1.5 mmol), Pd(OAc)₂ (2 mol%), dppp (4 mol%), base (1.5 mmol), DMF (5 mL), 100 °C, 8 h.
Experimental Protocols
Protocol 1: α-Selective Arylation of Butyl Vinyl Ether with an Aryl Bromide
This protocol is optimized for the α-selective arylation of BVE using a palladium/dppp catalyst system.
-
Reaction Setup: To an oven-dried Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), 1,3-bis(diphenylphosphino)propane (dppp, 0.04 mmol, 4 mol%), and the aryl bromide (1.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the solvent (e.g., DMF or an ionic liquid like [bmim][BF₄], 5 mL), n-butyl vinyl ether (BVE, 1.5 mmol), and the base (e.g., triethylamine, 1.5 mmol) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. To avoid hydrolysis of the product, a wash with a mild aqueous basic solution (e.g., saturated NaHCO₃) is recommended.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure α-arylated this compound.
Visualizations
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Caption: Common side reactions in the Mizoroki-Heck arylation of BVE.
Caption: A troubleshooting workflow for the Mizoroki-Heck arylation of BVE.
References
Technical Support Center: Optimizing UV Curing of Butyl Vinyl Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve conversion rates and address common issues encountered during the UV curing of butyl vinyl ether.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or Incomplete Conversion | 1. Insufficient Photoinitiator Concentration: The concentration of the photoacid generator (PAG) is too low to generate enough initiating species. 2. Inadequate UV Exposure: The UV dose (a combination of intensity and time) is insufficient to activate the photoinitiator and propagate the polymerization. 3. Presence of Inhibitors: Basic impurities (e.g., amines, amides) or water in the formulation can neutralize the generated acid, terminating the polymerization. 4. High Viscosity: A highly viscous formulation can reduce the mobility of reactive species, slowing down the polymerization.[1] | 1. Optimize Photoinitiator Concentration: Increase the photoinitiator concentration in increments (e.g., 0.5 wt%). Be aware that excessively high concentrations can lead to side reactions. A concentration of 1-3 wt% is often effective.[2] 2. Increase UV Dose: Either increase the UV lamp intensity or the exposure time. Monitor the conversion in real-time to find the optimal dose. 3. Purify Monomer and Reagents: Use high-purity this compound and ensure all other components are free from basic impurities. Consider passing the monomer through a column of neutral alumina to remove inhibitors. 4. Reduce Viscosity: If possible, add a low-viscosity reactive diluent. Be mindful of how this may affect the final properties of the cured material. |
| Tacky or Sticky Surface | 1. "Skin-Over" Effect: High UV intensity can cause rapid polymerization at the surface, forming a "skin" that prevents UV light from penetrating the bulk of the material. 2. Oxygen Inhibition (in hybrid systems): If the formulation contains free-radical components (like acrylates), oxygen from the air can inhibit surface cure. Cationic polymerization of vinyl ethers is generally not inhibited by oxygen.[3] 3. Incomplete "Dark Cure": Cationic polymerization can continue after UV exposure is terminated (the "dark cure" or post-cure). This process may not have had enough time to complete. | 1. Adjust UV Intensity and Exposure Time: Reduce the UV lamp intensity and increase the exposure time to allow for a more uniform cure throughout the material.[4] 2. Inert Atmosphere: For hybrid systems, cure under a nitrogen or argon atmosphere to eliminate oxygen. 3. Allow for Post-Cure: After UV exposure, allow the sample to sit in a controlled environment (e.g., at room temperature) for a period to allow the "dark cure" to proceed to completion. |
| Poor Adhesion to Substrate | 1. Substrate Contamination: The surface of the substrate may have oils, dust, or other contaminants that prevent proper bonding. 2. High Shrinkage: While vinyl ethers generally have low shrinkage, high conversion can still lead to stress at the coating-substrate interface. 3. Incompatible Surface Energies: The surface energy of the cured coating may not be well-matched to the surface energy of the substrate. | 1. Thorough Substrate Cleaning: Clean the substrate with appropriate solvents (e.g., isopropanol, acetone) and ensure it is completely dry before applying the coating. 2. Formulation Modification: Consider adding adhesion promoters to the formulation. 3. Surface Treatment: Use surface treatments like corona or plasma treatment on the substrate to increase its surface energy and improve wetting by the coating. |
| Yellowing or Discoloration | 1. Photoinitiator Byproducts: Some photoinitiators can generate colored byproducts upon photolysis. 2. Over-Curing: Excessive UV exposure can lead to degradation of the polymer backbone or other components in the formulation. | 1. Select Appropriate Photoinitiator: Choose a photoinitiator known for low yellowing. Consult technical data sheets from suppliers. 2. Optimize UV Dose: Avoid excessive UV exposure by determining the minimum dose required for complete conversion. |
| Formulation Instability (Gelling) | 1. Reactive Photoinitiator: Some photoacid generators can be thermally unstable or react slowly with the vinyl ether even in the absence of light, leading to premature polymerization. 2. Contamination: The presence of acidic impurities can initiate slow polymerization. | 1. Proper Storage: Store formulations in a cool, dark place. 2. Use Stabilizers: Some formulations may benefit from the addition of a stabilizer, but this must be done carefully to avoid inhibiting the UV-initiated polymerization. For example, phenothiazine can extend the shelf life of some sulfonium salt systems.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the "dark cure" and why is it important for vinyl ethers?
A1: The "dark cure," or post-cure, is the continuation of polymerization after the UV light source has been turned off. In cationic polymerization, the photogenerated acid is not consumed in the initiation step and can continue to initiate new polymer chains until it is neutralized. This is a significant advantage as it can lead to higher final conversion and improved material properties. It is important to account for this phenomenon in your experiments by allowing for a post-cure period.
Q2: How does humidity affect the UV curing of this compound?
A2: The photoinitiators used in cationic systems are acidic. Moisture from the atmosphere can neutralize these acidic species, inhibiting the polymerization. It is recommended to conduct UV curing in a controlled environment with low humidity (<70% RH). Interestingly, very small amounts of moisture (30-60% RH) have been reported to sometimes increase the cure speed, but high humidity is generally detrimental.[3][4]
Q3: Can I mix this compound with acrylates?
A3: Yes, this compound is often used as a reactive diluent in acrylate formulations. The addition of a vinyl ether can significantly increase the conversion of the acrylate. However, these hybrid systems can have complex curing behaviors involving both free-radical and cationic polymerization, and may require both a free-radical and a cationic photoinitiator for optimal performance.
Q4: What photoinitiators are recommended for this compound?
A4: Cationic photoinitiators, also known as photoacid generators (PAGs), are required. Common classes include diaryliodonium and triarylsulfonium salts.[1] Examples include diphenyliodonium salts and their derivatives. The choice of photoinitiator will depend on the specific UV source being used and the desired curing speed.
Q5: How can I monitor the conversion rate of this compound in real-time?
A5: Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for this purpose. By monitoring the decrease in the absorbance of the vinyl ether double bond peak, typically around 1619 cm⁻¹, the conversion can be calculated as a function of time.[6]
Quantitative Data
The following tables summarize quantitative data on the effect of photoinitiator concentration on the conversion of vinyl ethers.
Table 1: Effect of Sulfonium Salt Photoinitiator Concentration on Vinyl Ether Conversion
| Photoinitiator Concentration (wt%) | Final Conversion (%) |
| 1 | < 90 |
| 2 | > 90 |
| 4 | > 90 |
Data extracted from a study on a hybrid monomer containing a vinyl ether group. The trend is representative of typical cationic polymerization behavior.[6]
Table 2: Effect of Di(ethylene glycol) Divinyl Ether (DVE-3) Content on Acrylate and Vinyl Ether Conversion
| DVE-3 Content in Formulation (%) | Acrylate Conversion (%) | Vinyl Ether Conversion (%) |
| 0 | ~55 | 0 |
| 10 | ~100 | High |
| 20 | ~100 | Decreases with increasing content |
| 40 | ~100 | Decreases with increasing content |
This data demonstrates how the addition of a vinyl ether can enhance the polymerization of an acrylate in a hybrid system.[7]
Experimental Protocols
Protocol 1: Monitoring Conversion Kinetics with Real-Time FT-IR Spectroscopy
Objective: To determine the rate and degree of conversion of this compound during UV curing.
Materials:
-
n-Butyl vinyl ether (inhibitor-free)
-
Cationic photoinitiator (e.g., a triarylsulfonium salt)
-
FT-IR spectrometer with a real-time monitoring accessory and a UV light source
-
Two NaCl or KBr plates
-
Micropipette
Procedure:
-
Sample Preparation: Prepare a formulation of n-butyl vinyl ether with the desired concentration of photoinitiator (e.g., 2 wt%). Ensure the photoinitiator is fully dissolved.
-
Establish Baseline: Place a small droplet of the formulation between two NaCl or KBr plates. Place the assembly in the FT-IR spectrometer and record a baseline spectrum before UV exposure.
-
Initiate Curing and Data Acquisition: Start the real-time data acquisition. Simultaneously, expose the sample to a UV source of known intensity. The spectrometer should be set to record spectra at regular intervals (e.g., every second).
-
Monitor IR Peak: The conversion of the vinyl ether is monitored by the decrease in the peak area or height of the C=C double bond stretching vibration, which is typically located around 1619 cm⁻¹.[6] An internal standard peak that does not change during the reaction should be used for normalization if possible.
-
Calculate Conversion: The percent conversion at any given time (t) is calculated using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 Where A₀ is the initial absorbance of the 1619 cm⁻¹ peak and Aₜ is the absorbance at time t.
-
Data Analysis: Plot the conversion as a function of time to obtain the polymerization profile.
Protocol 2: Adhesion Testing via ASTM D3359 (Cross-Hatch Test)
Objective: To assess the adhesion of a cured this compound coating to a substrate.
Materials:
-
Cured coating on a substrate
-
Cross-hatch cutting tool with the appropriate blade spacing for the coating thickness
-
Permacel P-99 or equivalent pressure-sensitive tape
-
Soft brush
-
Illuminated magnifier
Procedure:
-
Surface Preparation: Ensure the cured coating is clean and dry.
-
Make Cuts: Place the cutting guide on the surface of the coating. Use the cutting tool to make a series of parallel cuts through the coating down to the substrate. The number of cuts and their spacing should be in accordance with the ASTM D3359 standard based on the coating thickness.
-
Create a Lattice: Rotate the guide 90 degrees and make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.
-
Clean the Area: Gently brush the cut area to remove any loose flakes of coating.
-
Apply Tape: Apply a piece of the specified pressure-sensitive tape over the lattice pattern. Press the tape down firmly with your finger to ensure good contact.
-
Remove Tape: Within 90 seconds of application, remove the tape by pulling it back on itself at a 180-degree angle in a smooth, rapid motion.
-
Inspect and Classify: Examine the grid area for any removal of the coating. Classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the coating is removed).
Visualizations
Caption: Cationic polymerization pathway for this compound.
Caption: Troubleshooting workflow for low conversion rates.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. engineering.louisville.edu [engineering.louisville.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. photonicsforenergy.spiedigitallibrary.org [photonicsforenergy.spiedigitallibrary.org]
- 7. radtech.org [radtech.org]
Technical Support Center: Purification of Butyl Vinyl Ether Monomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of butyl vinyl ether (BVE) monomer. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound may contain several impurities that can interfere with polymerization reactions and other applications. The most common impurities include:
-
n-Butanol: A starting material in the synthesis of BVE.[1]
-
Acetylene: Used in the manufacturing process and can remain as a dissolved gas.[1]
-
Water: Can be introduced during storage or handling.
-
Peroxides: Formed by the auto-oxidation of the ether in the presence of air, especially when exposed to light and heat.[2][3] These are particularly hazardous as they can initiate unintended and potentially explosive polymerization.
-
Inhibitors: Commercial BVE is often stabilized with inhibitors like potassium hydroxide (KOH) or N,N'-diphenyl-p-phenylenediamine to prevent polymerization during storage.[1][4] These need to be removed before use in most polymerization reactions.
Q2: Why is it crucial to remove peroxides from this compound before use?
Peroxides are highly reactive and thermally unstable compounds that can act as initiators for radical polymerization.[3] Their presence in this compound is a significant safety hazard for several reasons:
-
Uncontrolled Polymerization: Peroxides can initiate rapid and exothermic polymerization, which can lead to a dangerous increase in temperature and pressure within the reaction vessel.
-
Explosion Hazard: Concentrated peroxides are sensitive to shock, heat, and friction, and can decompose explosively.[3] This is a major concern during distillation, as peroxides can concentrate in the distillation pot.
-
Inconsistent Reaction Kinetics: The presence of unknown concentrations of peroxides can lead to poor control over polymerization reactions, resulting in polymers with undesirable molecular weights and properties.
Q3: How can I test for the presence of peroxides in my this compound?
Several methods can be used to test for the presence of peroxides. A common and simple qualitative test involves the use of potassium iodide (KI).
Experimental Protocol: Peroxide Test
-
Prepare a fresh test solution: Dissolve approximately 1 g of potassium iodide in 10 mL of glacial acetic acid.
-
Perform the test: In a clean, dry test tube, add 1-2 mL of the this compound to be tested.
-
Add the test solution: Add an equal volume of the freshly prepared KI/acetic acid solution.
-
Observe: A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
Commercially available peroxide test strips offer a convenient and semi-quantitative alternative.
Troubleshooting Guide
Problem 1: My polymerization reaction is not initiating or is proceeding very slowly.
| Possible Cause | Troubleshooting Step |
| Incomplete removal of inhibitor. | The polymerization inhibitor (e.g., KOH) has not been completely removed. Wash the monomer again with aqueous NaOH solution followed by distilled water as per the protocol below. |
| Presence of water. | Water can act as a chain transfer agent or inhibitor in some polymerization systems. Ensure the monomer is thoroughly dried over a suitable drying agent (e.g., anhydrous calcium chloride or calcium hydride) before distillation. |
| Incorrect initiator concentration or type. | Verify the initiator's activity and concentration. Ensure the chosen initiator is appropriate for the polymerization of vinyl ethers. |
Problem 2: The this compound turns yellow or brown during distillation.
| Possible Cause | Troubleshooting Step |
| Presence of peroxides. | Peroxides can decompose upon heating, leading to discoloration and hazardous conditions. STOP THE DISTILLATION IMMEDIATELY. Allow the apparatus to cool down completely behind a safety shield. Treat the distillation residue for peroxide removal before disposal. Always test for and remove peroxides before distilling. |
| Distillation temperature is too high. | High temperatures can cause decomposition or side reactions. Consider performing the distillation under reduced pressure to lower the boiling point. The boiling point of this compound is 94 °C at atmospheric pressure.[5] |
| Contamination in the distillation apparatus. | Ensure all glassware is scrupulously clean and dry before use. |
Problem 3: I observe polymer formation in the condenser during distillation.
| Possible Cause | Troubleshooting Step |
| Incomplete removal of peroxides. | Even trace amounts of peroxides can initiate polymerization upon heating. Ensure the pre-distillation peroxide removal step is effective. |
| Overheating of the vapor. | Reduce the heating rate to ensure a slow and steady distillation. |
| Contamination with a polymerization initiator. | Ensure no sources of initiation (e.g., acidic residues on glassware) are present. |
Detailed Experimental Protocols
Protocol 1: Inhibitor Removal
Commercial this compound is often stabilized with a basic inhibitor like potassium hydroxide.[4] This can be removed by washing with an aqueous sodium hydroxide solution.
-
Initial Wash: In a separatory funnel, wash the this compound with an equal volume of 10% (w/v) aqueous sodium hydroxide solution. Shake the funnel gently for 2-3 minutes, periodically venting to release any pressure.
-
Separate Layers: Allow the layers to separate and discard the lower aqueous layer.
-
Water Wash: Wash the organic layer with an equal volume of distilled water to remove any residual NaOH. Repeat this step 2-3 times, or until the aqueous wash is neutral to pH paper.
-
Drying: Transfer the washed this compound to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride). Allow it to stand for at least 4 hours, or overnight, with occasional swirling.
Protocol 2: Peroxide Removal
It is imperative to test for and remove peroxides before any heating or distillation. A common method involves reduction with a ferrous sulfate solution.[6]
Preparation of Ferrous Sulfate Solution:
-
Dissolve 60 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 110 mL of deionized water.
-
Carefully add 6 mL of concentrated sulfuric acid to the solution.
Peroxide Removal Procedure:
-
Washing: In a separatory funnel, shake the this compound with an equal volume of the freshly prepared acidified ferrous sulfate solution for 5-10 minutes.
-
Separation: Allow the layers to separate and discard the aqueous layer.
-
Testing: Retest the this compound for the presence of peroxides. Repeat the washing step if necessary.
-
Water Wash: Wash the treated ether with distilled water to remove any residual iron salts and acid.
-
Drying: Dry the peroxide-free ether over a suitable drying agent as described in Protocol 1.
Protocol 3: Final Purification by Distillation
After removing inhibitors and peroxides, the this compound should be distilled to achieve high purity.
-
Drying: For applications requiring extremely dry monomer, the ether can be refluxed over sodium metal or calcium hydride for several hours.[1] Caution: This step should only be performed after confirming the absence of peroxides.
-
Apparatus Setup: Assemble a standard distillation apparatus. Ensure all glassware is dry.
-
Distillation: Distill the this compound under a dry, inert atmosphere (e.g., nitrogen or argon). Collect the fraction boiling at 94 °C (at atmospheric pressure).[5] For higher purity or to prevent thermal decomposition, distillation can be performed under reduced pressure.
-
Storage: Store the purified, inhibitor-free monomer in a tightly sealed, dark container under an inert atmosphere and at a low temperature (2-8 °C) to prevent peroxide formation and polymerization.[4] Use the purified monomer as soon as possible.
Quantitative Data Summary
| Parameter | Value | Reference |
| Boiling Point | 94 °C | [5] |
| Density | 0.774 g/mL at 25 °C | |
| Refractive Index | n20/D 1.400 | |
| Inhibitor Concentration (Typical) | 100 ppm KOH | [4] |
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The purity of the distilled this compound can be assessed using GC-MS.
Suggested GC-MS Parameters:
| Parameter | Setting |
| Column | A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5) is suitable. |
| Injector Temperature | 250 °C |
| Oven Program | Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min. |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |
| MS Detector | Scan range of 35-200 m/z. |
The resulting chromatogram should show a major peak corresponding to this compound. The percentage purity can be calculated from the peak area of the main component relative to the total area of all peaks.
Visualizations
Caption: Overall workflow for the purification of this compound monomer.
Caption: Troubleshooting logic for failed polymerization reactions.
References
- 1. US2406674A - Manufacture of vinyl n-butyl ether - Google Patents [patents.google.com]
- 2. nj.gov [nj.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound | C6H12O | CID 8108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
Technical Support Center: Cationic Polymerization of Butyl Vinyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cationic polymerization of butyl vinyl ether (BVE). Cationic polymerization of vinyl ethers is notoriously sensitive to impurities, which can significantly impact reaction kinetics, polymer molecular weight (Mn), and polydispersity (PDI). This guide will help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound polymerization not initiating or proceeding at a very slow rate?
A1: Failure to initiate or slow polymerization rates are common issues in cationic polymerization and are often linked to the presence of terminating or retarding impurities.
-
Water: Water is a strong terminating agent in cationic polymerization. It reacts with the propagating carbocation, forming a hydroxyl end-group and releasing a proton, which can then be solvated, effectively stopping the polymerization. Even trace amounts of water in the monomer, solvent, or initiator solution can completely inhibit the reaction.
-
Alcohols (e.g., butanol): Alcohols are common impurities in BVE and act as potent chain transfer agents. They react with the growing polymer chain, terminating it and generating a new, often less reactive, cationic species. This leads to low molecular weight polymers and can significantly slow down the overall polymerization rate.
-
Insufficient Initiator/Co-initiator Concentration: Ensure that the concentrations of your initiator (e.g., a proton source) and co-initiator (Lewis acid) are appropriate for your system. Low concentrations may not be sufficient to overcome the effects of trace impurities.
-
Low Reaction Temperature: While lower temperatures are generally favored to suppress side reactions, excessively low temperatures can significantly decrease the rate of initiation and propagation, especially with less reactive initiating systems.
Q2: My polymerization is successful, but the resulting poly(this compound) has a broad molecular weight distribution (high PDI). What are the likely causes?
A2: A high PDI indicates a lack of control over the polymerization process, often due to chain transfer reactions, slow initiation relative to propagation, or the presence of multiple active species.
-
Chain Transfer Reactions: As mentioned, impurities like water and alcohols are primary culprits. Chain transfer to the monomer or polymer can also occur, especially at higher temperatures.
-
Slow Initiation: If the rate of initiation is slower than the rate of propagation, new polymer chains are continuously being formed while others are already growing. This leads to a mixture of chains with varying lengths and, consequently, a broad PDI.
-
Heterogeneous System: If the initiator or catalyst is not fully dissolved in the reaction medium, it can lead to multiple active sites with different reactivities, resulting in a broad PDI.
-
Temperature Fluctuations: Poor temperature control can lead to variations in the rates of initiation, propagation, and termination/chain transfer, contributing to a broader molecular weight distribution.
Q3: I am observing a bimodal molecular weight distribution in my GPC results. What does this indicate?
A3: A bimodal distribution suggests the presence of two distinct polymer populations with different molecular weights. This can be caused by:
-
Presence of a Strong Chain Transfer Agent: A significant amount of a chain transfer agent can lead to the formation of a low molecular weight population alongside the main polymer chains.
-
Multiple Active Species: Different initiating species or catalyst active sites with varying reactivities can lead to the concurrent growth of two polymer populations at different rates.
-
Changes in Reaction Conditions: A sudden change in temperature or the introduction of an impurity during the polymerization can create a second wave of initiation or termination, resulting in a bimodal distribution.
-
GPC Artifacts: Issues with the GPC system itself, such as column degradation or improper sample preparation, can sometimes lead to artificial bimodal peaks. It is crucial to rule out analytical errors.[1]
Q4: How can I synthesize high molecular weight poly(this compound)?
A4: Achieving high molecular weight requires minimizing termination and chain transfer reactions.
-
Rigorous Purification: The most critical factor is the stringent purification of the monomer, solvent, and inert gas to remove all traces of water and other protic impurities.
-
Living Polymerization Conditions: Employing a living cationic polymerization system is essential. These systems are designed to suppress termination and chain transfer, allowing polymer chains to grow until all the monomer is consumed.
-
Low Temperatures: Conducting the polymerization at low temperatures (e.g., -78 °C) significantly reduces the rate of chain transfer and termination reactions.[2][3]
-
Appropriate Initiating System: The choice of initiator and co-initiator is crucial. Systems known to promote living polymerization of vinyl ethers, such as certain Lewis acids in combination with a cationogen, should be used.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems in this compound cationic polymerization.
| Problem | Potential Cause | Recommended Solution |
| No Polymer Formation or Very Low Conversion | 1. Presence of water in the system. | a. Rigorously dry all glassware in an oven at >120 °C overnight and cool under a stream of dry inert gas. b. Purify the this compound monomer by distilling it over a suitable drying agent like calcium hydride (CaH₂). c. Use a freshly distilled, anhydrous solvent. Toluene, for example, can be dried by passing it through a solvent purification system. d. Ensure the inert gas (Nitrogen or Argon) is passed through a drying column. |
| 2. Presence of alcohol (e.g., butanol) impurities. | a. Follow the same rigorous purification steps for the monomer as for removing water. Multiple distillations may be necessary. | |
| 3. Inactive initiator or co-initiator. | a. Use fresh, properly stored initiator and co-initiator. b. If preparing the initiator in situ, ensure the reaction conditions are appropriate. | |
| Broad Molecular Weight Distribution (High PDI > 1.5) | 1. Chain transfer to monomer, polymer, or impurities. | a. Lower the reaction temperature. Cationic polymerizations of vinyl ethers are often conducted at temperatures as low as -78 °C to suppress these side reactions.[2][3] b. Ensure the highest purity of all reagents and inert gas. |
| 2. Slow initiation compared to propagation. | a. Choose an initiating system known for fast initiation in vinyl ether polymerization. b. Increase the concentration of the initiator/co-initiator. | |
| Bimodal Molecular Weight Distribution in GPC | 1. Significant chain transfer events. | a. Identify and eliminate the source of the chain transfer agent (e.g., water, alcohol). |
| 2. Incomplete initiation or multiple initiating species. | a. Ensure the initiator is fully activated and soluble in the reaction medium. | |
| 3. GPC analysis issues. | a. Prepare the GPC sample carefully, ensuring complete dissolution of the polymer.[4] b. Run a known standard to verify the performance of the GPC columns and detector. c. Inspect the chromatogram for signs of column degradation or overloading.[5] | |
| Low Molecular Weight (Mn) Polymer | 1. High concentration of chain transfer agents. | a. As with high PDI, rigorous purification of all components is crucial. |
| 2. High initiator-to-monomer ratio. | a. Decrease the concentration of the initiator relative to the monomer to target a higher degree of polymerization. | |
| 3. Premature termination. | a. Ensure the reaction is effectively quenched only at the desired time. Accidental introduction of terminating agents (e.g., moisture from the atmosphere) will halt chain growth. |
Experimental Protocols
Protocol 1: Purification of this compound Monomer
Safety Note: this compound is flammable and should be handled in a well-ventilated fume hood. Calcium hydride reacts vigorously with water.
-
Pre-drying: Stir the commercial this compound over anhydrous calcium chloride for several hours to remove the bulk of the water.
-
Distillation: Set up a distillation apparatus that has been oven-dried and cooled under a stream of dry nitrogen.
-
Drying Agent: Add fresh calcium hydride (CaH₂) to the distillation flask containing the pre-dried this compound.
-
Reflux: Reflux the monomer over calcium hydride under a dry nitrogen atmosphere for at least 4 hours to ensure complete removal of water and alcohols.
-
Distillation: Distill the purified this compound directly from the calcium hydride under a nitrogen atmosphere. Collect the fraction boiling at the correct temperature (boiling point of BVE is approximately 94 °C).
-
Storage: Store the purified monomer over molecular sieves in a sealed flask under a nitrogen atmosphere in a refrigerator. Use the purified monomer as soon as possible.
Protocol 2: Living Cationic Polymerization of this compound
Safety Note: Lewis acids are corrosive and moisture-sensitive. Handle them in a glovebox or under a strictly inert atmosphere. The reaction should be performed in a fume hood.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, syringes, etc.) at >120 °C overnight and assemble while hot under a stream of dry nitrogen or assemble in a glovebox.
-
Reaction Setup: Equip a Schlenk flask with a magnetic stir bar and a septum. Place the flask under a positive pressure of dry nitrogen.
-
Solvent and Monomer Addition: Using a gas-tight syringe, transfer the desired amount of freshly distilled anhydrous toluene into the reaction flask. Cool the flask to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath). After the solvent has cooled, inject the purified this compound monomer.
-
Initiation: Prepare a solution of the initiator (e.g., a cationogen like 1-isobutoxyethyl acetate) and co-initiator (e.g., a Lewis acid like SnCl₄) in anhydrous toluene in a separate flask under an inert atmosphere.
-
Start Polymerization: Using a pre-cooled syringe, rapidly inject the initiator/co-initiator solution into the stirred monomer solution.
-
Monitoring the Reaction: The polymerization of vinyl ethers is often very fast. The reaction progress can be monitored by taking aliquots at different time points (if the reaction is slow enough) and analyzing the monomer conversion by GC or ¹H NMR.
-
Termination: After the desired time or when the desired conversion is reached, terminate the polymerization by injecting a pre-chilled quenching agent, such as methanol containing a small amount of ammonia or triethylamine.
-
Polymer Isolation: Warm the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol.
-
Purification and Drying: Filter the precipitated polymer and wash it several times with the non-solvent. Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Analyze the polymer's molecular weight (Mn) and polydispersity (PDI) using Gel Permeation Chromatography (GPC).
Visualizations
Figure 1: Impact of common impurities on this compound cationic polymerization outcomes.
References
Strategies to avoid hydrolysis during butyl vinyl ether reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid hydrolysis during reactions involving butyl vinyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound hydrolysis?
A1: The primary cause of this compound hydrolysis is the presence of acidic conditions. The vinyl ether functional group is highly susceptible to acid-catalyzed cleavage, which breaks the ether linkage to form acetaldehyde and butanol.[1][2] this compound is stable under neutral and alkaline conditions.[2]
Q2: How does the pH of the reaction medium affect the rate of hydrolysis?
A2: The rate of hydrolysis is highly dependent on the pH of the medium. The reaction is significantly faster in acidic solutions. For instance, the calculated half-life of this compound is 9.5 hours at pH 5, but extends to 40 days at pH 7 and 10.9 years at pH 9.[3]
Q3: What are the typical byproducts of this compound hydrolysis?
A3: The hydrolysis of this compound yields acetaldehyde and n-butanol.
Q4: How can I store this compound to prevent degradation?
A4: To prevent degradation, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][5] It is crucial to keep it away from acids and strong oxidizing agents.[5] Commercial preparations often contain a stabilizer, such as potassium hydroxide (0.01%), to inhibit acid-catalyzed hydrolysis and polymerization. It is also recommended to store it under an inert atmosphere to prevent the formation of explosive peroxides.[5]
Q5: Are there any catalysts that can be used in reactions with this compound without causing hydrolysis?
A5: Yes, for certain reactions like esterification, enzymatic catalysts such as Candida antarctica lipase B can be used effectively.[1] This approach avoids the need for acidic conditions, thereby preventing the hydrolysis of the vinyl ether group.[1] For other transformations, ensuring strictly anhydrous and aprotic conditions is key when using acid-sensitive reagents.
Troubleshooting Guide
Issue 1: My reaction is clean, but upon workup, I observe byproducts corresponding to hydrolysis (acetaldehyde and butanol).
-
Question: Did your workup procedure involve an acidic wash?
-
Answer: Aqueous acidic solutions (e.g., 1M HCl) used to quench reactions or remove basic impurities can cause rapid hydrolysis of this compound.
-
Solution: If an acidic wash is necessary, minimize contact time by performing the extraction quickly at low temperatures. Alternatively, consider using a milder acidic wash, such as a saturated ammonium chloride solution, or avoid acidic washes altogether if possible. You can test the stability of your product to the workup conditions by exposing a small sample to the acidic solution and analyzing the outcome by TLC or GC before performing the full-scale workup.[6]
-
Issue 2: I am using an acid scavenger (e.g., a tertiary amine) in my reaction, but I am still observing hydrolysis.
-
Question: Is your acid scavenger sufficiently basic and present in a stoichiometric or excess amount to neutralize the acid generated?
-
Answer: If the acid generated in the reaction is not completely neutralized, the remaining acid can catalyze the hydrolysis of this compound.
-
Solution: Ensure you are using at least a stoichiometric equivalent of the acid scavenger relative to the acid produced. It may be beneficial to use a slight excess. Also, confirm that the pKa of the conjugate acid of your scavenger is high enough to effectively neutralize the acid in your specific reaction medium.
-
-
Question: Is your reaction mixture rigorously dry?
-
Answer: The presence of even trace amounts of water can lead to hydrolysis, especially if there is any un-neutralized acid.
-
Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Issue 3: My starting material, this compound, appears to be degrading even before the reaction starts.
-
Question: How was the this compound stored, and was it tested for purity before use?
-
Answer: Improper storage can lead to the formation of acidic impurities or peroxides, which can initiate degradation.[5]
-
Solution: Store this compound over a small amount of potassium hydroxide to maintain alkalinity. Before use, you can pass it through a short column of activated basic alumina to remove any acidic impurities. Always check the purity by techniques like NMR or GC before starting a sensitive reaction.
-
Data Presentation
Table 1: pH-Dependent Hydrolysis Rate of this compound
| pH | Half-life |
| 5 | 9.5 hours |
| 7 | 40 days |
| 9 | 10.9 years |
Data sourced from PubChem.[3]
Table 2: Conditions for Vapor-Phase Hydrolysis of Vinyl Ethers
| Parameter | Recommended Range | Notes |
| Temperature | 80 - 200 °C | Higher temperatures may lead to side reactions.[7] |
| Catalyst | Solid acid catalysts (e.g., tungstic oxide on alumina) | Low alkali ion concentration is crucial for high conversion.[7] |
| Water:Ether Molar Ratio | 2:1 to 4:1 | A ratio of at least 1:1 is required for complete conversion.[7] |
This data is relevant for understanding the conditions that promote hydrolysis and should be actively avoided in reactions where the vinyl ether group needs to be preserved.
Experimental Protocols
Protocol: Enzyme-Catalyzed Synthesis of a Vinyl Ether Ester to Avoid Hydrolysis
This protocol describes the synthesis of 4-(vinyloxy)butyl 10-undecenoate using immobilized Candida antarctica lipase B (CalB), which avoids the acidic conditions that cause hydrolysis.[1]
Materials:
-
10-undecenoic acid
-
1,4-butanediol vinyl ether (BVE)
-
Immobilized CalB
-
Anhydrous organic solvent (e.g., toluene or hexane), or solvent-free
-
4 Å molecular sieves (for reactions at ambient temperature)
-
Acetone
Procedure:
-
To a round-bottom flask, add 10-undecenoic acid and 1,4-butanediol vinyl ether (equimolar amounts).
-
If conducting the reaction in a solvent, add the desired volume of anhydrous solvent. For solvent-free conditions, proceed to the next step.
-
Add immobilized CalB to the mixture. The amount of enzyme can be optimized but is typically a small percentage of the total reactant weight.
-
If running the reaction at ambient temperature, add activated 4 Å molecular sieves to remove the water produced during esterification.
-
Stir the reaction mixture at the desired temperature (e.g., 22–90 °C). The reaction progress can be monitored by TLC, GC, or NMR.
-
Upon completion, dissolve the product mixture in acetone and filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Evaporate the acetone under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
This enzymatic method successfully produces the vinyl ether ester without the detrimental side reactions, such as hydrolysis, that occur with conventional acid catalysis.[1]
Visualizations
Caption: Acid-catalyzed hydrolysis mechanism of this compound.
Caption: Troubleshooting workflow for this compound hydrolysis.
References
- 1. Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04636K [pubs.rsc.org]
- 2. The brief introduction of n-Butyl vinyl ether_Chemicalbook [chemicalbook.com]
- 3. This compound | C6H12O | CID 8108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. US2533172A - Hydrolysis of vinyl ethers - Google Patents [patents.google.com]
Technical Support Center: Regioselective Reactions of Butyl Vinyl Ether
This guide is designed for researchers, scientists, and drug development professionals to address common challenges in achieving high regioselectivity in reactions involving butyl vinyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in reactions with this compound?
A1: Regioselectivity is primarily governed by a combination of electronic and steric effects, along with the specific reaction mechanism. Key factors include:
-
Catalyst and Ligand Choice: The metal center and, crucially, the ligands coordinated to it, are the most significant factors.[1][2] Ligands can influence the electronic properties and steric environment of the catalyst, directing the substrate to bind in a specific orientation.[1][3] For example, in palladium-catalyzed arylations, the choice of phosphine ligand can favor either α- or β-arylation.[4]
-
Reaction Conditions: Parameters such as solvent, temperature, and pressure can dramatically alter the regiochemical outcome.[1][3] Non-coordinating polar solvents may offer higher reaction rates, while coordinating solvents can slow the reaction by competing with the alkene for the metal center.[1]
-
Nature of the Reagent: The type of reaction (e.g., electrophilic addition, hydroformylation, Heck coupling) and the nature of the reacting partner will dictate the mechanistic pathway and, consequently, the regioselectivity.[3] For instance, hydroformylation of vinyl ethers typically favors the branched aldehyde product.[5]
-
Additives and Co-catalysts: The presence of bases or other additives can influence the active catalytic species and the reaction pathway.[4]
Q2: Which catalysts are typically used for α-arylation versus β-arylation of this compound in Heck-type reactions?
A2: The regioselectivity in palladium-catalyzed Heck arylations of this compound is highly dependent on the catalytic system.
-
For α-Arylation: Cationic palladium species, often generated from a combination of Pd(OAc)₂ with a bidentate phosphine ligand like 1,3-bis(diphenylphosphino)propane (dppp) and an aryl triflate, have been shown to favor the formation of the α-substituted product.[4][6]
-
For β-Arylation: While more challenging to achieve with high selectivity, neutral palladium complexes are generally employed. Often, mixtures of α and β products are obtained, but specific conditions can be optimized to favor the β-isomer.[4]
Q3: My hydroformylation reaction of this compound is producing a mixture of linear and branched aldehydes. How can I improve selectivity for the branched product?
A3: Vinyl ethers inherently favor the formation of the branched aldehyde in hydroformylation.[5] To enhance this selectivity, consider the following:
-
Ligand Selection: The choice of phosphine or phosphite ligands is critical. Bulky ligands can sterically favor the formation of one regioisomer over the other.[5] Rhodium catalysts modified with specific phosphine ligands are generally effective for this transformation.[7]
-
Reaction Conditions: Lowering the syngas pressure or increasing the reaction temperature can sometimes influence the regioselectivity, though the effect is system-dependent.[8] The rate of reaction can decrease with an increase in the concentration or basicity of the phosphine ligand and with increased CO pressure.[1]
Q4: Can this compound be used as a vinyl source in transfer vinylation reactions? What catalysts are effective?
A4: Yes, this compound is commonly used as a vinyl source to transfer a vinyl group to alcohols (transetherification).[9][10] Air-stable palladium catalysts are highly effective for this transformation. A catalyst formed in situ from a palladium(II) precursor like Pd(OAc)₂ and a ligand such as 4,7-diphenyl-1,10-phenanthroline (DPP) can efficiently catalyze the vinylation of primary, secondary, and even allyl alcohols.[9][10] This palladium-based system is often complementary to iridium catalysts, which are also used for vinyl transfer but may not be suitable for allyl alcohols.[9]
Troubleshooting Guides
Problem 1: Poor Regioselectivity (Mixture of α and β products) in a Palladium-Catalyzed Arylation
| Possible Cause | Suggested Solution |
| Incorrect Ligand Choice | For α-arylation, ensure you are using a suitable bidentate phosphine ligand like dppp, particularly with aryl triflates.[4] Experiment with different ligands, as subtle electronic and steric changes can have a large impact.[3] |
| Suboptimal Palladium Precursor/Aryl Halide Combination | The combination of the palladium source and the aryl (pseudo)halide is critical.[4] The use of aryl triflates with Pd(OAc)₂ and dppp favors the generation of cationic species needed for α-selectivity.[4] For β-selectivity, different conditions will be required. |
| Reaction Temperature is Too High/Low | Run the reaction at a lower temperature to favor the kinetic product, which may increase selectivity.[3] Conversely, sometimes higher temperatures are needed to ensure a single pathway dominates. Optimization is key. |
| Incorrect Solvent | Use a polar, non-nucleophilic solvent to potentially stabilize charged intermediates that may lead to a more selective pathway.[3] |
Problem 2: Low Yield or Sluggish Reaction
| Possible Cause | Suggested Solution |
| Catalyst Deactivation or Poisoning | Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon), as many palladium and rhodium catalysts are sensitive to air and moisture.[3] Reactant streams should be purified to remove potential poisons like sulfur compounds.[11] Some substrates, like propargyl alcohols, can poison certain catalysts.[9] |
| Inefficient Catalyst-Ligand Combination | The ligand plays a crucial role in catalyst activity.[3] A ligand that is too bulky may hinder substrate binding, while one that is not sufficiently electron-donating may result in a less active catalyst.[1][3] Screen different ligands to find the optimal choice for your specific substrate. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or GC. If the reaction is stalled, a modest increase in temperature may improve the rate. Ensure the reaction is run long enough to reach completion. |
| Acid-Catalyzed Hydrolysis of this compound | This compound is stable to bases but readily hydrolyzes under acidic conditions to form n-butanol and acetaldehyde.[12] Ensure the reaction medium is not acidic, unless required by the mechanism. If acidic byproducts are formed, consider adding a non-coordinating base. |
Data Presentation
Table 1: Catalyst System Performance in Transfer Vinylation of Alcohols with this compound (BVE)
| Entry | Alcohol Substrate | Catalyst System | Time (h) | Yield (%) |
| 1 | 1-Octanol | 0.5 mol % Pd(OAc)₂ / DPP | 2 | 98 |
| 2 | Cyclohexanol | 0.5 mol % Pd(OAc)₂ / DPP | 2 | 96 |
| 3 | Benzyl Alcohol | 0.5 mol % Pd(OAc)₂ / DPP | 2 | 98 |
| 4 | Allyl Alcohol¹ | 0.5 mol % Pd(TFA)₂ / DPP | 4 | 84 |
| 5 | Geraniol | 0.5 mol % Pd(TFA)₂ / DPP | 4 | 91 |
Data adapted from a study on palladium-catalyzed transfer vinylation.[9] Reactions were run at 75 °C with BVE as the vinyl source and solvent. DPP = 4,7-diphenyl-1,10-phenanthroline. ¹Propyl vinyl ether was used instead of BVE for easier product separation.[9]
Table 2: Ligand Effects on Regioselectivity in Rhodium-Catalyzed Hydroformylation of Vinyl Substrates
| Entry | Ligand | Branched/Linear (b/l) Ratio | Enantiomeric Excess (ee, %) |
| 1 | (S,S,R,S)-BettiPhos-A | >1000 | 91.3 |
| 2 | (S,S,R,S)-BettiPhos-B | 477 | 95.1 |
| 3 | PPh₃ | (Lower selectivity)¹ | - |
| 4 | P(OPh)₃ | (Higher selectivity)¹ | - |
Data is illustrative of trends observed in the hydroformylation of vinyl esters and other olefins.[1][13] BettiPhos ligands show exceptionally high regioselectivity for the branched product.[13] ¹For many substrates, phosphite ligands like P(OPh)₃ give higher selectivity for the linear aldehyde compared to more basic phosphine ligands like PPh₃, which often result in faster conversion but lower selectivity.[1]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed α-Arylation of this compound
-
Catalyst Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and 1,3-bis(diphenylphosphino)propane (dppp) (e.g., 0.012 mmol, 1.2 mol%).
-
Reagent Addition: Add the aryl triflate (1.0 mmol), a suitable base (e.g., a proton sponge, 1.2 mmol), and the desired anhydrous solvent (e.g., toluene, 3 mL).
-
Substrate Addition: Add this compound (e.g., 3.0 mmol, 3 equivalents) to the mixture via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them via TLC or GC-MS.[3]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the α-arylated this compound.[3]
Protocol 2: General Procedure for Rhodium-Catalyzed Hydroformylation
-
Apparatus Setup: Assemble a high-pressure autoclave equipped with a magnetic stir bar under an inert atmosphere.
-
Catalyst Precursor and Ligand: In a separate flask under argon, dissolve the rhodium precursor (e.g., Rh(acac)(CO)₂, 0.01 mmol) and the desired phosphine ligand (e.g., 0.04 mmol) in an anhydrous solvent (e.g., toluene, 5 mL).
-
Reaction Loading: Transfer the catalyst solution to the autoclave via cannula. Add the this compound substrate (e.g., 2.0 mmol).
-
Pressurization: Seal the autoclave, purge several times with syngas (CO/H₂), and then pressurize to the desired pressure (e.g., 10-30 bar).
-
Reaction: Heat the autoclave to the target temperature (e.g., 60-80 °C) and stir vigorously for the specified time (e.g., 14-24 hours).
-
Depressurization and Analysis: After the reaction, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood. Analyze an aliquot of the crude reaction mixture by ¹H NMR or GC to determine conversion and the branched-to-linear (b/l) product ratio.[13]
-
Purification: Concentrate the reaction mixture and purify by flash column chromatography to isolate the desired branched aldehyde.
Visualizations
References
- 1. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00662C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Selective Approaches to α‐ and β‐Arylated Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
- 11. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 12. The brief introduction of n-Butyl vinyl ether_Chemicalbook [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl, Ethyl, and Butyl Vinyl Ethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of three common alkyl vinyl ethers: methyl vinyl ether (MVE), ethyl vinyl ether (EVE), and n-butyl vinyl ether (BVE). The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the appropriate vinyl ether for their specific applications, ranging from polymer synthesis to fine chemical manufacturing.
Introduction
Alkyl vinyl ethers are versatile monomers and synthetic intermediates characterized by an electron-rich double bond, making them highly susceptible to electrophilic attack. This inherent reactivity allows them to participate in a variety of chemical transformations, most notably cationic polymerization, acid-catalyzed hydrolysis, and cycloaddition reactions. The nature of the alkyl substituent (methyl, ethyl, or butyl) significantly influences the steric and electronic properties of the vinyl ether, thereby affecting its reaction kinetics and the properties of the resulting products. This guide will delve into a comparative analysis of these three vinyl ethers across these key reaction types.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative and qualitative data on the reactivity of methyl, ethyl, and butyl vinyl ethers. It is important to note that direct comparative studies under identical conditions are not always available in the literature; therefore, some data is compiled from different sources and should be interpreted with this in mind.
Table 1: Cationic Polymerization Reactivity
The reactivity of alkyl vinyl ethers in cationic polymerization is influenced by the electron-donating ability of the alkoxy group, which stabilizes the propagating carbocation. Generally, an increase in the electron-donating inductive effect of the alkyl group leads to a higher polymerization rate.
| Vinyl Ether | Propagation Rate Constant (k_p) (L mol⁻¹ s⁻¹) at 0 °C | Qualitative Reactivity Order | Reference |
| Methyl Vinyl Ether (MVE) | 260 | MVE < EVE < IBVE < IPVE | [1] |
| Ethyl Vinyl Ether (EVE) | ~1,120 (Estimated from relative reactivity) | MVE < EVE < IBVE < IPVE | [1] |
| n-Butyl Vinyl Ether (BVE) | Data not available under identical conditions | Generally more reactive than EVE | [2][3] |
Note: IBVE (isobutyl vinyl ether) and IPVE (isopropyl vinyl ether) are included in the qualitative reactivity order from the source to provide a broader context.
Table 2: Acid-Catalyzed Hydrolysis Reactivity
The acid-catalyzed hydrolysis of vinyl ethers proceeds via protonation of the double bond to form a carbocation intermediate. The stability of this intermediate, influenced by the alkyl group, affects the reaction rate.
| Vinyl Ether | Second-Order Rate Constant (k₂) (M⁻¹ s⁻¹) at 25 °C | Qualitative Reactivity Order | Reference |
| Methyl Vinyl Ether (MVE) | 0.76 | Me < Et < Pr < Bu | [4] |
| Ethyl Vinyl Ether (EVE) | 1.3 | Me < Et < Pr < Bu | [4] |
| n-Butyl Vinyl Ether (BVE) | 2.02 (Acid-catalyzed hydrolysis rate constant) | Me < Et < Pr < Bu | [4][5] |
Table 3: Diels-Alder Cycloaddition Reactivity
In Diels-Alder reactions, vinyl ethers act as electron-rich dienophiles. The electron-donating nature of the alkoxy group enhances their reactivity. While specific kinetic data for the comparison of MVE, EVE, and BVE in Diels-Alder reactions is limited, the general trend is that more electron-donating substituents on the dienophile increase the reaction rate.[6]
| Vinyl Ether | Qualitative Reactivity Trend | Rationale |
| Methyl Vinyl Ether (MVE) | Good | The methoxy group is electron-donating. |
| Ethyl Vinyl Ether (EVE) | Better | The ethoxy group is slightly more electron-donating than the methoxy group. |
| n-Butyl Vinyl Ether (BVE) | Best | The butoxy group has the strongest inductive electron-donating effect of the three. |
Experimental Protocols
The following are detailed methodologies for key experiments involving alkyl vinyl ethers.
Cationic Polymerization of n-Butyl Vinyl Ether
Objective: To synthesize poly(n-butyl vinyl ether) via living cationic polymerization.
Materials:
-
n-Butyl vinyl ether (BVE), distilled from calcium hydride.
-
Initiator system: For example, a combination of a protonic acid (e.g., HCl-BVE adduct) and a Lewis acid (e.g., SnCl₄).
-
Solvent: Dichloromethane (CH₂Cl₂), dried and distilled.
-
Quenching agent: Anhydrous methanol.
-
Inert atmosphere: Nitrogen or Argon.
Procedure:
-
All glassware is flame-dried under vacuum and cooled under an inert atmosphere.
-
The desired amount of initiator (e.g., HCl-BVE adduct) is dissolved in CH₂Cl₂ in a Schlenk flask at the desired temperature (e.g., -78 °C).
-
The Lewis acid (e.g., SnCl₄ in a CH₂Cl₂ solution) is added to the initiator solution and stirred for a few minutes.
-
The purified BVE monomer is then added dropwise to the initiator solution via a syringe.
-
The polymerization is allowed to proceed for a specific time, with samples taken periodically to monitor monomer conversion and polymer molecular weight by techniques such as ¹H NMR and Gel Permeation Chromatography (GPC).
-
The polymerization is terminated by the addition of anhydrous methanol.
-
The polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
-
Characterization of the resulting poly(n-butyl vinyl ether) includes determination of molecular weight (Mn), polydispersity index (PDI) by GPC, and structural analysis by ¹H and ¹³C NMR.
Acid-Catalyzed Hydrolysis of Ethyl Vinyl Ether
Objective: To determine the rate of hydrolysis of ethyl vinyl ether under acidic conditions.
Materials:
-
Ethyl vinyl ether (EVE), purified by distillation.
-
Aqueous acid solution of known concentration (e.g., 0.1 M HCl).
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
Thermostated cell holder.
Procedure:
-
Prepare a stock solution of EVE in a suitable solvent (e.g., acetonitrile).
-
Set the UV-Vis spectrophotometer to a wavelength where the product of hydrolysis (acetaldehyde) has a significant absorbance, while the starting material (EVE) has minimal absorbance.
-
Equilibrate the aqueous acid solution in a quartz cuvette in the thermostated cell holder of the spectrophotometer to the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction by injecting a small aliquot of the EVE stock solution into the cuvette, quickly mixing, and starting the data acquisition.
-
Monitor the increase in absorbance over time.
-
The observed first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation.
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the acid catalyst.
Diels-Alder Reaction of Methyl Vinyl Ether with Maleic Anhydride
Objective: To synthesize the Diels-Alder adduct of methyl vinyl ether and maleic anhydride.
Materials:
-
Methyl vinyl ether (MVE).
-
Maleic anhydride.
-
Dry solvent (e.g., toluene or dichloromethane).
-
Reaction vessel equipped with a magnetic stirrer and a reflux condenser.
-
Inert atmosphere (optional, but recommended to prevent moisture).
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve maleic anhydride in the dry solvent.
-
Cool the solution in an ice bath.
-
Slowly add a molar excess of methyl vinyl ether to the solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and then stir for a specified period (e.g., 24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹H NMR.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the Diels-Alder adduct.
-
The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Cationic Polymerization of Alkyl Vinyl Ethers
Caption: Cationic polymerization of an alkyl vinyl ether.
Acid-Catalyzed Hydrolysis of Alkyl Vinyl Ethers
Caption: Acid-catalyzed hydrolysis of an alkyl vinyl ether.
Diels-Alder Reaction of an Alkyl Vinyl Ether
References
A Comparative Guide to Butyl Vinyl Ether Copolymerization: Reactivity Ratio Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the copolymerization behavior of butyl vinyl ether (BVE) under different polymerization conditions, supported by experimental data. A thorough understanding of reactivity ratios is crucial for designing and synthesizing copolymers with desired properties for various applications, including drug delivery systems and biomaterials.
Introduction to Reactivity Ratios
In copolymerization, reactivity ratios (r) are parameters that describe the relative reactivity of a growing polymer chain radical or ion towards the different monomers present in the reaction mixture. For a binary copolymerization involving two monomers, M₁ and M₂, the reactivity ratios are defined as:
-
r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for the addition of monomer M₁ to a growing chain ending in M₁ (k₁₁) to the rate constant for the addition of monomer M₂ to a growing chain ending in M₁ (k₁₂).
-
r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for the addition of monomer M₂ to a growing chain ending in M₂ (k₂₂) to the rate constant for the addition of monomer M₁ to a growing chain ending in M₂ (k₂₁).
The values of r₁ and r₂ determine the composition and microstructure of the resulting copolymer.
Cationic Copolymerization of this compound
This compound readily undergoes cationic polymerization due to the electron-donating nature of its ether group, which stabilizes the propagating carbocation. This method allows for the formation of copolymers with other vinyl ethers.
Experimental Data: Cationic Copolymerization of n-Butyl Vinyl Ether (M₁)
| Comonomer (M₂) | r₁ (n-BVE) | r₂ | Polymerization Conditions | Reference |
| 2-Chloroethyl vinyl ether | 0.50 | Not Reported | Metallocene-mediated, -10 °C, in acetonitrile | [1] |
| Ethyl vinyl ether | 0.50 | 1.74 | Metallocene-mediated, -10 °C, in acetonitrile | [1] |
Interpretation of Data:
In the cationic copolymerization with 2-chloroethyl vinyl ether and ethyl vinyl ether, the reactivity ratio of n-butyl vinyl ether (r₁) is 0.50.[1] This value, being less than 1, indicates that the growing polymer chain ending in a this compound unit prefers to add the other monomer (either 2-chloroethyl vinyl ether or ethyl vinyl ether) over another this compound monomer. In the case of copolymerization with ethyl vinyl ether, r₂ is 1.74, suggesting that a growing chain ending in an ethyl vinyl ether unit has a higher preference for adding another ethyl vinyl ether monomer.[1]
Free-Radical Copolymerization of this compound
In contrast to its facile cationic polymerization, this compound exhibits a very low tendency to undergo free-radical homopolymerization or copolymerization with many common electron-deficient monomers like acrylates and styrenes.[2] This is attributed to the high electron density of the vinyl group, which makes it less reactive towards electrophilic radicals.
However, this compound can undergo free-radical copolymerization with strongly electron-accepting monomers, such as maleic anhydride. This type of copolymerization often proceeds through the formation of a charge-transfer complex between the electron-rich vinyl ether and the electron-poor comonomer, leading to a highly alternating copolymer structure.[3]
Experimental Data: Free-Radical Copolymerization of this compound (M₁)
| Comonomer (M₂) | r₁ (BVE) | r₂ | Polymerization Conditions | Reference |
| Maleic Anhydride | ~0 | ~0 | AIBN initiator, various solvents | [3][4] |
Interpretation of Data:
The reactivity ratios for the free-radical copolymerization of this compound with maleic anhydride are both close to zero.[3][4] This is a characteristic feature of a highly alternating copolymerization. The product of the reactivity ratios (r₁ * r₂) is much less than 1, indicating a strong tendency for cross-propagation, where each monomer prefers to add to a growing chain ending in the other monomer unit. This results in a copolymer with a regular alternating sequence of this compound and maleic anhydride units. It has been observed that neither this compound nor maleic anhydride readily undergoes free-radical homopolymerization under these conditions.[4]
Experimental Protocols
Determination of Reactivity Ratios for Cationic Copolymerization of n-Butyl Vinyl Ether and 2-Chloroethyl Vinyl Ether
This protocol is a representative example based on metallocene-mediated cationic polymerization.[1]
1. Materials:
-
n-Butyl vinyl ether (BVE), dried over CaH₂ and distilled under reduced pressure.
-
2-Chloroethyl vinyl ether (CEVE), dried over CaH₂ and distilled under reduced pressure.
-
Toluene, dried over sodium/benzophenone and distilled.
-
Initiating system: e.g., Cp₂ZrMe₂/[B(C₆F₅)₄]⁻[Me₂NHPh]⁺ (bis(η⁵-cyclopentadienyl)dimethyl zirconium / tetrakis(pentafluorophenyl)borate dimethylanilinium salt).
-
Methanol for quenching the polymerization.
2. Polymerization Procedure:
-
A series of reactions are set up with varying molar feed ratios of BVE and CEVE (e.g., 20:80, 40:60, 50:50, 60:40, 80:20).
-
The polymerization is carried out in a glovebox or under a dry, inert atmosphere (e.g., argon).
-
In a typical experiment, the initiator components are dissolved in toluene in a Schlenk flask and stirred at room temperature for activation.
-
The flask is then cooled to the desired reaction temperature (e.g., -10 °C).
-
The comonomer mixture is added to the initiator solution via a syringe.
-
The polymerization is allowed to proceed for a short time to ensure low monomer conversion (<10%).
-
The reaction is terminated by adding an excess of cold methanol.
-
The resulting copolymer is isolated by precipitation in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
3. Copolymer Composition Analysis by ¹H NMR:
-
The composition of the purified copolymer is determined using ¹H NMR spectroscopy.
-
The molar fraction of each monomer in the copolymer is calculated by comparing the integration of characteristic proton signals. For the BVE-CEVE system, the signals for the butyl group protons of BVE can be compared with the signals for the chloroethyl group protons of CEVE.
4. Reactivity Ratio Calculation:
-
The reactivity ratios are determined using graphical methods such as the Fineman-Ross or Kelen-Tüdős methods.[5][6] These methods involve plotting functions of the monomer feed composition and the resulting copolymer composition to obtain r₁ and r₂ from the slope and intercept of the resulting straight line.
Determination of Reactivity Ratios for Free-Radical Copolymerization of this compound and Maleic Anhydride
This protocol is a representative example for a system that undergoes alternating copolymerization.[3][4][7]
1. Materials:
-
This compound (BVE), purified as described above.
-
Maleic anhydride (MAn), recrystallized from a suitable solvent (e.g., chloroform) and dried under vacuum.
-
Solvent: e.g., 1,4-dioxane, chloroform, or methyl ethyl ketone.
-
Initiator: e.g., Azobisisobutyronitrile (AIBN), recrystallized from methanol.
2. Polymerization Procedure:
-
A series of polymerizations are conducted with different initial molar ratios of BVE and MAn.
-
In a typical setup, the monomers and AIBN are dissolved in the chosen solvent in a reaction vessel.
-
The solution is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit free-radical polymerization.
-
The reaction vessel is then sealed under an inert atmosphere and placed in a thermostatically controlled bath at the desired temperature (e.g., 60-70 °C) to initiate the polymerization.
-
The reaction is stopped at low conversion (<10%) by rapid cooling and addition of an inhibitor (e.g., hydroquinone).
-
The copolymer is isolated by precipitation in a non-solvent (e.g., diethyl ether), filtered, and dried.
3. Copolymer Composition Analysis by ¹H NMR:
-
The copolymer composition is determined by ¹H NMR spectroscopy.
-
The molar ratio of BVE to MAn in the copolymer is calculated by integrating the characteristic proton signals of each monomer unit in the polymer backbone.
4. Reactivity Ratio Calculation:
-
The reactivity ratios are calculated using the Fineman-Ross or Kelen-Tüdős methods as described for the cationic polymerization. For highly alternating systems where both r₁ and r₂ are very small, these methods can still be applied to confirm the alternating nature of the copolymerization.
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflows for determining reactivity ratios.
Caption: General experimental workflow for reactivity ratio determination.
Caption: Comparison of cationic and free-radical copolymerization pathways for BVE.
Conclusion
The choice of polymerization method significantly impacts the copolymerization behavior of this compound and the resulting copolymer structure. Cationic polymerization is a versatile method for producing random or statistical copolymers of BVE with other vinyl ethers. In contrast, free-radical polymerization of BVE is generally unfavorable except when paired with strongly electron-accepting comonomers like maleic anhydride, which leads to the formation of highly alternating copolymers. The determination of reactivity ratios through well-defined experimental protocols and subsequent analysis is essential for controlling the composition and properties of this compound copolymers for advanced applications.
References
- 1. Statistical Copolymers of n-Butyl Vinyl Ether and 2-Chloroethyl Vinyl Ether via Metallocene-Mediated Cationic Polymerization. A Scaffold for the Synthesis of Graft Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic study of this compound and maleic anhydride copolymerization - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vinyl Ether Maleic Acid Polymers: Tunable Polymers for Self-assembled Lipid Nanodiscs and Environments for Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Poly(vinyl ethers)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of various poly(vinyl ethers) (PVEs), a class of polymers with significant applications in the biomedical field, including as adhesives, coatings, and in drug delivery systems. Understanding the thermal properties of these polymers is crucial for defining their processing parameters and ensuring their stability during manufacturing, storage, and application. This document summarizes key thermal decomposition data obtained through thermogravimetric analysis (TGA) and outlines the experimental protocols for reproducibility.
Comparative Thermal Stability Analysis
The thermal stability of PVEs is intrinsically linked to the chemical structure of their pendant alkyl ether side chains. Variations in the size and branching of these side groups influence the polymer's degradation profile. The following table summarizes the key thermal decomposition temperatures for a selection of common PVEs.
| Polymer | Side Chain Structure | Onset Decomposition Temperature (T₅%) (°C) | Temperature of Maximum Decomposition Rate (Tₘₐₓ) (°C) |
| Poly(methyl vinyl ether) (PMVE) | -CH₃ | ~300 | ~390 |
| Poly(ethyl vinyl ether) (PEVE) | -CH₂CH₃ | ~320 | 380 - 418[1] |
| Poly(isobutyl vinyl ether) (PIBVE) | -CH₂CH(CH₃)₂ | ~310 | ~375 |
| Poly(tert-butyl vinyl ether) (PtBVE) | -C(CH₃)₃ | ~250 | ~300 |
Note: The provided temperature ranges can be influenced by factors such as the polymer's molecular weight, polydispersity, and the specific experimental conditions of the TGA analysis (e.g., heating rate, atmosphere).
Experimental Protocols
The data presented in this guide is typically obtained using Thermogravimetric Analysis (TGA). A detailed methodology for a representative TGA experiment is provided below.
Thermogravimetric Analysis (TGA)
-
Instrument: A thermogravimetric analyzer equipped with a high-precision microbalance and a programmable furnace.
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is placed in an inert sample pan, commonly made of alumina or platinum.
-
Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen, at a typical flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.[1]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.[2]
-
Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is typically presented as a TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass loss vs. temperature).[3]
-
Data Analysis:
-
Onset Decomposition Temperature (T₅%): The temperature at which a 5% weight loss of the sample is observed.
-
Temperature of Maximum Decomposition Rate (Tₘₐₓ): The temperature at which the rate of weight loss is at its maximum, determined from the peak of the DTG curve.[3]
-
Thermal Degradation Pathway of Poly(vinyl ethers)
The thermal degradation of poly(alkyl vinyl ethers) in an inert atmosphere is understood to proceed primarily through a chain-scission mechanism. The process is initiated by the cleavage of the polymer backbone, followed by a series of reactions that lead to the formation of volatile products. The stability of the resulting carbocation intermediates, influenced by the nature of the alkyl side group, plays a significant role in the overall thermal stability of the polymer.
References
A Comparative Guide to Butyl Vinyl Ether and Its Alternatives for Researchers and Developers
An objective analysis of the experimental data for butyl vinyl ether and its common alternatives—ethyl vinyl ether, isothis compound, and tert-butyl vinyl ether—reveals key performance differences crucial for applications in polymerization, organic synthesis, and drug development. This guide provides a comprehensive cross-verification of experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal vinyl ether for their specific needs.
Physical and Chemical Properties: A Side-by-Side Comparison
The selection of a vinyl ether often begins with an evaluation of its fundamental physical and chemical properties. These properties influence reaction conditions, handling procedures, and the characteristics of the final products. The following table summarizes key experimental data for n-butyl vinyl ether and its common alternatives.
| Property | n-Butyl Vinyl Ether | Ethyl Vinyl Ether | Isothis compound | tert-Butyl Vinyl Ether |
| Molecular Formula | C₆H₁₂O | C₄H₈O | C₆H₁₂O | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol | 72.11 g/mol | 100.16 g/mol | 100.16 g/mol |
| Boiling Point | 94 °C[1] | 33 °C[2] | 83 °C | 75 °C |
| Melting Point | -92 °C[1] | -116 °C[2] | -112 °C | - |
| Density | 0.774 g/mL at 25 °C[1] | 0.7589 g/mL at 25 °C[2] | 0.769 g/mL at 25 °C | 0.762 g/mL at 25 °C |
| Solubility in Water | 0.10% by weight at 20 °C | 8.3 g/L at 15 °C[2] | 0.7 g/L at 25 °C | Slightly soluble |
| Flash Point | -9 °C[3] | -45 °C[4] | -15 °C | -17.22 °C |
| Refractive Index (n²⁰/D) | 1.400 | - | 1.395 | 1.3965-1.4005 |
Reactivity in Cationic Polymerization
Vinyl ethers are highly reactive monomers in cationic polymerization, a process widely used to produce a variety of polymers with applications in adhesives, coatings, and lubricants.[5][6] The reactivity of the vinyl ether is significantly influenced by the steric and electronic effects of the alkyl group.
Reactivity Ratios: In copolymerization, reactivity ratios indicate the relative tendency of a monomer to react with a growing polymer chain ending in the same or a different monomer unit. A study on the cationic copolymerization of ethyl vinyl ether (EVE) and n-butyl vinyl ether (BVE) initiated by a metallocene system found that EVE was significantly more reactive than BVE, with reactivity ratios of rEVE = 1.74 and rBVE = 0.50.[5][7] Another study comparing propyl vinyl ether (PVE), n-butyl vinyl ether (nBVE), and isothis compound (iBVE) in copolymerization with 2,3-dihydrofuran found the following order of reactivity: PVE < nBVE < iBVE.[8] This suggests that increasing the electron-donating ability and steric bulk of the alkyl group can influence the monomer's reactivity.
Experimental Protocol: Cationic Polymerization of n-Butyl Vinyl Ether
This protocol describes a typical laboratory-scale cationic polymerization of n-butyl vinyl ether using a Lewis acid catalyst.
Materials:
-
n-Butyl vinyl ether (BVE), freshly distilled over calcium hydride.
-
Toluene, dried over sodium/benzophenone.
-
Tin(IV) chloride (SnCl₄) solution in hexane (e.g., 1.0 M).
-
Methanol.
-
Dry nitrogen or argon gas.
-
Schlenk flask and other oven-dried glassware.
Procedure:
-
Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).
-
Using a syringe, transfer 10 mL of dry toluene into the flask.
-
Cool the flask to the desired reaction temperature (e.g., 0 °C) using an ice-water bath.
-
Add 2.0 g of freshly distilled n-butyl vinyl ether to the cooled toluene with stirring.
-
Initiate the polymerization by adding a catalytic amount of the SnCl₄ solution (e.g., 0.1 mL of a 1.0 M solution) dropwise via syringe.
-
A rapid increase in viscosity is typically observed, indicating polymerization. Allow the reaction to proceed for a predetermined time (e.g., 30 minutes).
-
Quench the polymerization by adding 1 mL of methanol.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the resulting poly(n-butyl vinyl ether) by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Application in Organic Synthesis: Alcohol Protecting Groups
Vinyl ethers are valuable reagents for the protection of hydroxyl groups in multi-step organic syntheses. They react with alcohols under acidic catalysis to form acetals, which are stable to a wide range of non-acidic reagents. The choice of vinyl ether can influence the ease of protection and the stability of the resulting acetal. Ethyl vinyl ether is commonly used for this purpose due to its high reactivity and the formation of a relatively stable acetal.[2] this compound can also be employed, offering a higher boiling point which can be advantageous in certain applications.
Experimental Protocol: Protection of a Primary Alcohol using n-Butyl Vinyl Ether
This protocol provides a general procedure for the protection of a primary alcohol as its 1-butoxyethyl (BOE) ether.
Materials:
-
A primary alcohol (e.g., benzyl alcohol).
-
n-Butyl vinyl ether.
-
Pyridinium p-toluenesulfonate (PPTS) or another mild acid catalyst.
-
Dichloromethane (DCM), anhydrous.
-
Saturated aqueous sodium bicarbonate solution.
-
Brine.
-
Anhydrous magnesium sulfate.
Procedure:
-
To a solution of the primary alcohol (1.0 equivalent) in anhydrous DCM, add n-butyl vinyl ether (1.2 equivalents).
-
Add a catalytic amount of PPTS (0.05 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude protected alcohol.
-
Purify the product by flash column chromatography on silica gel if necessary.
Deprotection: The 1-butoxyethyl protecting group can be readily removed under mild acidic conditions, such as treatment with acetic acid in a mixture of tetrahydrofuran and water.
Toxicological and Safety Profile
A critical aspect of selecting a chemical for any application is its safety profile. The following table provides a summary of available toxicological data for n-butyl vinyl ether and its alternatives. It is important to note that all vinyl ethers are flammable and can form explosive peroxides upon exposure to air, requiring careful handling and storage.
| Compound | LD₅₀ (Oral, Rat) | LD₅₀ (Dermal, Rabbit) | Inhalation Hazards |
| n-Butyl Vinyl Ether | 10,000 mg/kg[3] | 4,240 µL/kg[3] | May cause dizziness and lightheadedness.[9][10] |
| Ethyl Vinyl Ether | > 4 g/kg (for methyl vinyl ether)[2] | - | CNS depression, anesthetic effects.[2] |
| Isothis compound | - | - | Irritating to skin and eyes. |
| tert-Butyl Vinyl Ether | - | - | - |
Applications in Coatings and Adhesives
Polymers derived from vinyl ethers are valued in the coatings and adhesives industries for their flexibility, adhesion, and chemical resistance.[6][11] Poly(n-butyl vinyl ether) is used as a modifier for synthetic resins to improve properties like aging resistance and gloss.[12] Poly(isothis compound) is noted for its excellent flexibility and is used in coatings and adhesives requiring strong bonding and durability.[6] The choice of vinyl ether monomer allows for the tuning of the final polymer's properties to meet the demands of specific applications. For instance, the longer alkyl chain of this compound can impart greater hydrophobicity and flexibility to the resulting polymer compared to the polymer derived from ethyl vinyl ether.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl vinyl ether - Wikipedia [en.wikipedia.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. mdpi.com [mdpi.com]
- 6. Poly (Isothis compound) | CAS 9003-44-5 | COnnect Chemicals [connectchemicals.com]
- 7. Statistical Copolymers of n-Butyl Vinyl Ether and 2-Chloroethyl Vinyl Ether via Metallocene-Mediated Cationic Polymerization. A Scaffold for the Synthesis of Graft Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]
- 10. nj.gov [nj.gov]
- 11. Details [connectchemicals.com]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
Assessing the Purity of Butyl Vinyl Ether: A Comparative Guide to ¹H NMR Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a critical step in guaranteeing the reliability and reproducibility of experimental results. Butyl vinyl ether, a common monomer and reagent in organic synthesis, is no exception. This guide provides a comprehensive comparison of ¹H NMR spectroscopy with other analytical techniques for determining the purity of this compound, supported by experimental protocols and data presentation.
¹H NMR Spectroscopy for Purity Determination
¹H NMR spectroscopy is a powerful technique for the structural elucidation and quantification of organic molecules.[1] Its ability to provide information on the chemical environment of each proton in a molecule makes it an excellent tool for identifying and quantifying impurities.
Expected ¹H NMR Spectrum of Pure this compound
The ¹H NMR spectrum of pure this compound exhibits a distinct set of signals corresponding to the different protons in the molecule. The expected chemical shifts (δ) in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS), are summarized in the table below. The data is based on a spectrum recorded in deuterated chloroform (CDCl₃).[2]
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| =CH-O- | 6.46 | Doublet of doublets | 1H |
| trans =CH₂ | 4.17 | Doublet of doublets | 1H |
| cis =CH₂ | 3.96 | Doublet of doublets | 1H |
| -O-CH₂- | 3.68 | Triplet | 2H |
| -CH₂- | 1.61 | Multiplet | 2H |
| -CH₂- | 1.39 | Multiplet | 2H |
| -CH₃ | 0.94 | Triplet | 3H |
Common Impurities and Their ¹H NMR Signals
Impurities in this compound can arise from its synthesis or degradation. Common impurities include butanol, water, and polymers. Their characteristic ¹H NMR signals can be used for their identification and quantification.
| Potential Impurity | Characteristic ¹H NMR Signals (in CDCl₃) |
| n-Butanol | ~3.6 ppm (t, 2H, -CH₂OH), ~1.5 ppm (m, 2H), ~1.4 ppm (m, 2H), ~0.9 ppm (t, 3H, -CH₃) |
| Water | Variable, typically 1.5-4.7 ppm (broad singlet) depending on solvent and concentration |
| Poly(this compound) | Broad signals in the regions of the monomer peaks, lacking sharp, well-defined multiplets |
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool, other analytical techniques can also be employed to assess the purity of this compound. The table below compares ¹H NMR with Gas Chromatography (GC) and Fourier-Transform Infrared Spectroscopy (FTIR).
| Analytical Technique | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | - Provides structural information for impurity identification.- Quantitative, allowing for the determination of impurity concentration.[1][3]- Non-destructive. | - Lower sensitivity compared to GC for volatile impurities.- Requires deuterated solvents.[4][5]- Can be expensive to acquire and maintain. |
| Gas Chromatography (GC) | - High sensitivity for volatile impurities.- Excellent separation capabilities for complex mixtures.- Well-established and widely available. | - Does not provide definitive structural information without a mass spectrometer (GC-MS).- Requires calibration with standards for quantification.- Destructive to the sample. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - Fast and simple to perform.- Good for identifying functional groups present in impurities.- Can be used for quantitative analysis with calibration. | - Less specific than NMR; overlapping signals can be difficult to interpret.- Not ideal for quantifying low levels of impurities.- Water can be a significant interference. |
Experimental Protocol for Quantitative ¹H NMR (qNMR) Analysis
This protocol outlines the steps for determining the purity of this compound using quantitative ¹H NMR (qNMR) with an internal standard.
1. Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes[4]
-
Volumetric flasks and pipettes
-
Analytical balance
2. Sample Preparation:
-
Accurately weigh a known amount of the internal standard (e.g., 10 mg) into a clean, dry vial.[6]
-
Accurately weigh a known amount of the this compound sample (e.g., 50 mg) into the same vial.
-
Dissolve the mixture in a known volume of CDCl₃ (e.g., 0.7 mL).[4][5]
-
Transfer the solution to an NMR tube. If any solid particles are present, filter the solution through a small cotton plug in a Pasteur pipette.[5][7]
3. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.
-
Ensure the following parameters are optimized for quantitative analysis:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard. A d1 of 30-60 seconds is often sufficient.
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the peaks used in quantification).
-
Digital Resolution: Ensure adequate digital resolution by using a sufficient number of data points.
-
4. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from this compound (e.g., the doublet of doublets at 6.46 ppm) and a signal from the internal standard.
-
Calculate the purity of the this compound using the following equation:
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the internal standard signal
-
MW_analyte = Molecular weight of the analyte
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Workflow for ¹H NMR Purity Analysis
The following diagram illustrates the logical workflow for assessing the purity of this compound using ¹H NMR.
By following the detailed protocol and understanding the comparative advantages of ¹H NMR, researchers can confidently assess the purity of this compound, ensuring the integrity of their scientific endeavors.
References
- 1. emerypharma.com [emerypharma.com]
- 2. n-Butyl vinyl ether(111-34-2) 1H NMR spectrum [chemicalbook.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. How To [chem.rochester.edu]
A Comparative Guide to Lewis Acid Catalysts for Butyl Vinyl Ether Polymerization
For Researchers, Scientists, and Drug Development Professionals
The cationic polymerization of butyl vinyl ether (BVE) is a critical process for the synthesis of poly(this compound), a polymer with diverse applications in adhesives, sealants, and as a viscosity modifier. The choice of Lewis acid catalyst plays a pivotal role in determining the molecular weight, polydispersity, and overall control of the polymerization process. This guide provides an objective comparison of various Lewis acid catalysts for the polymerization of this compound, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Lewis Acid Catalysts
The efficacy of a Lewis acid catalyst in the polymerization of this compound is primarily assessed by its ability to produce polymers with a controlled molecular weight (Mn) and a narrow molecular weight distribution, or polydispersity index (PDI, Mw/Mn). A lower PDI value (closer to 1.0) indicates a more controlled polymerization, yielding polymer chains of similar lengths.
The following table summarizes the performance of various Lewis acid catalysts in the polymerization of isothis compound (IBVE), a common isomer of BVE, under comparable conditions.
| Lewis Acid | Temperature (°C) | Mn ( g/mol ) | Mw/Mn (PDI) | Remarks |
| SnCl₄ | -30 | - | < 1.1 | Well-controlled polymerization with narrow MWD.[1] |
| -78 | - | < 1.1 | Very narrow MWD achieved at lower temperatures.[1] | |
| EtAlCl₂ | -30 | Uncontrolled | Broad | Extremely rapid and uncontrolled polymerization.[1] |
| TiCl₄ | -30 | Uncontrolled | Broad | Extremely rapid and uncontrolled polymerization.[1] |
| FeCl₃ | -78 | - | Relatively Narrow | Relatively narrow MWD achieved at very low temperatures.[1] |
| GaCl₃ | -78 | - | Relatively Narrow | Relatively narrow MWD achieved at very low temperatures.[1] |
| B(C₆F₅)₃/Et₂O | 20 | - | Narrow | Used in aqueous suspension polymerization.[2] |
Note: The data for SnCl₄, EtAlCl₂, TiCl₄, FeCl₃, and GaCl₃ were obtained from the polymerization of isothis compound (IBVE) in toluene.[1] The molecular weights were not explicitly provided in a comparable format in the source material, but the control over the polymerization and the resulting polydispersity were highlighted.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for the cationic polymerization of this compound.
Materials and General Procedure
-
Monomer: Isothis compound (IBVE) or n-butyl vinyl ether (nBVE) is typically distilled twice over calcium hydride to remove impurities and moisture.
-
Solvent: Toluene is a common solvent and is dried by passing it through solvent purification columns before use.
-
Initiator: An initiator such as the adduct of isothis compound and HCl (IBVE-HCl) is often used.
-
Lewis Acids: Lewis acids like tin(IV) chloride (SnCl₄), ethylaluminum dichloride (EtAlCl₂), titanium(IV) chloride (TiCl₄), iron(III) chloride (FeCl₃), and gallium(III) chloride (GaCl₃) are used as received or prepared as stock solutions in appropriate anhydrous solvents.
-
Polymerization: The polymerization is carried out under a dry nitrogen atmosphere in a baked glass tube to exclude moisture, which can terminate the polymerization. The reaction is typically initiated by adding the Lewis acid solution to a cooled solution of the monomer and initiator in the chosen solvent.
-
Termination and Recovery: The polymerization is terminated by adding a quenching agent like methanol. The polymer is then recovered, for example, by precipitation in methanol, followed by drying under vacuum.
-
Analysis: The number-average molecular weight (Mn) and the molecular weight distribution (Mw/Mn) of the resulting polymers are determined by gel permeation chromatography (GPC) calibrated with polystyrene standards.[1]
Specific Protocol for Polymerization using SnCl₄
This protocol describes the living cationic polymerization of vinyl ethers using SnCl₄ without any added Lewis base.[1]
-
Preparation: In a baked glass tube under a dry nitrogen atmosphere, a solution of the initiator (e.g., IBVE-HCl, 4.0 mM) and the monomer (e.g., isothis compound, 0.76 M) in toluene is prepared.
-
Initiation: The solution is cooled to the desired temperature (e.g., -30 °C or -78 °C). The polymerization is initiated by adding a pre-cooled solution of SnCl₄ (5.0 mM) in a suitable solvent.
-
Polymerization: The reaction proceeds rapidly.
-
Termination and Analysis: The polymerization is quenched, and the polymer is isolated and analyzed as described in the general procedure.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: General mechanism of cationic polymerization of this compound initiated by a Lewis acid.
Caption: Experimental workflow for comparing the performance of different Lewis acid catalysts.
References
A Researcher's Guide to Spectroscopic Validation of Copolymer Composition
For researchers, scientists, and drug development professionals, accurately determining the composition of a copolymer is a critical step in material characterization and quality control. Spectroscopic methods offer a suite of powerful, non-destructive techniques for this purpose. This guide provides a comparative overview of four common spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy—supported by experimental data and detailed protocols to aid in technique selection and implementation.
The choice of spectroscopic technique for copolymer analysis is dictated by the specific characteristics of the monomers, the desired level of accuracy, and the nature of the sample. While Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is often considered the gold standard for its high accuracy in determining molar ratios, other techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide valuable qualitative and quantitative information, especially for rapid screening and in-line process monitoring.[1] Ultraviolet-Visible (UV-Vis) spectroscopy is a viable option for copolymers containing a UV-active chromophore.
Comparative Analysis of Spectroscopic Methods
The following table summarizes the key performance characteristics of NMR, FTIR, Raman, and UV-Vis spectroscopy for the quantitative analysis of copolymer composition.
| Spectroscopic Method | Principle | Sample Type | Typical Accuracy | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. The chemical shift of nuclei is sensitive to their local electronic environment, allowing for the identification and quantification of different monomer units. | Solution | High (<2% error)[2] | Provides absolute molar composition without the need for calibration standards.[1] Offers detailed structural information, including monomer sequencing and stereoregularity.[1] | Lower sensitivity compared to other techniques. Can be expensive and require specialized facilities. Resonance signals from polymer repeating units can be broad.[3] |
| Fourier-Transform Infrared (FTIR) | Measures the absorption of infrared radiation by molecular vibrations. Specific functional groups absorb at characteristic frequencies, allowing for the identification and quantification of monomer units.[4] | Solid (films, powders), Liquid (solutions) | Good (2-5% error with calibration)[5] | Fast and relatively inexpensive. Versatile for various sample types. Can be coupled with other techniques like Gel Permeation Chromatography (GPC-FTIR) for compositional analysis across molecular weight distributions.[6] | Requires calibration with standards of known composition for accurate quantification.[7] Overlapping absorption bands can complicate analysis in complex copolymers.[8] Water and CO₂ interference can be an issue. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. The frequency shift of the scattered light corresponds to the vibrational modes of the molecules. | Solid, Liquid, Gas | Good (2-5% error with calibration)[9] | Minimal sample preparation required.[2] Water is a weak Raman scatterer, making it suitable for aqueous solutions. Non-destructive and can be used for in-line process monitoring.[10] | Can be affected by fluorescence from the sample or impurities.[2] Generally weaker signal than FTIR, may require longer acquisition times. Requires calibration for quantitative analysis. |
| Ultraviolet-Visible (UV-Vis) | Measures the absorption of ultraviolet and visible light, which causes electronic transitions in molecules with chromophores. | Solution | Fair to Good (5-10% error with calibration) | Simple, rapid, and inexpensive. Highly sensitive for copolymers with strong chromophores. Can be used as a detector in liquid chromatography.[11] | Limited to copolymers where at least one monomer has a distinct UV-Vis absorbing chromophore.[12] Band shifts and solvent effects can complicate analysis.[12] Quantitative analysis can be challenging due to overlapping absorption bands.[13] |
Experimental Protocols
Detailed methodologies for each spectroscopic technique are provided below to guide researchers in their experimental design.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molar composition of a copolymer using ¹H NMR.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the copolymer sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The solvent should completely dissolve the polymer and not have signals that overlap with the key polymer resonances.
-
Ensure the solution is homogeneous. Gentle vortexing or sonication may be used if necessary.
-
-
Instrument Setup:
-
Use a benchtop or high-field NMR spectrometer.[14]
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Set the appropriate acquisition parameters, including the number of scans (typically 16-64 for sufficient signal-to-noise), relaxation delay (D1, typically 1-5 seconds to ensure full relaxation of protons), and pulse width.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum of the copolymer solution.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the signals corresponding to the unique protons of each monomer unit. Ensure that the integrated regions are well-separated and do not overlap with solvent or impurity peaks.[1]
-
Calculate the molar ratio of the monomers using the following formula: Molar Ratio (Monomer 1 / Monomer 2) = (Integral of Monomer 1 Peak / Number of Protons for that Peak) / (Integral of Monomer 2 Peak / Number of Protons for that Peak)[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To quantify the composition of a copolymer using a calibration curve.
Methodology:
-
Preparation of Standards:
-
Prepare a series of physical blends of the two homopolymers or a series of copolymers with known compositions (determined by a primary method like NMR) covering the expected compositional range of the unknown samples.
-
-
Sample Preparation:
-
For solid samples, prepare thin films of uniform thickness by solution casting or melt pressing. Alternatively, prepare KBr pellets.
-
For solutions, dissolve the standards and unknown samples in a suitable solvent that does not absorb in the spectral regions of interest. Use a fixed-pathlength liquid cell.
-
-
Instrument Setup:
-
Use an FTIR spectrometer with a suitable detector (e.g., DTGS or MCT).
-
Collect a background spectrum of the empty sample holder (for films) or the solvent-filled cell (for solutions).
-
-
Data Acquisition:
-
Acquire the FTIR spectra of the standards and the unknown sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing and Analysis:
-
Identify unique and well-resolved absorption bands for each monomer unit.
-
Perform baseline correction for all spectra.
-
Measure the absorbance (peak height or area) of the characteristic peaks for each monomer in the standards.
-
Calculate the ratio of the absorbances of the two monomer peaks for each standard.
-
Create a calibration curve by plotting the absorbance ratio against the known composition ratio of the standards.[5]
-
Measure the absorbance ratio for the unknown sample and determine its composition from the calibration curve.
-
Raman Spectroscopy
Objective: To determine the copolymer composition using a calibration-based method.
Methodology:
-
Preparation of Standards:
-
Prepare a set of standards with known compositions, similar to the FTIR method.
-
-
Sample Preparation:
-
Samples can be analyzed directly as solids (powders, films) or in solution. Place the sample on a microscope slide or in a suitable vial. For solutions, deuterated solvents can be used to minimize solvent interference in the C-H stretching region.[15]
-
-
Instrument Setup:
-
Use a Raman spectrometer with a laser excitation source appropriate for the sample to avoid fluorescence (e.g., 532 nm, 785 nm).
-
Calibrate the spectrometer using a standard like silicon.
-
Optimize the laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample damage.
-
-
Data Acquisition:
-
Acquire the Raman spectra of the standards and the unknown sample.
-
-
Data Processing and Analysis:
-
Perform baseline correction and cosmic ray removal if necessary.
-
Identify characteristic Raman bands for each monomer.
-
Measure the intensity (peak height or area) of these bands.
-
Create a calibration curve by plotting the ratio of the intensities of the characteristic peaks against the known composition ratio of the standards.[16]
-
Alternatively, use a partial least squares (PLS) regression model built from the spectra of the standards to predict the composition of the unknown sample.[15]
-
Determine the composition of the unknown sample using the established calibration or PLS model.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the composition of a copolymer containing a UV-Vis active monomer.
Methodology:
-
Preparation of Standards:
-
Prepare a series of copolymer standards with known compositions or solutions of the UV-active homopolymer at different known concentrations.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the standards and the unknown copolymer in a suitable solvent that is transparent in the wavelength range of interest.
-
Prepare a series of dilutions if necessary to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use matched quartz cuvettes (typically 1 cm path length).
-
Blank the instrument with the pure solvent.
-
-
Data Acquisition:
-
Acquire the UV-Vis absorption spectra of the standard solutions and the unknown sample solution.
-
Identify the wavelength of maximum absorbance (λ_max) for the UV-active monomer.
-
-
Data Processing and Analysis:
-
Create a calibration curve by plotting the absorbance at λ_max against the known concentration of the UV-active monomer in the standard solutions (Beer-Lambert Law).
-
Measure the absorbance of the unknown copolymer solution at the same λ_max.
-
Calculate the concentration of the UV-active monomer in the unknown sample solution using the calibration curve.
-
Knowing the total concentration of the copolymer solution, calculate the weight or mole percentage of the UV-active monomer.[12]
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for copolymer composition validation and a decision-making pathway for selecting the appropriate spectroscopic technique.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Simple method for the quantitative analysis of thin copolymer films on substrates by infrared spectroscopy using direct calibration - Analytical Methods (RSC Publishing) DOI:10.1039/C7AY01748K [pubs.rsc.org]
- 5. sciepub.com [sciepub.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. scribd.com [scribd.com]
- 8. Quantitative Analysis From Ftir | PPT [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. mdpi.com [mdpi.com]
- 14. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. ijaasr.dvpublication.com [ijaasr.dvpublication.com]
Butyl Vinyl Ether vs. Other Reactive Diluents in Coatings: A Comparative Guide
In the formulation of high-performance coatings, reactive diluents play a pivotal role in reducing viscosity, enhancing application properties, and participating in the curing process to become an integral part of the final film. This guide provides an objective comparison of butyl vinyl ether (BVE) with other common reactive diluents, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal candidate for their specific coating applications.
Executive Summary
This compound stands out as a versatile reactive diluent, particularly in UV-curable and epoxy systems. Its key advantages include exceptional viscosity reduction, rapid curing capabilities, and the ability to enhance flexibility. However, its performance must be weighed against other classes of reactive diluents, such as acrylates and glycidyl ethers, which offer their own unique sets of properties. This guide delves into a detailed comparison of these alternatives, presenting quantitative data and experimental protocols to inform formulation decisions.
Comparative Performance Data
The selection of a reactive diluent significantly impacts the uncured and cured properties of a coating. The following tables summarize the performance of this compound in comparison to other commonly used reactive diluents.
Table 1: Viscosity Reduction Efficiency
A primary function of a reactive diluent is to lower the viscosity of the resin system, facilitating easier application. The data below compares the efficiency of various reactive diluents in reducing the viscosity of a standard epoxy resin.[1]
| Reactive Diluent | Chemical Class | Functionality | Intrinsic Viscosity (mPa·s) | Viscosity of Coating (mPa·s) |
| This compound | Vinyl Ether | Monofunctional | ~3 | Data not available in the same direct comparison |
| Butyl Glycidyl Ether (660A) | Glycidyl Ether | Monofunctional | 3 | 4900 |
| C12-C14 Alkyl Glycidyl Ether (90) | Glycidyl Ether | Monofunctional | 13 | 5600 |
| Polypropylene Glycol Diglycidyl Ether (3601) | Glycidyl Ether | Difunctional | 50 | 8400 |
| Trimethylolpropane Triglycidyl Ether (6360) | Glycidyl Ether | Trifunctional | 180 | 20160 |
Note: The dilution capability of monofunctional short-chain reactive diluents like Butyl Glycidyl Ether is generally higher than that of long-chain, difunctional, and trifunctional alternatives.[1] While direct comparative viscosity data for BVE in this specific epoxy system was not found, its low intrinsic viscosity suggests a strong dilution effect.
Table 2: Impact on Cured Coating Properties
The choice of reactive diluent also influences the final mechanical properties of the cured coating. The following table presents a qualitative and quantitative comparison of how different reactive diluents affect key performance indicators.
| Property | This compound | Acrylate Monomers (e.g., HDDA, TMPTA) | Glycidyl Ethers (e.g., BGE) | Hydroxythis compound (HBVE) |
| Curing Speed | Fast (especially in cationic UV curing) | Fast (in free-radical UV curing) | Varies with curing agent | Fast |
| Hardness | Can reduce hardness, increases flexibility | Generally increases hardness | Can reduce hardness | Moderate |
| Adhesion | Good | Good, can be formulation dependent | Good | Excellent |
| Flexibility | Excellent | Can be brittle depending on functionality | Good | Good |
| Impact Strength | Increases | Can decrease | Increases | Good |
| Chemical Resistance | Good | Excellent | Good | Good |
Experimental Protocols
To ensure accurate and reproducible comparison of reactive diluents, standardized testing methodologies are crucial. The following are detailed protocols for key experiments based on widely accepted industry standards.
Viscosity Measurement
Standard: ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.[2]
Objective: To determine the apparent viscosity of the coating formulation.
Apparatus:
-
Rotational viscometer (e.g., Brookfield type)
-
Appropriate spindle for the expected viscosity range
-
Temperature-controlled water bath
-
Beaker
Procedure:
-
Sample Preparation: Ensure the coating formulation is homogeneous and free of air bubbles.
-
Temperature Control: Equilibrate the sample to the specified temperature (e.g., 25 °C ± 0.5 °C) using the water bath.
-
Spindle Selection: Choose a spindle and rotational speed that will give a torque reading between 10% and 95% of the instrument's full-scale range.[3]
-
Measurement: a. Immerse the spindle into the center of the sample up to the marked immersion groove. b. Allow the spindle to rotate at the selected speed until a stable reading is obtained. c. Record the viscosity value in mPa·s.
-
Shear Thinning Evaluation (Optional): Measure the viscosity at a series of increasing and then decreasing rotational speeds to assess the shear-thinning and thixotropic behavior of the formulation.[4]
Curing Kinetics (DSC Analysis)
Objective: To evaluate the curing behavior and determine the reaction enthalpy of the coating formulation upon UV exposure.
Apparatus:
-
Differential Scanning Calorimeter (DSC) equipped with a UV light source (Photo-DSC).[5][6][7]
-
Hermetic aluminum pans
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the uncured coating into a DSC pan.
-
Instrument Setup: a. Place the sample pan and an empty reference pan into the DSC cell. b. Set the initial temperature and allow the system to equilibrate.
-
Isothermal Curing: a. Maintain the sample at a constant temperature (e.g., 25 °C). b. Expose the sample to a UV light source of a specific intensity and duration. c. Record the heat flow as a function of time. The exothermic peak represents the curing reaction.
-
Data Analysis: a. Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH). b. The rate of cure can be determined from the slope of the heat flow curve.[8]
Mechanical Properties of Cured Films
The following tests are performed on cured coating films applied to a suitable substrate and conditioned according to standard procedures.
-
Adhesion:
-
Cross-Cut Test (ASTM D3359): A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then removed. Adhesion is assessed based on the amount of coating removed.[8][9][10][11][12]
-
Pull-Off Adhesion Test (ASTM D7234): A loading fixture is glued to the coating surface, and a tensile force is applied until the fixture is pulled off. The force required to detach the coating is a measure of its adhesion strength.[13][14][15][16][17]
-
-
Hardness:
-
Flexibility:
-
Impact Resistance:
-
Abrasion Resistance:
-
Gloss:
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key relationships and decision-making pathways in the selection and use of reactive diluents.
Conclusion
This compound is a highly effective reactive diluent, particularly valued for its exceptional viscosity-reducing power and its ability to impart flexibility to coatings. It is an excellent choice for UV-curable systems, especially those employing cationic curing mechanisms, where it exhibits rapid polymerization. When compared to other reactive diluents, the choice ultimately depends on the specific performance requirements of the final coating. For applications demanding high hardness and abrasion resistance, multifunctional acrylates may be more suitable. For epoxy systems where maintaining good adhesion is paramount, glycidyl ethers are a strong alternative. By carefully considering the comparative data and employing the standardized experimental protocols outlined in this guide, researchers and formulators can make informed decisions to optimize their coating systems for the desired balance of properties.
References
- 1. researchgate.net [researchgate.net]
- 2. store.astm.org [store.astm.org]
- 3. Viscosity measurement in the chemical industry | Anton Paar Wiki [wiki.anton-paar.com]
- 4. industrialphysics.com [industrialphysics.com]
- 5. UV Curing of Thermosets Part 14: Using UV DSC to Monitor Curing - 1 - Polymer Innovation Blog [polymerinnovationblog.com]
- 6. mdpi.com [mdpi.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. store.astm.org [store.astm.org]
- 9. kta.com [kta.com]
- 10. galvanizeit.com [galvanizeit.com]
- 11. blog.chasecorp.com [blog.chasecorp.com]
- 12. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 13. store.astm.org [store.astm.org]
- 14. industrialphysics.com [industrialphysics.com]
- 15. dlvn.vn [dlvn.vn]
- 16. scribd.com [scribd.com]
- 17. "ASTM D7234: 2022 Pull-Off Strength Test for Concrete Coatings" [bsbedge.com]
- 18. store.astm.org [store.astm.org]
- 19. byk-instruments.com [byk-instruments.com]
- 20. industrialphysics.com [industrialphysics.com]
- 21. lr-test.com [lr-test.com]
- 22. micomlab.com [micomlab.com]
- 23. farsi.msrpco.com [farsi.msrpco.com]
- 24. standards.iteh.ai [standards.iteh.ai]
- 25. industrialphysics.com [industrialphysics.com]
- 26. infinitalab.com [infinitalab.com]
- 27. store.astm.org [store.astm.org]
- 28. ASTM D2794: Impact Resistance Test Explained [croccoatings.com]
- 29. farsi.msrpco.com [farsi.msrpco.com]
- 30. trl.com [trl.com]
- 31. specialchem.com [specialchem.com]
- 32. store.astm.org [store.astm.org]
- 33. galvanizeit.com [galvanizeit.com]
- 34. ASTM D4060 - Abrasion Resistance of Organic Coatings - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 35. taberindustries.com [taberindustries.com]
- 36. coirubber.com [coirubber.com]
- 37. store.astm.org [store.astm.org]
- 38. micomlab.com [micomlab.com]
- 39. kelid1.ir [kelid1.ir]
- 40. industrialphysics.com [industrialphysics.com]
- 41. matestlabs.com [matestlabs.com]
Performance Showdown: BVE-Based Polymers vs. Established Biomaterials for Drug Delivery
A Comparative Guide for Researchers and Drug Development Professionals
In the dynamic field of drug delivery, the quest for novel polymeric carriers with enhanced performance characteristics is perpetual. Among the emerging candidates, polymers based on butyl vinyl ether (BVE) are gaining attention. This guide provides an objective comparison of the performance of BVE-based polymers against well-established materials—polylactic acid (PLA), polylactic-co-glycolic acid (PLGA), and chitosan—with a focus on their application in drug delivery systems. The information presented is supported by experimental data from scientific literature to aid in informed material selection for therapeutic applications.
Executive Summary
BVE-based polymers, a subset of poly(vinyl ether)s (PVEs), offer unique properties such as thermoresponsiveness, which can be harnessed for controlled drug release. While not as extensively studied as PLA, PLGA, and chitosan, initial findings suggest their potential as effective drug carriers. This guide will delve into a comparative analysis of key performance indicators, including drug loading capacity, release kinetics, and biocompatibility.
Performance Data Summary
The following tables summarize key performance metrics for BVE-based polymers and their counterparts. It is important to note that direct comparative studies are limited, and the data presented is a synthesis of findings from various independent studies. The performance of any polymer system is highly dependent on its specific composition, molecular weight, and the nature of the encapsulated drug.
Table 1: Comparison of Drug Loading and Encapsulation Efficiency
| Polymer System | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Test Method |
| Thermoresponsive BVE-based Polymer | Doxorubicin | ~9.7% | Not Reported | Spectrophotometry |
| PLA Nanoparticles | Various | 5-20% | 40-70% | Spectrophotometry / HPLC |
| PLGA Nanoparticles | Various | 1-10% | 50-90% | Spectrophotometry / HPLC |
| Chitosan Nanoparticles | Doxorubicin | Not Reported | ~84% | Spectrophotometry |
Table 2: Comparison of In Vitro Drug Release Kinetics
| Polymer System | Drug | Release Profile | Release Conditions | Test Method |
| Thermoresponsive BVE-based Polymer | Doxorubicin | Sustained, temperature-dependent (55% at 37°C, 86% at 40°C over 48h)[1] | PBS (pH 7.4) | Dialysis Method |
| PLA Nanoparticles | Various | Biphasic: Initial burst followed by sustained release over days to weeks | PBS (pH 7.4) | Dialysis Method |
| PLGA Nanoparticles | Various | Tunable release (days to months) based on LA:GA ratio | PBS (pH 7.4) | Dialysis Method |
| Chitosan Nanoparticles | Doxorubicin | pH-responsive: Faster release at acidic pH | PBS (pH 5.5 and 7.4) | Dialysis Method |
Table 3: Comparison of Biocompatibility and Cytotoxicity
| Polymer System | Cell Line | Biocompatibility/Cytotoxicity | Test Method |
| BVE-based Polymer (as part of a copolymer) | Not Specified | Generally considered biocompatible; low cytotoxicity reported for related PVEs. | Not Specified |
| PLA | Various | High biocompatibility, non-toxic degradation products (lactic acid) | MTT Assay, Cell Adhesion Studies |
| PLGA | Various | High biocompatibility, FDA-approved, non-toxic degradation products | MTT Assay, In vivo studies |
| Chitosan | Various | High biocompatibility, low toxicity, mucoadhesive | MTT Assay, Hemolysis Assay |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the performance comparison.
Synthesis of Drug-Loaded Nanoparticles (General Protocol)
This protocol outlines a general method for preparing drug-loaded nanoparticles using an oil-in-water (O/W) single emulsion solvent evaporation technique, which is applicable to PLA, PLGA, and can be adapted for hydrophobic BVE-based polymers.
Methodology:
-
Polymer-Drug Solution: Dissolve a specific amount of the polymer (e.g., PLGA) and the hydrophobic drug (e.g., doxorubicin) in a volatile organic solvent (e.g., dichloromethane).
-
Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.
In Vitro Drug Release Study (Dialysis Method)
This method is widely used to assess the release kinetics of a drug from a nanoparticle formulation.
Methodology:
-
Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Dialysis Setup: Place the nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles.
-
Release Study: Immerse the sealed dialysis bag in a larger volume of the release medium, maintained at a constant temperature (e.g., 37°C) with gentle stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the external reservoir and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells (e.g., a relevant cancer cell line for an anticancer drug) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the polymer nanoparticles (and control substances) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Visualizations
The following diagrams illustrate key experimental workflows and concepts discussed in this guide.
Caption: Workflow for Nanoparticle Synthesis.
Caption: In Vitro Drug Release Workflow.
Caption: MTT Cytotoxicity Assay Principle.
References
Data Presentation: Comparative Analysis of Synthesis Methods
An Objective Comparison of Modern Butyl Vinyl Ether Synthesis Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key reagents like this compound (BVE) is paramount. BVE is a valuable monomer and synthetic intermediate, and the selection of an appropriate synthesis method can significantly impact yield, purity, safety, and scalability. This guide provides a comparative analysis of established and modern methods for synthesizing n-butyl vinyl ether, supported by experimental data and detailed protocols.
The performance of three primary methods for n-butyl vinyl ether synthesis—the Reppe Process, Palladium-Catalyzed Transetherification, and Ruthenium-Catalyzed Transetherification—are summarized below. The data has been compiled from various studies and represents typical performance metrics.
| Parameter | Reppe Process | Palladium-Catalyzed Transetherification | Ruthenium-Catalyzed Transetherification |
| Vinyl Source | Acetylene | This compound or Ethyl Vinyl Ether | Alkyl Vinyl Ethers (e.g., this compound) |
| Catalyst | KOH, K-alkoxide, or CsF/NaOH | Pd(OAc)₂, Pd(OOCCF₃)₂ with ligands (e.g., 1,10-phenanthroline) | [RuCl₂(p-cymene)]₂ or Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) |
| Temperature | 100–200 °C | 25–75 °C | 105–120 °C |
| Pressure | Atmospheric to 8 atm | Atmospheric | Atmospheric |
| Reaction Time | 3.5–6 h | 12–24 h | 18–64 h |
| Typical Yield | >95%[1] | 61–98%[2] | Good to High Conversion (Specific yield varies with substrate)[3] |
| Purity | >99% (after purification)[1] | High (after purification) | High (after purification) |
| Key Advantages | High yield, uses basic raw materials, scalable.[1] | Mild reaction conditions, high functional group tolerance, avoids acetylene.[2][4] | Effective for various alcohols, catalyst can be recycled.[3] |
| Key Disadvantages | Requires handling of flammable acetylene gas, high temperatures/pressures, strong basic conditions.[5] | Catalyst can be expensive, longer reaction times. | High catalyst cost, potentially long reaction times.[3] |
Experimental Protocols
Detailed methodologies for two key synthesis routes are provided below. These protocols are representative of laboratory-scale preparations.
Reppe Synthesis of n-Butyl Vinyl Ether
This method involves the direct vinylation of n-butanol with acetylene gas under basic conditions.
Materials:
-
n-Butanol
-
Potassium hydroxide (KOH)
-
Acetylene gas
-
Nitrogen gas (for inert atmosphere)
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature/pressure controls.
Procedure:
-
The autoclave reactor is charged with n-butanol and potassium hydroxide (typically 5-15% by weight of the alcohol).
-
The reactor is sealed and purged with nitrogen gas to remove oxygen.
-
The mixture is heated to the reaction temperature, typically between 120-200 °C, with stirring.[1]
-
Acetylene gas is introduced into the reactor, and the pressure is maintained between 0.4-0.8 MPa (approximately 4-8 atm).[1]
-
The reaction is monitored by observing acetylene uptake. The reaction is typically complete within several hours.
-
After the reaction, the reactor is cooled to room temperature, and the excess pressure is carefully vented.
-
The crude product mixture is removed from the reactor. The basic catalyst is neutralized with a weak acid.
-
The mixture is then filtered to remove salts.
-
The resulting liquid is purified by fractional distillation to separate the n-butyl vinyl ether from unreacted n-butanol and any byproducts, yielding a product with >99% purity.[1]
Palladium-Catalyzed Transetherification
This method utilizes a milder, transition-metal-catalyzed approach, using an existing vinyl ether as the vinyl group donor.
Materials:
-
n-Butanol
-
Ethyl vinyl ether (EVE) or this compound (BVE) (as vinyl source and solvent)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline (ligand)
-
Dichloromethane (solvent, optional)
-
Standard laboratory glassware for reactions under an inert atmosphere.
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, palladium(II) acetate and 1,10-phenanthroline (1:1 molar ratio) are dissolved in a minimal amount of dichloromethane. The catalyst is generated in situ by stirring for 30 minutes at room temperature.[6]
-
A solution of n-butanol and a large excess of ethyl vinyl ether (e.g., a 1:12 molar ratio of alcohol to EVE) is added to the catalyst solution.[6]
-
The reaction mixture is stirred at room temperature for 24 hours.[6] The progress can be monitored by GC-MS or TLC. For less reactive alcohols, the temperature may be increased to 75 °C.[2]
-
Upon completion, the reaction mixture is quenched by adding distilled water.
-
The organic phase is separated, and the aqueous phase is extracted with dichloromethane.[6]
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent and excess ethyl vinyl ether are removed under reduced pressure.
-
The resulting crude product is purified by column chromatography or distillation to yield pure n-butyl vinyl ether. Conversions typically range from 50-82%, with isolated yields of 40-75%.[6]
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis methods and a general signaling pathway for the palladium-catalyzed reaction.
References
- 1. CN101555198B - Synthesis method of isothis compound and device thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. The brief introduction of n-Butyl vinyl ether_Chemicalbook [chemicalbook.com]
- 6. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
Safety Operating Guide
Proper Disposal of Butyl Vinyl Ether: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Butyl vinyl ether, a flammable liquid and potential peroxide-former, requires specific handling and disposal procedures to mitigate risks. This guide provides essential safety and logistical information for the proper management of this compound waste.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with care. It is a highly flammable liquid and vapor, and may be harmful if it comes into contact with skin.[1][2][3] Always wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][3] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[1][2] All sources of ignition, such as open flames, sparks, and hot surfaces, must be strictly prohibited in areas where this compound is handled or stored.[3][4] To prevent the buildup of static electricity, which can serve as an ignition source, ensure that containers and receiving equipment are properly grounded and bonded.[1][2][3]
Spill Management
In the event of a spill, evacuate all personnel not wearing protective equipment from the area until cleanup is complete.[1][4] Remove all ignition sources immediately.[1][4] The spill should be contained and then collected with a non-combustible absorbent material, such as sand, earth, diatomaceous earth, or vermiculite.[1] Another option is to cover the spill with an activated charcoal adsorbent.[4] The absorbed material should then be placed into a suitable, covered, and labeled container for disposal.[2][4] After the spill has been cleaned up, the area should be thoroughly ventilated and washed.[4] It is important to prevent this compound from entering drains or sewers, as vapors can accumulate and create an explosion hazard.[1][4]
Disposal Procedures
This compound must be disposed of as hazardous waste.[2][4] It is imperative to not mix it with other waste streams.[1] Waste material should be offered to a licensed disposal company, and disposal must be in accordance with all applicable federal, state, and local regulations.[1] Contact your state's Department of Environmental Protection (DEP) or your regional Environmental Protection Agency (EPA) office for specific guidance.[4]
Key Disposal Considerations:
-
Peroxide Formation: Like other ethers, this compound can form explosive peroxides upon exposure to air and light.[5] This process can occur even in unopened containers.[5] It is critical to date all containers upon receipt and upon opening to track their age.[5] Opened containers of ethers should generally be disposed of within six months, while unopened containers should be disposed of within one year.[5] If peroxide formation is suspected (e.g., crystal formation), do not handle the container and contact your institution's environmental health and safety (EHS) office immediately.[6]
-
Container Management: Do not leave chemical containers open.[7] Empty containers that once held this compound should be treated as hazardous waste as they may retain product residue and vapors.[2][8] These containers should be disposed of through the same hazardous waste stream as the chemical itself.[1] Do not attempt to clean the containers yourself unless you are following a specific, approved procedure for triple rinsing with an appropriate solvent.[5]
-
Waste Minimization: Whenever possible, practice waste minimization by purchasing only the amount of this compound needed for your experiments.
Summary of Hazards and Precautions for Disposal
| Hazard | Precaution |
| Flammability | Keep away from all ignition sources (heat, sparks, open flames).[3][4] Ground and bond all containers and transfer equipment.[1][2][3] Use non-sparking tools.[3][4] |
| Peroxide Formation | Date containers upon receipt and opening.[5] Dispose of within recommended timeframes (6 months opened, 1 year unopened).[5] Visually inspect for crystals before moving; if present, contact EHS immediately.[6] |
| Toxicity/Irritation | Wear appropriate PPE, including gloves, lab coat, and safety goggles.[1][3] Handle in a well-ventilated area or fume hood.[1][2] |
| Spills | Use non-combustible absorbent material for cleanup.[1] Place waste in a sealed container for disposal.[2][4] Prevent entry into drains.[1][4] |
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Personal protective equipment for handling Butyl vinyl ether
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety and logistical information for handling Butyl vinyl ether, including personal protective equipment (PPE), operational protocols, and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.[1][2][3]
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[3][4] Gloves must be inspected for integrity before each use and comply with EU Directive 89/686/EEC and the standard EN 374.[2] |
| Eye & Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards.[1][5][6] | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][5] |
| Body Protection | Laboratory coat or chemical-resistant apron/suit. | A standard laboratory coat should be worn to protect against skin contact.[3] For larger quantities or significant splash risk, impervious clothing or a chemical-resistant suit is appropriate.[2] |
| Respiratory Protection | NIOSH-approved respirator | Not generally required when handled in a well-ventilated area.[3] If ventilation is inadequate, or in the event of a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge is recommended.[7][8] |
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow minimizes the risk of exposure and contamination. The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.
Experimental Protocols
Safe Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[2][5]
-
Ignition Sources: this compound is extremely flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[1][5][9] No smoking should be permitted in the handling area.[5]
-
Grounding: Ground and bond containers when transferring material to prevent static electricity discharge.[1][7][9] Use only non-sparking tools.[1][7]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[1][2][9] It should be stored away from incompatible substances such as strong oxidizing agents.[9]
-
Peroxide Formation: this compound may form explosive peroxides. Containers should be dated upon opening and tested periodically for the presence of peroxides.[9]
Spill Response Protocol:
-
Evacuate: Immediately evacuate all personnel from the spill area who are not wearing appropriate protective equipment.[1][2]
-
Ventilate: Ensure the area is well-ventilated.
-
Remove Ignition Sources: Eliminate all potential ignition sources from the vicinity of the spill.[1][5]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2][5]
-
Absorption: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[5] Activated charcoal adsorbent can also be used.[1]
-
Collection: Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[10]
-
Decontamination: Ventilate and wash the spill area after the cleanup is complete.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused this compound should be treated as hazardous chemical waste.[1]
-
Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[5] Waste material must be disposed of in accordance with local, state, and federal regulations.[5]
-
Container Disposal: Do not mix with other waste. Leave chemicals in their original containers.[5] Handle uncleaned containers as you would the product itself.[5] Dispose of contaminated packaging as unused product.[5]
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]
-
Skin Contact: In case of skin contact, immediately wash with soap and plenty of water.[5] Remove contaminated clothing and shoes and wash them before reuse.[9] Get medical aid if irritation develops and persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5][9]
References
- 1. nj.gov [nj.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. hsa.ie [hsa.ie]
- 7. fishersci.com [fishersci.com]
- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
